Product packaging for 2-Amino-3-(m-tolyl)propanoic acid(Cat. No.:CAS No. 2283-42-3)

2-Amino-3-(m-tolyl)propanoic acid

Cat. No.: B7805697
CAS No.: 2283-42-3
M. Wt: 179.22 g/mol
InChI Key: JZRBSTONIYRNRI-UHFFFAOYSA-N
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Description

2-Amino-3-(m-tolyl)propanoic acid is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO2 B7805697 2-Amino-3-(m-tolyl)propanoic acid CAS No. 2283-42-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-(3-methylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-7-3-2-4-8(5-7)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZRBSTONIYRNRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5472-70-8, 2283-42-3
Record name 3-Methylphenylalanine
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Record name 5472-70-8
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Record name NSC14793
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Amino-3-(m-tolyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-(m-tolyl)propanoic acid, also known as 3-methyl-DL-phenylalanine, is a non-proteinogenic α-amino acid. As a derivative of the essential amino acid phenylalanine, it serves as a valuable building block in medicinal chemistry and drug discovery. Its structure, featuring a methyl group on the meta position of the phenyl ring, imparts unique steric and electronic properties that can influence the biological activity and pharmacokinetic profile of peptides and small molecule therapeutics. This guide provides a comprehensive overview of the chemical properties of this compound, offering insights into its structure, physicochemical characteristics, spectroscopic profile, reactivity, and potential applications.

Chemical Identity and Structure

The foundational step in understanding any chemical entity is to establish its precise identity and structure.

Synonyms: 3-Methyl-DL-phenylalanine, DL-m-Tyrosine, 2-amino-3-(3-methylphenyl)propanoic acid[1] Stereoisomers: (R)-2-Amino-3-(m-tolyl)propanoic acid, (S)-2-Amino-3-(m-tolyl)propanoic acid

The structure consists of a propanoic acid backbone with an amino group at the α-carbon and a m-tolyl group attached to the β-carbon. The presence of a chiral center at the α-carbon gives rise to two enantiomers, the D and L forms, and the racemic DL mixture.

Physicochemical Properties

A thorough understanding of the physicochemical properties is paramount for applications in synthesis, formulation, and biological assays. The data presented here is a consolidation of available experimental and predicted values.

PropertyValueSource
Molecular Formula C₁₀H₁₃NO₂[2]
Molecular Weight 179.22 g/mol [2]
Appearance White to off-white or beige solid powder[1][2]
Melting Point 226 - 231 °C (for D-isomer)[2]
Boiling Point (Predicted) 322.8 ± 30.0 °C at 760 mmHg[1]
Density (Predicted) 1.2 ± 0.1 g/cm³[1]
pKa (Predicted) 2.22 ± 0.10 (acidic), 9.53 ± 0.10 (basic)[1]
LogP (Predicted) 1.57[1]
Solubility Soluble in DMSO. As a derivative of phenylalanine, it is expected to have some solubility in water, and in dilute mineral acids and alkali hydroxide solutions.[1][3]

Expert Insight: The predicted LogP value of 1.57 suggests a moderate level of lipophilicity compared to its parent amino acid, phenylalanine. This modification can be critical in drug design, potentially influencing membrane permeability and target engagement. The predicted pKa values are typical for α-amino acids, indicating the presence of both a carboxylic acid and an amino group, which will be ionized at physiological pH.

Spectroscopic Characterization

Spectroscopic data is the cornerstone of structural elucidation and quality control for any chemical compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted):

  • Aromatic protons (Ar-H): Multiple signals in the range of 7.0-7.3 ppm.

  • α-proton (CH-NH₂): A multiplet around 3.8-4.2 ppm.

  • β-protons (CH₂-Ar): Two diastereotopic protons appearing as a multiplet or two doublets of doublets around 2.8-3.2 ppm.

  • Methyl protons (CH₃): A singlet around 2.3 ppm.

  • Amine (NH₂) and Carboxylic Acid (COOH) protons: Broad signals, the chemical shifts of which are dependent on solvent and concentration.

¹³C NMR (Predicted):

  • Carboxylic carbon (C=O): A signal in the range of 170-175 ppm.

  • Aromatic carbons (Ar-C): Multiple signals between 125-140 ppm.

  • α-carbon (CH-NH₂): A signal around 55-60 ppm.

  • β-carbon (CH₂-Ar): A signal around 35-40 ppm.

  • Methyl carbon (CH₃): A signal around 20-25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected absorptions include:

  • O-H stretch (carboxylic acid): A broad band from 2500-3300 cm⁻¹.

  • N-H stretch (amine): A medium intensity band around 3000-3300 cm⁻¹.

  • C=O stretch (carboxylic acid): A strong, sharp band around 1700-1725 cm⁻¹.

  • C-H stretch (aromatic and aliphatic): Bands in the 2850-3100 cm⁻¹ region.

  • N-H bend (amine): A medium band around 1500-1640 cm⁻¹.

  • C=C stretch (aromatic): Medium to weak bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and fragmentation pattern. For this compound, the expected molecular ion peak [M+H]⁺ would be at m/z 180.10.

Chemical Reactivity and Stability

As an amino acid, this compound exhibits reactivity characteristic of both its amino and carboxylic acid functional groups.

Key Reactions:

  • Peptide Bond Formation: The amino group can act as a nucleophile to react with activated carboxylic acids to form amide (peptide) bonds. This is a fundamental reaction in its use as a building block in peptide synthesis.

  • Esterification: The carboxylic acid group can be esterified under acidic conditions with an alcohol.

  • N-Acylation: The amino group can be acylated using acid chlorides or anhydrides.

  • Reactions of the Aromatic Ring: The tolyl group can undergo electrophilic aromatic substitution reactions, although the conditions need to be carefully controlled to avoid side reactions with the amino acid functionality.

Stability and Storage: The compound is generally stable under standard laboratory conditions. For long-term storage, it is recommended to keep it in a cool, dry, and dark place[2]. As with many amino acids, it is incompatible with strong oxidizing agents[5].

Biological and Pharmacological Context

This compound is classified as a non-proteinogenic amino acid, meaning it is not one of the canonical amino acids encoded in the genetic code. The incorporation of such unnatural amino acids into peptides is a widely used strategy in drug discovery to enhance metabolic stability, improve receptor affinity and selectivity, and modulate pharmacokinetic properties.

As a phenylalanine derivative, it can be used in studies to probe the structure-activity relationships of peptides and proteins where phenylalanine plays a critical role[6]. For instance, it has been utilized as a reagent in the synthesis of aminophenylpropanyl phosphate derivatives that exhibit inhibitory activity against Pin1, a peptidyl-prolyl cis-trans isomerase implicated in cancer and Alzheimer's disease[7]. It has also been used in the preparation of N-arylaminonitriles as potential inhibitors of cathepsin B, a cysteine protease involved in various pathological processes[7].

The broader class of amino acid derivatives has been explored for various physiological effects, including influencing the secretion of anabolic hormones and acting as ergogenic supplements[3].

Synthesis and Manufacturing

The synthesis of phenylalanine and its derivatives can be achieved through various chemical and chemoenzymatic methods. A common industrial synthesis of phenylalanine involves the simultaneous reaction of phenylacetaldehyde with ammonium and cyanide ions, followed by hydrolysis of the resulting aminonitrile[8].

A chemoenzymatic approach for the synthesis of substituted D-phenylalanines has been developed by coupling a phenylalanine ammonia lyase (PAL) amination with a deracemization process, starting from cinnamic acids[9]. This highlights the potential for biocatalytic routes to access specific stereoisomers of this compound.

Analytical Methods

The purity and characterization of this compound are typically assessed using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of the compound. Chiral HPLC methods can be employed to determine the enantiomeric excess (ee) of the D- and L-isomers[10].

Nuclear Magnetic Resonance (NMR) Spectroscopy: As detailed in the spectroscopy section, NMR is crucial for structural confirmation and can also be used for purity assessment.

Mass Spectrometry (MS): Used to confirm the molecular weight and can be coupled with liquid chromatography (LC-MS) for sensitive detection and quantification.

Experimental Protocols

Protocol 1: General Procedure for Peptide Coupling using this compound

This protocol provides a general workflow for incorporating this compound into a peptide sequence using standard solid-phase peptide synthesis (SPPS) or solution-phase chemistry.

  • Protection of the Amino Group: The amino group of this compound is typically protected with a suitable protecting group, such as Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl), to prevent self-polymerization and direct the reaction to the carboxylic acid terminus.

  • Activation of the Carboxylic Acid: The carboxylic acid group is activated to facilitate nucleophilic attack by the amino group of the growing peptide chain. Common activating agents include HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or the formation of an active ester.

  • Coupling Reaction: The activated this compound derivative is added to the resin-bound peptide (in SPPS) or the amino-component in solution, typically in the presence of a base such as diisopropylethylamine (DIPEA).

  • Deprotection: After coupling, the protecting group on the newly added amino acid is removed to allow for the next coupling cycle.

  • Cleavage and Purification: Once the peptide synthesis is complete, the peptide is cleaved from the solid support (in SPPS), and all protecting groups are removed. The crude peptide is then purified, typically by reverse-phase HPLC.

Workflow for Peptide Synthesis

G cluster_0 Preparation of Amino Acid cluster_1 Peptide Synthesis Cycle cluster_2 Final Steps A This compound B N-Protection (e.g., Fmoc/Boc) A->B Protecting group reagent C Carboxylic Acid Activation B->C Protected Amino Acid D Coupling to Peptide Chain C->D Activated Amino Acid E N-Deprotection D->E Coupled Peptide E->C Growing Peptide Chain F Cleavage & Deprotection G Purification (HPLC) F->G Crude Peptide H Characterization G->H Pure Peptide

References

An In-depth Technical Guide to the Structure Elucidation of 2-Amino-3-(m-tolyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically-grounded framework for the complete structure elucidation of 2-Amino-3-(m-tolyl)propanoic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural outlines to deliver a self-validating, logic-driven analytical workflow. We will explore the causality behind experimental choices, ensuring that each step contributes to an unambiguous structural assignment.

The core challenge in characterizing this molecule lies in definitively confirming the substitution pattern on the aromatic ring. While the amino acid backbone is relatively standard, the precise placement of the methyl group on the tolyl moiety—distinguishing the meta isomer from its ortho and para counterparts—requires a multi-faceted analytical approach.

Foundational Analysis: Mass Spectrometry for Molecular Formula Confirmation

The initial and most fundamental step is to confirm the molecular weight and elemental composition of the analyte. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose, providing a precise mass measurement that validates the molecular formula.

Trustworthiness Check: An accurate mass measurement within a narrow tolerance (typically <5 ppm) provides high confidence in the elemental formula, C10H13NO2, immediately ruling out numerous other potential structures.[1]

Table 1: Expected HRMS Data for C10H13NO2
Ion TypeFormulaCalculated Exact Mass
[M+H]+C10H14NO2+180.1019
[M+Na]+C10H13NNaO2+202.0838
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water mixture).

  • Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Operate in positive ion mode to generate protonated molecules ([M+H]+) and sodium adducts ([M+Na]+).

  • Data Acquisition: Acquire data over a mass range of m/z 100-500. Ensure the instrument is calibrated to achieve mass accuracy below 5 ppm.

  • Analysis: Compare the measured m/z values of the most abundant ions against the theoretical exact masses for the proposed formula, C10H13NO2.

The Core of Isomer Differentiation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed covalent structure of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the connectivity and, crucially, the substitution pattern of the tolyl group.

¹H NMR: Mapping Proton Environments

The ¹H NMR spectrum provides information about the number of different proton environments and their neighboring protons. The aromatic region of the spectrum is particularly diagnostic for distinguishing between meta, ortho, and para isomers.

Expertise & Experience: The key to isomer identification lies in the splitting patterns (multiplicity) and coupling constants of the aromatic protons. A meta-substituted ring will exhibit a unique set of signals compared to the more symmetrical patterns of ortho and para isomers. For the m-tolyl group, we expect four distinct aromatic proton signals. One proton will appear as a singlet (or a narrowly split triplet), while the others will present as complex multiplets. This complexity arises from differing coupling constants between adjacent and non-adjacent protons.

Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-CH₃ (tolyl)~2.3Singlet (s)3H
-CH₂- (benzylic)~3.0-3.3Multiplet (m) or dd2H
α-CH (amino acid)~3.8-4.2Multiplet (m) or dd1H
Aromatic Protons~7.0-7.3Multiplets (m)4H
-NH₂VariableBroad Singlet (br s)2H
-COOHVariableBroad Singlet (br s)1H
¹³C NMR: Probing the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments. For this compound, we expect to see 10 distinct carbon signals, confirming the presence of all carbon atoms in the proposed structure. The chemical shifts of the aromatic carbons are sensitive to the substitution pattern.

Authoritative Grounding: The number of signals in the aromatic region (typically δ 120-140 ppm) is a direct indicator of the ring's symmetry. A para-substituted ring would show only four aromatic carbon signals due to symmetry, while ortho and meta isomers would each display six.[2][3]

Table 3: Predicted ¹³C NMR Chemical Shifts
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-CH₃ (tolyl)~21
-CH₂- (benzylic)~38
α-CH (amino acid)~55
Aromatic C (quaternary, C-CH₃)~138
Aromatic C (quaternary, C-CH₂)~137
Aromatic CHs~126-130
-COOH~175
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆). The choice of solvent is critical as it can affect the chemical shifts of labile protons (-NH₂ and -COOH).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • 1D Spectra Acquisition: Acquire standard ¹H and ¹³C{¹H} (proton-decoupled) spectra.

  • 2D Spectra Acquisition (Optional but Recommended): To definitively assign protons and carbons, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

  • Data Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze the multiplicities and coupling constants to infer connectivity. Assign all signals in both spectra, paying close attention to the aromatic region to confirm the meta substitution pattern.

Functional Group Verification: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For an amino acid, the characteristic absorbances of the amine, carboxylic acid, and aromatic ring provide strong confirmatory evidence.[4][5][6][7]

Expertise & Experience: The zwitterionic nature of amino acids in the solid state leads to characteristic stretches for the carboxylate (COO⁻) and ammonium (NH₃⁺) groups, which differ from the standard carboxylic acid (C=O) and amine (N-H) stretches.[8]

Table 4: Key FTIR Absorption Bands
Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Ammonium (-NH₃⁺)N-H Stretch3100-2600 (broad)
Carboxylate (-COO⁻)Asymmetric Stretch~1600-1590
Carboxylate (-COO⁻)Symmetric Stretch~1410-1400
Aromatic RingC=C Stretch~1600, ~1475
Aromatic RingC-H Bending (out-of-plane)~800-700 (diagnostic for substitution)
Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition: Collect the spectrum over the mid-infrared range (4000-400 cm⁻¹).

  • Analysis: Identify the characteristic absorption bands corresponding to the key functional groups. The pattern of C-H bending bands in the 800-700 cm⁻¹ region can provide additional, albeit less definitive, support for the meta substitution.

Definitive 3D Structure: Single-Crystal X-Ray Crystallography

While the combination of MS, NMR, and IR provides a highly confident assignment of the molecular structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[9] It determines the precise spatial arrangement of atoms in the solid state, providing bond lengths, bond angles, and the overall three-dimensional conformation.

Trustworthiness Check: This technique is considered the gold standard for structural determination as it provides a direct visualization of the molecule, leaving no ambiguity about the connectivity or isomeric form.[9][10]

Workflow Diagram: X-Ray Crystallography

xray_workflow cluster_prep Crystal Growth cluster_data Data Collection cluster_analysis Structure Solution & Refinement p1 Dissolve Compound in Suitable Solvent p2 Slow Evaporation or Solvent Diffusion p1->p2 p3 Obtain Single, High-Quality Crystal p2->p3 d1 Mount Crystal on Diffractometer p3->d1 Transfer Crystal d2 Expose to X-ray Beam d1->d2 d3 Collect Diffraction Pattern d2->d3 a1 Solve Phase Problem d3->a1 Process Data a2 Generate Electron Density Map a1->a2 a3 Build Atomic Model a2->a3 a4 Refine Structure a3->a4 output output a4->output Final 3D Structure

Caption: Workflow for Single-Crystal X-ray Crystallography.

Experimental Protocol: X-Ray Crystallography
  • Crystal Growth: This is often the most challenging step.[11] Grow a single crystal of the compound, typically 0.1-0.3 mm in size, using methods like slow evaporation from a saturated solution, or vapor diffusion.[12][13]

  • Data Collection: Mount a suitable crystal on a goniometer head and place it in an X-ray diffractometer. The crystal is cooled (typically to 100 K) and rotated in a monochromatic X-ray beam. A detector records the positions and intensities of the diffracted X-rays.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and symmetry. Computational methods are then used to solve the "phase problem" and generate an electron density map. An atomic model is built into this map and refined to best fit the experimental data, resulting in the final, precise 3D structure.

Integrated Workflow and Logic

The synergy of these techniques provides a self-validating system for structure elucidation.

structure_elucidation_flow start Synthesized Compound (Unknown Structure) ms HRMS start->ms Step 1 formula Confirm Molecular Formula C10H13NO2 ms->formula nmr 1H & 13C NMR formula->nmr Step 2 ftir FTIR formula->ftir Step 3 connectivity Determine Connectivity & Isomeric Form (meta) nmr->connectivity xray X-Ray Crystallography (Optional but Definitive) connectivity->xray Step 4 For Absolute Proof final_structure Unambiguous Structure of This compound connectivity->final_structure High Confidence functional_groups Verify Functional Groups (-NH3+, -COO-, Aryl) ftir->functional_groups functional_groups->final_structure Confirmation xray->final_structure Definitive Proof

Caption: Integrated workflow for structure elucidation.

References

An In-depth Technical Guide to 2-Amino-3-(m-tolyl)propanoic acid (CAS: 5472-70-8)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Canonical Twenty

In the landscape of chemical biology and therapeutic development, the strategic use of non-canonical amino acids (ncAAs) offers a powerful tool for modulating the properties of peptides and small molecules. 2-Amino-3-(m-tolyl)propanoic acid, also known as 3-Methyl-DL-phenylalanine, stands as a notable example. As a structural analog of the natural amino acid phenylalanine, it introduces a methyl group at the meta-position of the phenyl ring. This seemingly subtle modification provides a valuable probe for structure-activity relationship (SAR) studies, enabling researchers to fine-tune steric, electronic, and hydrophobic properties to enhance biological activity, metabolic stability, and target specificity.

This guide provides a comprehensive technical overview of this compound, covering its fundamental properties, synthesis, analytical validation, and applications, with a focus on the practical insights relevant to its use in a research and development setting.

Core Physicochemical Properties

A precise understanding of a molecule's physical and chemical characteristics is the foundation of its effective application. The properties of this compound are summarized below. The CAS number 5472-70-8 typically refers to the racemic (DL) mixture.

PropertyValueSource(s)
CAS Number 5472-70-8[1][]
IUPAC Name 2-amino-3-(3-methylphenyl)propanoic acid[1][]
Synonyms 3-Methyl-DL-phenylalanine, DL-3-Me-Phe-OH, 3-Methylphe[][3]
Molecular Formula C₁₀H₁₃NO₂[1][3]
Molecular Weight 179.22 g/mol [1][]
Appearance White to off-white solid/powder[4]
Melting Point ~245 °C[]
Boiling Point 322.8 - 567.2 °C (Predicted)[][5]
SMILES CC1=CC(=CC=C1)CC(C(=O)O)N[][3]
InChI Key JZRBSTONIYRNRI-UHFFFAOYSA-N[][3]

Synthesis and Purification: From Precursor to Product

The synthesis of non-canonical amino acids like 3-Methyl-DL-phenylalanine requires a robust and well-characterized chemical pathway. While numerous specific methods exist, a common and illustrative approach is a modified Erlenmeyer-Plöchl synthesis, which builds the amino acid backbone from a corresponding aldehyde.

A Plausible Synthetic Workflow

The causality behind this workflow lies in its reliance on well-established, high-yielding reactions common in organic chemistry, starting from readily available commercial precursors.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Azlactone Formation cluster_2 Step 3: Hydrolysis & Reduction cluster_3 Step 4: Deprotection A m-Xylene B 3-Methylbenzaldehyde A->B Selective Oxidation (e.g., MnO₂ or NBS) D Erlenmeyer Azlactone B->D C N-Acetylglycine C->D Acetic Anhydride, Sodium Acetate E N-Acetyl-3-methyl-α,β- dehydrophenylalanine D->E Mild Base (e.g., Na₂CO₃) F N-Acetyl-DL-3-methylphenylalanine E->F Reduction (e.g., H₂/Pd-C or Na(Hg)) G DL-2-Amino-3-(m-tolyl)propanoic acid (Final Product) F->G Acid Hydrolysis (e.g., 6N HCl, reflux)

Caption: Generalized Synthetic Workflow for 3-Methyl-DL-phenylalanine.
Step-by-Step Methodology and Rationale

  • Precursor Synthesis (3-Methylbenzaldehyde):

    • Protocol: Selective oxidation of one methyl group of m-xylene. This can be achieved using various reagents, such as manganese dioxide (MnO₂) or N-bromosuccinimide (NBS) followed by hydrolysis.

    • Causality: This step is essential to create the aldehyde functionality required for the subsequent condensation. The choice of a mild oxidizing agent is critical to prevent over-oxidation to the carboxylic acid.

  • Azlactone Formation (Erlenmeyer-Plöchl Reaction):

    • Protocol: 3-Methylbenzaldehyde is condensed with N-acetylglycine in the presence of acetic anhydride and a weak base like sodium acetate.

    • Causality: This classic reaction forms a stable, unsaturated five-membered azlactone ring. Acetic anhydride serves as both the solvent and a dehydrating agent, driving the reaction forward.

  • Ring Opening and Reduction:

    • Protocol: The azlactone ring is opened via mild hydrolysis to yield an α,β-unsaturated N-acetylated amino acid. The carbon-carbon double bond is then reduced. A common method is catalytic hydrogenation using hydrogen gas over a palladium-on-carbon (Pd/C) catalyst.

    • Causality: The reduction step is non-stereoselective, leading to the formation of a racemic mixture of the N-acetylated product, which is a direct precursor to the final DL-amino acid.

  • Deprotection:

    • Protocol: The N-acetyl protecting group is removed by acid hydrolysis, typically by refluxing in 6N hydrochloric acid.

    • Causality: This final step liberates the free amino group, yielding the hydrochloride salt of the target amino acid.

Purification and Chiral Resolution
  • Purification: The crude product is typically purified by recrystallization. The pH of the aqueous solution is adjusted to the isoelectric point of the amino acid, which minimizes its solubility and causes it to precipitate. The solid is then collected by filtration and washed with cold water and ethanol.

  • Chiral Resolution (For Enantiomerically Pure Forms): For drug development, separating the DL-mixture into its constituent (R) and (S) enantiomers is often mandatory. This can be accomplished by forming diastereomeric salts with a chiral resolving agent, such as a derivative of proline or tartaric acid.[6] The diastereomers, having different physical properties, can then be separated by fractional crystallization. The resolving agent is subsequently removed to yield the enantiomerically pure amino acid.

Analytical Validation: A Self-Validating System

Confirming the identity, purity, and structure of the synthesized compound is a critical, multi-step process. Each analytical technique provides a piece of the puzzle, and together they form a self-validating system that ensures the material meets the required specifications for research.

G Start Synthesized Product MS Mass Spectrometry (MS) Confirms Molecular Weight Start->MS NMR NMR Spectroscopy (¹H, ¹³C) Confirms Structure & Connectivity MS->NMR Correct Mass? Fail Further Purification or Re-synthesis MS->Fail Incorrect FTIR FTIR Spectroscopy Confirms Functional Groups NMR->FTIR Correct Structure? NMR->Fail Incorrect HPLC HPLC Analysis Determines Chemical & Enantiomeric Purity FTIR->HPLC Correct Groups? FTIR->Fail Incorrect Pass Validated Compound Ready for Use HPLC->Pass Purity >95%? HPLC->Fail No

Caption: Analytical Workflow for Structural and Purity Validation.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the proton environment. Expected signals include multiplets in the aromatic region (~7.0-7.3 ppm), a triplet or multiplet for the α-proton (~3.5-4.5 ppm), multiplets for the β-protons (~2.8-3.2 ppm), and a singlet for the tolyl methyl group (~2.3 ppm). A Certificate of Analysis for the related (R)-enantiomer confirms that the ¹H NMR spectrum is consistent with the structure.[4] ¹³C NMR confirms the carbon skeleton.

  • Mass Spectrometry (MS): This technique verifies the molecular weight. For C₁₀H₁₃NO₂, the expected monoisotopic mass is 179.0946 Da.[1] Electrospray ionization (ESI-MS) would typically show an [M+H]⁺ ion at m/z 180.1019.[7]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for purity assessment. A reversed-phase column (e.g., C18) is used to determine chemical purity by detecting any residual starting materials or by-products. To determine enantiomeric purity, a chiral HPLC column is required.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR confirms the presence of key functional groups. Characteristic absorption bands include a broad peak from ~2500-3300 cm⁻¹ (O-H stretch of the carboxylic acid), a strong peak around 1700 cm⁻¹ (C=O stretch), and N-H stretching bands around 3000-3400 cm⁻¹.

Applications in Research and Drug Development

The utility of this compound stems from its role as a modified building block that allows for systematic exploration of chemical space.

  • Peptide and Peptidomimetic Synthesis: Incorporating this ncAA into a peptide sequence can enforce specific secondary structures (e.g., turns or helices), enhance binding affinity by filling a hydrophobic pocket, or improve resistance to enzymatic degradation by proteases. The meta-methyl group provides a different steric profile compared to phenylalanine or its ortho and para isomers, allowing for precise control over ligand-receptor interactions.

  • Lead Optimization in Drug Discovery: This compound serves as a valuable reagent in medicinal chemistry campaigns. The (R)-enantiomer, 3-Methyl-D-phenylalanine, is specifically cited as a reagent in the synthesis of N-arylaminonitriles, which are bioavailable peptidomimetic inhibitors of cathepsin B, a cysteine protease implicated in various diseases.[8] It has also been used to prepare derivatives that exhibit inhibitory activity against Pin1, a regulatory protein involved in cell cycle control and a target in cancer therapy.[8]

  • Probing Biological Systems: As a phenylalanine derivative, it can be used to probe the active sites of enzymes or receptors that recognize phenylalanine-containing substrates. By comparing the activity of a native peptide with its 3-methylphenylalanine-substituted counterpart, researchers can infer the spatial and electronic requirements of the binding site. Amino acid derivatives, in a broader sense, have been investigated for their potential as ergogenic supplements that may influence anabolic hormone secretion and mental performance.[9][10]

Safety and Handling

As with any laboratory chemical, proper handling is essential.

  • Hazard Identification: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[11]

  • Recommended Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at 2-8°C, protected from light, is recommended.[4][11]

Conclusion

This compound (CAS: 5472-70-8) is more than just a catalog chemical; it is an enabling tool for sophisticated chemical design. Its identity as a non-canonical analog of phenylalanine provides medicinal chemists and chemical biologists with a well-defined molecular scaffold to systematically probe and optimize biological interactions. From peptide modification to the synthesis of targeted enzyme inhibitors, its applications underscore the growing importance of moving beyond the 20 canonical amino acids to accelerate therapeutic innovation and deepen our understanding of biological systems.

References

Introduction: The Significance and Synthetic Landscape of a Key Phenylalanine Analog

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 3-Methyl-DL-phenylalanine

3-Methyl-DL-phenylalanine is a non-proteogenic amino acid, a structural analog of the essential amino acid L-phenylalanine, distinguished by a methyl group at the meta-position of the phenyl ring. This seemingly minor modification imparts significant changes to its steric and electronic properties. In the fields of medicinal chemistry and drug development, such analogs are invaluable tools. Incorporating 3-methylphenylalanine into peptides can enhance metabolic stability by hindering enzymatic degradation, modulate receptor binding affinity and selectivity, and impose specific conformational constraints on the peptide backbone.[1] Its applications range from building blocks for novel pharmaceuticals to probes for studying neuropharmacological pathways.[2]

The synthesis of 3-Methyl-DL-phenylalanine, while based on classical amino acid chemistry, presents specific challenges. The primary objectives are the efficient and regioselective construction of the core aminopropanoic acid structure and its attachment to the 3-methylphenyl moiety. Control of stereochemistry is often a secondary concern when the racemic (DL) mixture is the target, simplifying the synthetic design. This guide provides a detailed exploration of the principal and most reliable methods for synthesizing 3-Methyl-DL-phenylalanine, framed from the perspective of a senior application scientist. It emphasizes the underlying chemical logic, provides field-tested protocols, and offers a comparative analysis to aid researchers in selecting the optimal strategy for their specific needs.

Method 1: Alkylation of Glycine Anion Equivalents via Phase-Transfer Catalysis

This strategy is one of the most versatile and widely adopted for synthesizing α-amino acids. It relies on generating a nucleophilic glycine equivalent (a "glycine enolate") and alkylating it with a suitable electrophile. The use of a Schiff base of a glycine ester, particularly the N-(diphenylmethylene) derivative, is advantageous due to the increased acidity of the α-proton, facilitating enolate formation under relatively mild basic conditions.[3]

Causality and Experimental Choice: The core of this method is the alkylation of the α-carbon of glycine. Direct deprotonation of glycine itself is impractical. Therefore, the amino group is protected as a diphenylmethylene imine (benzophenone imine). This group serves two purposes: it protects the nitrogen and its electron-withdrawing nature acidifies the α-protons, making them accessible to a base. Phase-transfer catalysis (PTC) is employed to overcome the insolubility of the aqueous base (like NaOH) and the organic substrate. A catalyst such as tetrabutylammonium bromide shuttles hydroxide ions into the organic phase and the enolate back to the interface, enabling the reaction with the non-polar 3-methylbenzyl halide.

Experimental Protocol: Schiff Base Alkylation

Step 1: Synthesis of N-(Diphenylmethylene)glycine Ethyl Ester

  • To a round-bottom flask, add glycine ethyl ester hydrochloride and an equivalent amount of dichloromethane.

  • Cool the mixture in an ice bath and add benzophenone imine.

  • Allow the reaction to stir at room temperature. The reaction progress can be monitored by TLC, observing the consumption of the benzophenone imine.[3]

  • Upon completion, the reaction mixture can often be used directly or purified by flash chromatography if necessary.

Step 2: Phase-Transfer Catalysis (PTC) Alkylation

  • Dissolve the crude N-(diphenylmethylene)glycine ethyl ester from Step 1 in a suitable organic solvent like toluene or dichloromethane.

  • Add 3-methylbenzyl bromide (the electrophile) and a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 5 mol%).

  • Add an aqueous solution of sodium hydroxide (50% w/v) and stir the biphasic mixture vigorously at room temperature.

  • Monitor the reaction by TLC. Upon completion, separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to yield the crude alkylated Schiff base.

Step 3: Hydrolysis to 3-Methyl-DL-phenylalanine

  • Dissolve the crude product from Step 2 in a suitable solvent (e.g., THF or methanol).

  • Add aqueous acid (e.g., 3M HCl) and heat the mixture to reflux. The hydrolysis cleaves both the imine and the ester.

  • After cooling, the benzophenone byproduct can be extracted with an organic solvent like ether.

  • Adjust the pH of the aqueous layer to the isoelectric point of the amino acid (around pH 6) to precipitate the product.

  • Collect the solid by filtration, wash with cold water and ethanol, and dry under vacuum to yield 3-Methyl-DL-phenylalanine.

Visualizing the Schiff Base Pathway

Schiff_Base_Alkylation GlycineEster Glycine Ethyl Ester SchiffBase N-(Diphenylmethylene) Glycine Ethyl Ester GlycineEster->SchiffBase Benzophenone Imine Enolate Glycine Enolate (via PTC) SchiffBase->Enolate NaOH (aq) Phase-Transfer Catalyst AlkylatedSchiff Alkylated Schiff Base Enolate->AlkylatedSchiff Alkylation AlkylHalide 3-Methylbenzyl Bromide FinalProduct 3-Methyl-DL-phenylalanine AlkylatedSchiff->FinalProduct Acidic Hydrolysis (H3O+)

Caption: PTC alkylation of a glycine Schiff base.

Method 2: The Strecker Synthesis

The Strecker synthesis is a foundational method for producing α-amino acids, first reported in 1850. It is a three-component reaction involving an aldehyde, ammonia, and cyanide, which together form an α-aminonitrile intermediate that is subsequently hydrolyzed to the target amino acid.[4]

Causality and Experimental Choice: This method builds the amino acid from a simple carbonyl compound. The reaction begins with the formation of an imine from 3-methylbenzaldehyde and ammonia. This is followed by the nucleophilic attack of a cyanide ion (from KCN or NaCN) on the imine carbon. This sequence efficiently constructs the α-aminonitrile intermediate. The final, crucial step is a vigorous acid- or base-catalyzed hydrolysis of the nitrile group to a carboxylic acid, yielding the final product.[4] This one-pot approach is often valued for its simplicity and use of inexpensive starting materials.

Experimental Protocol: Strecker Synthesis
  • In a well-ventilated fume hood, dissolve ammonium chloride in water and add aqueous ammonia.

  • To this solution, add potassium cyanide (or sodium cyanide). Caution: Cyanide salts are highly toxic.

  • Cool the mixture in an ice bath and add 3-methylbenzaldehyde dropwise with stirring.

  • Seal the vessel and stir at room temperature or with gentle warming (e.g., 40-50°C) for several hours to overnight. An oily layer of the α-aminonitrile may separate.

  • For hydrolysis, carefully add concentrated hydrochloric acid to the reaction mixture and heat to reflux for several hours. This will convert the aminonitrile to the amino acid hydrochloride and hydrolyze any remaining cyanide.

  • After cooling, filter the solution to remove any solid byproducts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a minimum amount of hot water and adjust the pH with a base (e.g., aqueous ammonia or pyridine) to the isoelectric point to precipitate the 3-Methyl-DL-phenylalanine.

  • Collect the product by filtration, wash with cold water, and dry.

Visualizing the Strecker Pathway

Strecker_Synthesis Aldehyde 3-Methylbenzaldehyde Imine Imine Intermediate Aldehyde->Imine Ammonia Ammonia (NH3) Ammonia->Imine Aminonitrile α-Aminonitrile Imine->Aminonitrile Nucleophilic Attack Cyanide Cyanide (CN-) FinalProduct 3-Methyl-DL-phenylalanine Aminonitrile->FinalProduct Acidic Hydrolysis (H3O+)

Caption: The classic Strecker amino acid synthesis pathway.

Method 3: Chemoenzymatic Synthesis via Phenylalanine Ammonia Lyase (PAL)

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Phenylalanine Ammonia Lyase (PAL) is an enzyme that naturally catalyzes the elimination of ammonia from L-phenylalanine to form cinnamic acid. Critically, this reaction is reversible. By using a very high concentration of ammonia, the equilibrium can be shifted towards the synthesis of phenylalanine from the corresponding cinnamic acid.[5][6]

Causality and Experimental Choice: The power of this method lies in the enzyme's ability to perform stereoselective hydroamination of an alkene.[5] The starting material, 3-methylcinnamic acid, is readily prepared via a Knoevenagel or Perkin condensation from 3-methylbenzaldehyde. While wild-type PAL enzymes typically exhibit high selectivity for the L-enantiomer, the synthesis of the DL-racemate can be achieved by coupling the PAL reaction with a racemization or deracemization process.[5][7] For the purpose of this guide focused on the DL-mixture, we describe the fundamental amination reaction, which is the core of more complex chemoenzymatic cascades. The key to driving the reaction is Le Chatelier's principle, using a large excess of the ammonia nucleophile.[6]

Experimental Protocol: PAL-Catalyzed Amination
  • Prepare a high-concentration ammonium buffer (e.g., 5M ammonium carbonate or ammonium carbamate) and adjust the pH to the optimal range for the chosen PAL enzyme (typically pH 8.5-10).[6]

  • Dissolve the substrate, 3-methylcinnamic acid, in the buffer. Gentle heating or the use of a co-solvent may be necessary to aid dissolution.

  • Add the Phenylalanine Ammonia Lyase (PAL) enzyme, either as a purified powder, a cell-free extract, or as whole-cell biocatalysts.

  • Incubate the reaction mixture at the enzyme's optimal temperature (e.g., 30-40°C) with gentle agitation for 24-48 hours.

  • Monitor the conversion of the cinnamic acid substrate to the phenylalanine product using HPLC.

  • Upon reaching equilibrium or desired conversion, terminate the reaction by denaturing the enzyme (e.g., by acidification or heat).

  • Isolate the product by standard methods such as ion-exchange chromatography or by acidification to precipitate the remaining unreacted cinnamic acid, followed by neutralization and crystallization of the amino acid product.

Visualizing the Enzymatic Pathway

PAL_Synthesis CinnamicAcid 3-Methylcinnamic Acid EnzymeComplex PAL Enzyme-Substrate Complex CinnamicAcid->EnzymeComplex Ammonia High Conc. Ammonia (NH4+) Ammonia->EnzymeComplex FinalProduct 3-Methyl-L-phenylalanine (typically, can be racemized) EnzymeComplex->FinalProduct Enzymatic Hydroamination

Caption: Reversible amination using Phenylalanine Ammonia Lyase.

Comparative Analysis of Synthesis Methods

To facilitate the selection of an appropriate synthetic route, the key features of the described methods are summarized below.

FeatureSchiff Base AlkylationStrecker SynthesisPAL-Catalyzed Amination
Starting Materials Glycine ester, 3-methylbenzyl halide3-Methylbenzaldehyde, KCN, NH4Cl3-Methylcinnamic acid
Key Reagents Phase-transfer catalyst, strong baseKCN/NaCN (highly toxic)PAL enzyme, high conc. ammonia
Complexity Moderate (multi-step)Low (often one-pot)Moderate (requires enzyme handling)
Scalability GoodExcellentModerate to Good
Safety Concerns Standard organic synthesis hazardsHigh (use of cyanide)Low (biocatalytic)
Byproducts Benzophenone, saltsAmmonium saltsUnreacted starting material
Stereocontrol Inherently racemic; can be adapted for asymmetric synthesisInherently racemicInherently stereoselective (L- or D- depending on enzyme); requires additional steps for racemate

Conclusion and Outlook

The synthesis of 3-Methyl-DL-phenylalanine can be successfully achieved through several robust chemical and chemoenzymatic pathways. The Strecker synthesis remains a highly efficient and economical choice for large-scale production, provided that appropriate safety protocols for handling cyanides are in place. The alkylation of glycine Schiff bases offers greater versatility and avoids the use of highly toxic reagents, making it a preferred method in many research and development settings. Its multi-step nature is offset by the reliability and generality of the transformations.

Looking forward, enzymatic methods using Phenylalanine Ammonia Lyases represent the cutting edge of sustainable and selective amino acid synthesis.[8] While wild-type enzymes favor the production of a single enantiomer, ongoing research in protein engineering and the design of multi-enzyme cascade reactions are making it increasingly feasible to produce either enantiomer or the racemic mixture with high efficiency and minimal environmental impact.[5] The choice of method will ultimately depend on the specific requirements of the researcher, balancing factors of scale, cost, safety, and available expertise.

References

An In-depth Technical Guide to the Biological Activity of 2-Amino-3-(m-tolyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-3-(m-tolyl)propanoic acid is a non-proteinogenic α-amino acid, meaning it is not one of the canonical amino acids encoded in the genetic code of organisms. Structurally, it is an analog of the essential amino acid L-phenylalanine, with a methyl group substitution on the meta position of the phenyl ring. This seemingly subtle structural modification can impart unique physicochemical properties, potentially leading to distinct biological activities compared to its parent amino acid.

This technical guide provides a comprehensive overview of the known and potential biological activities of this compound. It is intended for researchers, scientists, and drug development professionals interested in the pharmacological applications of novel amino acid derivatives. The guide will delve into its classification, potential mechanisms of action, and methodologies for its synthesis and biological evaluation, while also highlighting areas where further research is needed.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular Formula C₁₀H₁₃NO₂--INVALID-LINK--
Molecular Weight 179.22 g/mol --INVALID-LINK--
IUPAC Name 2-amino-3-(3-methylphenyl)propanoic acid--INVALID-LINK--
CAS Number 5472-70-8--INVALID-LINK--
Appearance White to off-white solid powder--INVALID-LINK--

Synthesis and Stereochemistry

This compound exists as a racemic mixture of (R)- and (S)-enantiomers. The biological activity of chiral molecules is often enantiomer-dependent. Therefore, the stereoselective synthesis or chiral resolution of the individual enantiomers is crucial for detailed pharmacological studies.

Enzymatic synthesis represents a powerful approach for obtaining enantiomerically pure amino acids. Phenylalanine ammonia lyases (PALs) can be utilized in the enantioselective deamination of a racemic mixture, where the enzyme selectively removes the L-enantiomer, leaving the D-enantiomer unreacted.[1] This method has been successfully applied to produce optically pure D-phenylalanine derivatives.[1]

A general workflow for the enzymatic resolution of this compound is depicted below.

enzymatic_resolution racemic Racemic this compound enzyme Phenylalanine Ammonia Lyase (PAL) racemic->enzyme separation Separation (e.g., Chromatography) enzyme->separation d_enantiomer (R)-2-Amino-3-(m-tolyl)propanoic acid separation->d_enantiomer Unreacted keto_acid 3-(m-tolyl)pyruvic acid separation->keto_acid Product of L-enantiomer deamination

Caption: Enzymatic resolution workflow for obtaining the (R)-enantiomer.

Potential Biological Activities and Mechanisms of Action

While specific, in-depth research on the biological activity of this compound is limited, its structural similarity to phenylalanine and the general properties of non-proteinogenic amino acids allow for informed hypotheses regarding its potential pharmacological effects.

Ergogenic and Anabolic Potential

Several commercial suppliers list the (R)-enantiomer of this compound as a potential ergogenic supplement.[2][3] It is suggested that amino acid derivatives can influence the secretion of anabolic hormones, provide fuel during exercise, enhance mental performance under stress, and prevent exercise-induced muscle damage.[2][3]

The proposed, though unverified, mechanism for such effects could involve the stimulation of growth hormone secretion. Certain amino acids, such as arginine, ornithine, and lysine, have been investigated for their ability to stimulate the release of human Growth Hormone (hGH).[4] An increase in serum hGH can, in turn, stimulate the production of insulin-like growth factor-1 (IGF-1), a key mediator of muscle growth.[4]

The following diagram illustrates a hypothetical signaling pathway for the anabolic effects of a bioactive amino acid derivative.

anabolic_pathway cluster_cell Muscle Cell receptor Amino Acid Receptor/Transporter pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor protein_synthesis Protein Synthesis (Muscle Growth) mtor->protein_synthesis aa_derivative This compound hgh hGH Secretion aa_derivative->hgh Stimulates igf1 IGF-1 Production hgh->igf1 Stimulates igf1->receptor Activates

Caption: Hypothetical anabolic signaling pathway.

Enzyme Inhibition

As a phenylalanine analog, this compound could potentially act as a competitive inhibitor of enzymes that utilize phenylalanine as a substrate. One such enzyme is phenylalanine hydroxylase (PAH), which catalyzes the conversion of phenylalanine to tyrosine.[5] Inhibition of PAH by analogs like alpha-methyl-D,L-phenylalanine has been used in research to induce hyperphenylalanemia in animal models.[5]

Synthetic amino acid derivatives have also been investigated as inhibitors of digestive enzymes, such as α-glucosidase, pancreatic lipase, and pancreatic α-amylase, with potential applications in managing type 2 diabetes and obesity.[6]

Neurotransmitter Pathway Modulation

Amino acids and their derivatives are fundamental to neurotransmission.[7] Phenylalanine itself is a precursor for the synthesis of key neurotransmitters. Phenylalanine-based compounds have been explored as antagonists of AMPA receptors, showing potential as anticonvulsant and neuroprotective agents.[8] Given its structure, it is plausible that this compound could interact with amino acid transporters or receptors in the central nervous system, although this remains to be experimentally verified.

Experimental Protocols for Biological Evaluation

To rigorously assess the biological activity of this compound, a series of in vitro and in vivo assays are necessary.

In Vitro Assay: Myotube Hypertrophy

To investigate the potential anabolic effects on muscle cells, a myotube hypertrophy assay can be employed.

Objective: To determine if this compound induces hypertrophy in cultured myotubes.

Methodology:

  • Cell Culture: Culture C2C12 myoblasts in DMEM supplemented with 10% fetal bovine serum.

  • Differentiation: Induce differentiation into myotubes by switching to DMEM with 2% horse serum for 4-5 days.

  • Treatment: Treat the differentiated myotubes with varying concentrations of this compound for 48-72 hours. A positive control, such as IGF-1, should be included.

  • Analysis:

    • Fix the cells and perform immunofluorescence staining for myosin heavy chain to visualize myotubes.

    • Capture images using a fluorescence microscope.

    • Measure the diameter of at least 100 myotubes per condition using image analysis software (e.g., ImageJ).

    • An increase in myotube diameter indicates hypertrophy.

  • Biochemical Analysis: Lyse the cells and perform a Western blot to analyze the phosphorylation status of key proteins in the Akt/mTOR signaling pathway (e.g., Akt, mTOR, S6K1, 4E-BP1).

In Vivo Study: Murine Model of Muscle Growth

To evaluate the in vivo efficacy, a rodent model can be utilized.

Objective: To assess the effect of this compound supplementation on muscle mass and strength in mice.

Methodology:

  • Animal Model: Use adult male C57BL/6 mice.

  • Treatment Groups:

    • Vehicle control (e.g., saline or appropriate solvent).

    • This compound (various doses, administered via oral gavage or in drinking water).

    • Positive control (e.g., a known anabolic agent).

  • Duration: Administer the treatments daily for 4-8 weeks.

  • Functional Assessment: Measure grip strength weekly.

  • Endpoint Analysis:

    • At the end of the study, euthanize the animals and carefully dissect and weigh key muscles (e.g., tibialis anterior, gastrocnemius, quadriceps).

    • Analyze muscle fiber cross-sectional area via histology (H&E or immunofluorescence staining for laminin).

    • Analyze gene and protein expression of anabolic and catabolic markers in muscle tissue via qPCR and Western blotting.

The following diagram outlines the general workflow for in vivo evaluation.

in_vivo_workflow start Animal Acclimatization grouping Randomization into Treatment Groups start->grouping treatment Daily Administration of This compound grouping->treatment monitoring Weekly Monitoring (Body Weight, Grip Strength) treatment->monitoring endpoint Endpoint Analysis monitoring->endpoint dissection Muscle Dissection and Weighing endpoint->dissection histology Histological Analysis (Fiber Size) endpoint->histology biochem Biochemical Analysis (Western Blot, qPCR) endpoint->biochem

Caption: General workflow for in vivo evaluation of anabolic potential.

Conclusion and Future Directions

This compound is a fascinating molecule with potential applications in the fields of sports nutrition and pharmacology. As a non-proteinogenic amino acid and a phenylalanine analog, it warrants further investigation to elucidate its specific biological activities and mechanisms of action. The current claims of its ergogenic and anabolic properties are largely unsubstantiated by peer-reviewed scientific literature and should be approached with caution.

Future research should focus on:

  • Stereoselective Synthesis: Development of efficient methods for the synthesis of the pure (R)- and (S)-enantiomers.

  • In Vitro Screening: A broad-based screening of the compound against a panel of enzymes and receptors to identify its primary molecular targets.

  • Mechanistic Studies: Detailed investigation of its effects on cellular signaling pathways, particularly in muscle and neuronal cells.

  • Pharmacokinetic and Toxicological Profiling: Assessment of its absorption, distribution, metabolism, excretion (ADME), and potential toxicity.

By undertaking these studies, the scientific community can move beyond speculation and establish a solid foundation for any potential therapeutic or performance-enhancing applications of this compound.

References

A Technical Guide to the Stereoisomers of 2-Amino-3-(m-tolyl)propanoic Acid: A Comparative Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Chirality is a fundamental principle in drug design and development, with enantiomers of a chiral molecule often exhibiting significantly different pharmacological and toxicological profiles. This technical guide provides a comprehensive comparative analysis of the (R) and (S)-enantiomers of 2-amino-3-(m-tolyl)propanoic acid, a non-proteinogenic amino acid with potential applications in medicinal chemistry. This document will delve into the physicochemical properties, stereoselective synthesis, analytical separation techniques, and known biological activities of these isomers, offering a valuable resource for researchers and scientists in the field of drug discovery.

Introduction: The Critical Role of Chirality in Drug Design

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its biological activity.[1] Many therapeutic agents are chiral, existing as a pair of non-superimposable mirror images known as enantiomers.[1] These enantiomers can interact differently with the chiral environment of the human body, such as receptors and enzymes, leading to distinct pharmacodynamic and pharmacokinetic properties.[1] One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in some cases, responsible for adverse effects.[1] Therefore, the stereoselective synthesis and analysis of chiral drugs are of paramount importance in modern pharmaceutical development to ensure safety and efficacy.[1][2] This guide focuses on the (R) and (S)-isomers of this compound, providing a detailed examination of their distinct characteristics.

Physicochemical Properties: A Comparative Overview

While enantiomers share the same molecular formula and connectivity, their different spatial arrangements can lead to subtle differences in their physical properties, which can be crucial for their formulation and biological activity.

Property(R)-2-Amino-3-(m-tolyl)propanoic acid(S)-2-Amino-3-(m-tolyl)propanoic acidReference
Molecular Formula C₁₀H₁₃NO₂C₁₀H₁₃NO₂[3][4]
Molecular Weight 179.22 g/mol 179.22 g/mol [3][4]
Appearance White to off-white solid powderSolid[3]
Boiling Point 322.8±30.0 °C at 760 mmHg323.5±30.0 °C at 760 mmHg[3]
Density 1.2±0.1 g/cm³Not specified[3]
LogP 1.57Not specified[3]

Note: Data for the (S)-isomer is less readily available in public databases. The provided boiling point for the (S)-isomer is for the para-tolyl analog and is included for comparative estimation.

Stereoselective Synthesis and Chiral Separation

The production of enantiomerically pure compounds is a cornerstone of modern pharmaceutical chemistry. This can be achieved through stereoselective synthesis or by separating a racemic mixture.

Asymmetric Synthesis Strategies

While specific protocols for the asymmetric synthesis of (R)- and (S)-2-amino-3-(m-tolyl)propanoic acid are not widely published, general methods for the enantioselective synthesis of non-proteinogenic amino acids can be applied. These methods often involve the use of chiral auxiliaries, chiral catalysts, or enzymatic resolutions. For instance, a common approach is the asymmetric alkylation of a chiral glycine enolate equivalent, followed by hydrolysis to yield the desired amino acid.

Conceptual Workflow for Asymmetric Synthesis

Chiral Separation Decision Tree Start Need to separate enantiomers of This compound HighThroughput High-throughput screening needed? Start->HighThroughput SFC Supercritical Fluid Chromatography (SFC) with a chiral column HighThroughput->SFC Yes HPLC HPLC HighThroughput->HPLC No DirectAnalysis Direct analysis preferred? HPLC->DirectAnalysis CSP Use a Chiral Stationary Phase (CSP) DirectAnalysis->CSP Yes IndirectAnalysis Indirect analysis acceptable? DirectAnalysis->IndirectAnalysis No CDA Use a Chiral Derivatizing Agent (CDA) IndirectAnalysis->CDA

References

A Technical Guide to 2-Amino-3-(m-tolyl)propanoic Acid: A Phenylalanine Analogue for Advanced Research and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-Amino-3-(m-tolyl)propanoic acid, a non-proteinogenic amino acid and a structural analogue of phenylalanine. We delve into its synthesis, physicochemical properties, and its significant potential in protein engineering and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into the experimental design and application of this unique molecule. We will explore its incorporation into protein structures, the resultant functional alterations, and its utility as a tool for probing and modulating biological systems. Detailed experimental protocols and data interpretation guidelines are provided to facilitate its practical application in the laboratory.

Introduction: The Significance of Phenylalanine Analogues

Phenylalanine, an essential aromatic amino acid, plays a critical role in protein structure and function, serving as a precursor for various vital biomolecules.[1] The ability to substitute phenylalanine with synthetic analogues in a site-specific manner opens up a vast landscape for protein engineering and therapeutic intervention.[2][3] this compound, with its meta-substituted tolyl group, offers a subtle yet impactful modification to the phenyl ring of phenylalanine. This alteration in steric and electronic properties can be leveraged to:

  • Probe Protein Structure and Dynamics: The unique spectroscopic signature of the tolyl group can be used as a probe in techniques like NMR spectroscopy.[4]

  • Modulate Protein-Protein Interactions: The altered side chain can disrupt or enhance interactions at protein interfaces.

  • Develop Novel Enzyme Inhibitors: The analogue can act as a competitive or non-competitive inhibitor of enzymes that recognize phenylalanine.[5][6]

  • Engineer Proteins with Enhanced Properties: Incorporation can lead to proteins with increased stability, altered catalytic activity, or novel functionalities.[2][3]

This guide will provide the foundational knowledge and practical methodologies to harness the potential of this compound in your research endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in experimental settings.

PropertyValueSource
Molecular Formula C₁₀H₁₃NO₂[7]
Molecular Weight 179.22 g/mol [7][8]
IUPAC Name 2-amino-3-(3-methylphenyl)propanoic acid[7]
Synonyms 3-Methyl-DL-phenylalanine, 2-amino-3-m-tolyl-propionic acid[7]
CAS Number 5472-70-8[7]
Appearance White to off-white solid powder[8]
Boiling Point 322.8±30.0 °C at 760 mmHg[8]
LogP 1.57[8]
Hydrogen Bond Donor Count 2[8]
Hydrogen Bond Acceptor Count 3[8]

Synthesis of this compound

The enantioselective synthesis of this compound is critical for its application in biological systems, as stereochemistry plays a pivotal role in molecular recognition. While various methods for the asymmetric synthesis of β-amino acids have been developed, a common and effective approach involves the use of chiral auxiliaries or catalysts.[9] Below is a representative, detailed protocol for the enantioselective synthesis of the (R)- and (S)-enantiomers, adapted from established methodologies.[10]

Experimental Protocol: Enantioselective Synthesis

Materials:

  • m-Tolualdehyde

  • N-(Diphenylmethylene)glycine tert-butyl ester

  • Lithium diisopropylamide (LDA)

  • (R)- or (S)-2,5-Diphenyl-2,5-dihydro-1H-pyrazol-3-one (chiral auxiliary)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diethyl ether

  • Tetrahydrofuran (THF), anhydrous

  • Standard glassware for organic synthesis

  • Thin-layer chromatography (TLC) supplies

  • Column chromatography supplies (silica gel)

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve m-tolualdehyde and N-(diphenylmethylene)glycine tert-butyl ester in anhydrous THF under an inert atmosphere (e.g., argon).

  • Asymmetric Alkylation: Cool the solution to -78°C. Slowly add a freshly prepared solution of LDA in THF. Stir the reaction mixture at -78°C for 1 hour.

  • Chiral Auxiliary Addition: Add a solution of the chosen chiral auxiliary ((R)- or (S)-2,5-diphenyl-2,5-dihydro-1H-pyrazol-3-one) in THF to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quenching and Extraction: Quench the reaction by adding saturated aqueous ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the diastereomeric product.

  • Hydrolysis and Deprotection: Dissolve the purified diastereomer in a mixture of DCM and TFA. Stir at room temperature for 4 hours to cleave the tert-butyl ester and the chiral auxiliary.

  • Final Purification: Concentrate the reaction mixture under reduced pressure. The residue can be further purified by recrystallization or ion-exchange chromatography to yield the desired enantiomer of this compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_synthesis Enantioselective Synthesis of this compound start Starting Materials: m-Tolualdehyde N-(Diphenylmethylene)glycine tert-butyl ester imine Imine Formation start->imine THF alkylation Asymmetric Alkylation (LDA, Chiral Auxiliary) imine->alkylation THF, -78°C purification1 Purification (Column Chromatography) alkylation->purification1 hydrolysis Hydrolysis & Deprotection (TFA) purification1->hydrolysis purification2 Final Purification (Recrystallization/Ion-Exchange) hydrolysis->purification2 product Enantiopure This compound purification2->product

Caption: Workflow for the enantioselective synthesis.

Incorporation into Proteins: A Paradigm Shift in Protein Engineering

The site-specific incorporation of noncanonical amino acids (ncAAs) like this compound into proteins is a powerful technique that has revolutionized protein engineering.[2][4][11] This is typically achieved through the genetic code expansion methodology, which utilizes an orthogonal aminoacyl-tRNA synthetase/tRNA pair.[4][12]

The Principle of Genetic Code Expansion

The central dogma of molecular biology dictates that 20 canonical amino acids are encoded by the genetic code. Genetic code expansion hijacks this machinery to incorporate a 21st, unnatural amino acid. This is accomplished by:

  • Introducing a "blank" codon: Typically, a stop codon (e.g., the amber codon, UAG) is repurposed at the desired site of incorporation in the gene of interest.

  • An Orthogonal tRNA: A suppressor tRNA is engineered to recognize this repurposed codon. This tRNA is "orthogonal" because it is not recognized by any of the endogenous aminoacyl-tRNA synthetases.

  • An Orthogonal Aminoacyl-tRNA Synthetase (aaRS): A synthetase is evolved or designed to specifically recognize and charge the orthogonal tRNA with the desired ncAA (in this case, this compound). This aaRS must not recognize any of the endogenous amino acids or tRNAs.

When the gene of interest is expressed in a host organism (e.g., E. coli or mammalian cells) containing this orthogonal pair and supplemented with this compound in the growth medium, the ncAA will be incorporated at the site of the repurposed codon.[4][11]

Experimental Protocol: Protein Expression with this compound

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid for the protein of interest with a UAG codon at the desired incorporation site.

  • pEVOL plasmid encoding the orthogonal tRNA/aminoacyl-tRNA synthetase pair specific for this compound.

  • Luria-Bertani (LB) medium

  • M9 minimal medium

  • This compound

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Arabinose

  • Appropriate antibiotics

Procedure:

  • Transformation: Co-transform the E. coli expression strain with the expression plasmid for the protein of interest and the pEVOL plasmid.

  • Starter Culture: Inoculate a single colony into LB medium containing the appropriate antibiotics and grow overnight at 37°C.

  • Expression Culture: Inoculate M9 minimal medium supplemented with the appropriate antibiotics and this compound (typically 1-2 mM) with the overnight culture.

  • Induction: Grow the culture at 37°C to an OD₆₀₀ of 0.6-0.8. Induce the expression of the orthogonal pair with arabinose (typically 0.02%) and the expression of the protein of interest with IPTG (typically 0.5-1 mM).

  • Harvesting: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours. Harvest the cells by centrifugation.

  • Protein Purification: Lyse the cells and purify the protein of interest using standard chromatography techniques (e.g., affinity, ion-exchange, size-exclusion).

Protein Incorporation Workflow Diagram

Protein_Incorporation cluster_incorporation Site-Specific Incorporation of this compound gene Gene of Interest (with UAG codon) transcription Transcription gene->transcription orthogonal_pair Orthogonal tRNA/aaRS Pair translation Translation orthogonal_pair->translation host_cell Host Cell (e.g., E. coli) ncAA This compound (in growth medium) ncAA->translation transcription->translation mRNA protein Protein with Incorporated ncAA translation->protein

Caption: Genetic code expansion for ncAA incorporation.

Applications in Drug Development and Research

The unique properties of this compound make it a valuable tool in various stages of drug development and fundamental research.

As an Enzyme Inhibitor

Many enzymes have active sites that accommodate phenylalanine. By introducing this compound, it can act as a competitive inhibitor, binding to the active site and preventing the natural substrate from binding.[5] The additional methyl group can also lead to non-competitive inhibition by binding to an allosteric site and inducing a conformational change that reduces the enzyme's activity.[13]

Representative Enzyme Inhibition Data:

EnzymeInhibitorInhibition TypeIC₅₀ (µM)
Phenylalanine HydroxylaseThis compoundCompetitive150
ChymotrypsinThis compoundMixed75

Note: The data in this table is representative and based on expected outcomes for a phenylalanine analogue. Actual values would need to be determined experimentally.

Probing Cellular Signaling Pathways

The incorporation of this compound into signaling proteins can be used to investigate their function. For instance, if the analogue is incorporated at a key protein-protein interaction interface, it may disrupt the formation of a signaling complex, leading to a measurable change in a downstream cellular response. This allows for the precise dissection of signaling pathways.[4][14]

Experimental Protocol: Cell Culture with this compound

Materials:

  • Mammalian cell line of interest (e.g., HEK293T, HeLa)

  • Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phenylalanine-free medium

  • This compound, sterile filtered

  • Plasmids for transfection (if applicable)

  • Standard cell culture flasks, plates, and incubator

Procedure:

  • Cell Seeding: Seed the cells in complete growth medium and allow them to adhere and grow for 24 hours.

  • Medium Exchange: Aspirate the complete growth medium and wash the cells with phosphate-buffered saline (PBS).

  • Analogue Supplementation: Add phenylalanine-free medium supplemented with a range of concentrations of this compound. Include a control with normal phenylalanine levels and a control with no phenylalanine.

  • Incubation: Incubate the cells for the desired period (e.g., 24-72 hours).

  • Analysis: Harvest the cells for downstream analysis, such as Western blotting to assess protein expression, cell viability assays (e.g., MTT), or functional assays to measure the effect on a specific signaling pathway.

Signaling Pathway Perturbation Diagram

Signaling_Pathway cluster_pathway Perturbation of a Signaling Pathway receptor Receptor protein_A Protein A receptor->protein_A Signal protein_B Protein B (with incorporated ncAA) protein_A->protein_B Interaction protein_C Protein C protein_B->protein_C Disrupted Interaction response Cellular Response protein_C->response Altered Signal

Caption: Disruption of a signaling pathway by ncAA incorporation.

Conclusion

This compound represents a powerful and versatile tool for researchers in the life sciences. Its ability to be incorporated into proteins in a site-specific manner provides an unprecedented level of control for probing and manipulating biological systems. From elucidating the intricacies of protein function and cellular signaling to the development of novel therapeutics, the applications of this phenylalanine analogue are vast and continue to expand. This guide has provided a foundational understanding of its properties, synthesis, and application, and it is our hope that it will serve as a valuable resource for the scientific community, fostering innovation and discovery in the years to come.

References

A Framework for the In Vitro Characterization of 2-Amino-3-(m-tolyl)propanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide outlines a comprehensive strategy for the in vitro characterization of 2-Amino-3-(m-tolyl)propanoic acid, a non-proteinogenic amino acid and a derivative of phenylalanine. In the absence of extensive public data on its specific biological activities, this document serves as a roadmap for researchers, scientists, and drug development professionals. We present a series of robust, validated in vitro assays to elucidate its potential pharmacological profile. The proposed experimental plan is grounded in the structural characteristics of the molecule and the known biological roles of similar phenylalanine derivatives. This guide provides detailed, step-by-step protocols for key experiments, explains the causal reasoning behind experimental choices, and includes visualizations of workflows and potential signaling pathways to facilitate a thorough investigation of this novel compound.

Introduction: The Rationale for a Structured In Vitro Evaluation

This compound belongs to the growing class of non-proteinogenic amino acids, which are of significant interest in medicinal chemistry for their potential to create novel therapeutics with improved pharmacological properties. As a derivative of phenylalanine, its structure suggests several potential biological targets. Phenylalanine and its analogs are known to interact with amino acid transporters, enzymes involved in metabolic pathways, and neurotransmitter receptors.

Given the limited specific data available for this compound, a systematic in vitro evaluation is paramount to understanding its biological effects. This guide proposes a multi-faceted approach to profile this compound, focusing on its potential interactions with excitatory amino acid receptors, key metabolic enzymes, and amino acid transport systems, as well as its general cellular toxicity. The following sections detail a proposed cascade of experiments designed to build a comprehensive in vitro pharmacological profile.

Proposed In Vitro Characterization Cascade

The logical flow of experiments is designed to first identify primary biological targets and then to characterize the functional consequences of these interactions.

G cluster_0 Primary Target Identification cluster_1 Functional & Safety Profiling A Initial Screening: Receptor Binding Assays B Functional Characterization: Agonist/Antagonist Activity A->B If binding is observed C Metabolic Effects: Enzyme Inhibition Assays D Cellular Effects: Cytotoxicity & Viability Assays E Transport Mechanisms: Amino Acid Transporter Assays

Figure 1: Proposed experimental workflow for the in vitro characterization of this compound.

Primary Target Identification: Receptor and Transporter Interactions

Excitatory Amino Acid (EAA) Receptor Binding Assays

The structural similarity of this compound to glutamate and other excitatory amino acids warrants an investigation into its affinity for ionotropic glutamate receptors, specifically AMPA, Kainate, and NMDA receptors. Radioligand binding assays are a robust method to determine the binding affinity of a compound to a specific receptor.[1][2]

Table 1: Proposed Receptor Binding Assay Parameters

Receptor Target Radioligand Tissue/Cell Source Key Parameters to Determine
AMPA Receptor[³H]-AMPA or [³H]-PAM-43Rat cortical membranesKi (inhibition constant)
Kainate Receptor[³H]-KainateRecombinant cells expressing Kainate receptor subtypesKi
NMDA Receptor[³H]-CGP 39653 (glutamate site) or [³H]-MK-801 (channel site)Rat cortical membranesKi

Experimental Protocol: AMPA Receptor Radioligand Binding Assay [3][4][5]

  • Membrane Preparation: Homogenize rat cerebral cortices in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at 1,000 x g to remove nuclei and large debris. Pellet the membranes from the supernatant by centrifugation at 20,000 x g. Wash the pellet and resuspend in assay buffer. Determine protein concentration using a standard method like the BCA assay.

  • Assay Setup: In a 96-well plate, combine the membrane preparation (e.g., 50-100 µg protein), varying concentrations of this compound, and a fixed concentration of [³H]-AMPA.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters (e.g., GF/C) using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (concentration of the test compound that inhibits 50% of specific binding) and calculate the Ki using the Cheng-Prusoff equation.

Amino Acid Transporter Uptake Assays

As a phenylalanine analog, the compound may be a substrate or inhibitor of amino acid transporters. This can be assessed using cell-based uptake assays with a radiolabeled or fluorescent amino acid analog.[6][7][8]

Experimental Protocol: Fluorescent Amino Acid Uptake Assay [7]

  • Cell Culture: Seed a suitable cell line (e.g., HEK293 cells stably expressing a specific amino acid transporter like LAT1) in a 96-well, black, clear-bottom plate and culture overnight.

  • Cell Washing: Wash the cells with a balanced salt solution (e.g., HBSS).

  • Pre-incubation: Pre-incubate the cells with varying concentrations of this compound or a known inhibitor for a short period.

  • Substrate Addition: Add a fluorescent amino acid analog (e.g., a boronophenylalanine (BPA)-based fluorescent probe) to initiate the uptake.

  • Fluorescence Measurement: Monitor the increase in intracellular fluorescence over time using a fluorescence plate reader.

  • Data Analysis: Calculate the initial rate of uptake and determine the IC₅₀ for the inhibition of transport.

Functional Characterization: Deciphering Agonist versus Antagonist Activity

Should binding to EAA receptors be confirmed, the next logical step is to determine the functional consequence of this binding.

Calcium Imaging for Functional Activity

Activation of ionotropic glutamate receptors leads to an influx of calcium ions. This can be measured using calcium-sensitive fluorescent dyes.[9][10][11][12][13]

G A Cell Seeding (e.g., primary neurons or receptor-expressing cell line) B Dye Loading (e.g., Fura-2 AM or Fluo-4 AM) A->B C Baseline Fluorescence Measurement B->C D Compound Addition C->D E Fluorescence Measurement D->E F Agonist Addition (for antagonist testing) E->F Antagonist Mode H Data Analysis (Change in fluorescence intensity) E->H Agonist Mode G Final Fluorescence Measurement F->G G->H

Figure 2: Workflow for a calcium imaging-based functional assay.

Experimental Protocol: Calcium Flux Assay [9][10]

  • Cell Preparation: Plate primary neurons or a cell line expressing the target receptor (e.g., HEK293-NR1/NR2A for NMDA receptors) in a 96-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer.

  • Baseline Measurement: Measure the baseline fluorescence using a fluorescence plate reader or a fluorescence microscope.

  • Agonist Testing: Add varying concentrations of this compound and monitor the change in fluorescence. An increase in fluorescence indicates agonist activity.

  • Antagonist Testing: Pre-incubate the cells with varying concentrations of this compound, and then add a known agonist for the receptor. A reduction in the agonist-induced fluorescence increase indicates antagonist activity.

  • Data Analysis: Calculate the EC₅₀ (for agonists) or IC₅₀ (for antagonists) from the concentration-response curves.

Whole-Cell Patch-Clamp Electrophysiology

For a more detailed functional characterization, whole-cell patch-clamp electrophysiology can directly measure the ion currents mediated by the receptor.[14][15][16][17][18] This technique provides high temporal and spatial resolution of receptor activity.

Experimental Protocol: Whole-Cell Patch-Clamp Recording [14][16]

  • Slice Preparation: Prepare acute brain slices from a relevant brain region (e.g., hippocampus or cortex) or use cultured neurons.

  • Recording Setup: Place the slice or coverslip with cultured neurons in a recording chamber on a microscope stage, continuously perfused with artificial cerebrospinal fluid (aCSF).

  • Patching: Using a micromanipulator, guide a glass micropipette filled with an internal solution to a neuron and form a high-resistance seal with the cell membrane.

  • Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

  • Current Recording: Clamp the cell at a specific holding potential and record the currents elicited by the application of this compound (for agonist activity) or by co-application with a known agonist (for antagonist or modulatory activity).

  • Data Analysis: Analyze the amplitude, kinetics, and voltage-dependence of the recorded currents.

Metabolic and Safety Profiling

Phenylalanine Hydroxylase (PAH) Inhibition Assay

As a phenylalanine derivative, the compound could potentially inhibit phenylalanine hydroxylase, the enzyme responsible for converting phenylalanine to tyrosine.[19] Inhibition of this enzyme can have significant physiological consequences.

Experimental Protocol: In Vitro PAH Activity Assay [20][21]

  • Enzyme Reaction: In a microplate well, combine recombinant human PAH, the cofactor tetrahydrobiopterin (BH₄), and varying concentrations of this compound.

  • Initiation: Initiate the reaction by adding L-phenylalanine.

  • Incubation: Incubate at 37°C for a defined period.

  • Detection: Measure the production of tyrosine using a fluorescent or colorimetric method. Some kits measure the production of NADH as a coupled reaction product.[22][23]

  • Data Analysis: Determine the IC₅₀ of the compound for PAH inhibition.

In Vitro Cytotoxicity Assays

It is crucial to assess the general cytotoxicity of the compound in relevant cell types, such as neuronal cell lines (e.g., SH-SY5Y or Neuro2a).[24][25]

Table 2: Recommended Cytotoxicity Assays

Assay Principle Endpoint Measured
MTT Assay Measures the metabolic activity of viable cells by the reduction of MTT to formazan.Cell viability
LDH Release Assay Measures the release of lactate dehydrogenase (LDH) from cells with damaged membranes.Cell membrane integrity (necrosis)
Live-Cell Imaging with Cytotox Dyes Uses fluorescent dyes that are excluded from live cells but stain the nuclei of dead cells.Real-time monitoring of cell death

Experimental Protocol: Live-Cell Cytotoxicity Assay [26]

  • Cell Seeding: Seed a neuronal cell line in a 96-well plate.

  • Compound Treatment: Add varying concentrations of this compound to the cells.

  • Dye Addition: Add a "mix-and-read" cytotox dye (e.g., Incucyte® Cytotox Green Dye) to the culture medium.

  • Live-Cell Imaging: Place the plate in a live-cell imaging system (e.g., Incucyte®) and acquire images at regular intervals over 24-72 hours.

  • Data Analysis: Quantify the number of fluorescent (dead) cells over time to generate a time-course of cytotoxicity and determine the concentration-dependent effects.

Potential Signaling Pathways

Based on the proposed targets, this compound could modulate key neuronal signaling pathways.

G cluster_0 Potential Interactions of this compound cluster_1 Excitatory Amino Acid Receptors cluster_2 Metabolic Enzymes cluster_3 Amino Acid Transporters cluster_4 Downstream Cellular Effects Compound This compound AMPA AMPA Receptor Compound->AMPA Binds/Modulates NMDA NMDA Receptor Compound->NMDA Binds/Modulates PAH Phenylalanine Hydroxylase Compound->PAH Inhibits? AAT Amino Acid Transporters (e.g., LAT1) Compound->AAT Substrate/Inhibitor? Ca_influx Ca²⁺ Influx AMPA->Ca_influx Membrane_Pot Membrane Potential Changes AMPA->Membrane_Pot NMDA->Ca_influx NMDA->Membrane_Pot Tyr_Prod Tyrosine Production PAH->Tyr_Prod AA_Homeo Amino Acid Homeostasis AAT->AA_Homeo Cell_Death Cell Viability/ Death Ca_influx->Cell_Death Tyr_Prod->Cell_Death AA_Homeo->Cell_Death

Figure 3: Potential signaling pathways and cellular effects modulated by this compound.

Conclusion

This technical guide provides a structured and scientifically rigorous framework for the in vitro characterization of this compound. By systematically evaluating its interactions with key biological targets, researchers can build a comprehensive pharmacological profile, uncovering its potential therapeutic applications or toxicological liabilities. The detailed protocols and integrated approach presented herein are designed to ensure a thorough and efficient investigation, paving the way for a deeper understanding of this novel phenylalanine derivative.

References

2-Amino-3-(m-tolyl)propanoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Amino-3-(m-tolyl)propanoic acid, a non-canonical amino acid and derivative of phenylalanine, is a key building block in medicinal chemistry and drug discovery. Its unique structure, featuring a methyl group on the meta-position of the phenyl ring, offers steric and lipophilic properties that are advantageous for modulating the activity and selectivity of bioactive peptides and small molecules. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and applications of this compound, with a focus on its utility for researchers in the pharmaceutical sciences.

Introduction

Unnatural amino acids (UAAs) are crucial in modern medicinal chemistry, serving as versatile building blocks for creating peptidomimetics with enhanced pharmacological profiles.[1][2] These modifications can lead to increased receptor affinity, improved metabolic stability, and altered bioavailability compared to their natural counterparts. This compound, also known as 3-methyl-DL-phenylalanine, is a notable example of a UAA that has garnered interest in drug development.[3] Its structural similarity to phenylalanine allows for its incorporation into peptide sequences, while the additional methyl group provides a valuable tool for probing structure-activity relationships.

The strategic placement of the methyl group on the phenyl ring can influence the conformational preferences of the amino acid, which in turn can impact the overall structure and function of a peptide or protein into which it is incorporated.[4] This guide will delve into the synthetic methodologies for obtaining this compound, its key physicochemical characteristics, and its current and potential applications in the development of novel therapeutics.

Synthesis of this compound

The synthesis of unnatural amino acids like this compound can be achieved through various established methods in organic chemistry.[5] While specific, detailed synthetic protocols for this particular compound are not extensively published in readily available literature, its synthesis can be inferred from general methods for α-amino acid synthesis. A common and versatile approach is the Strecker synthesis.

Retrosynthetic Analysis and Proposed Synthetic Workflow

A plausible synthetic route starting from m-tolylacetaldehyde is the Strecker synthesis, a well-established method for producing α-amino acids.

G cluster_0 Retrosynthesis 2_Amino_3_m_tolyl_propanoic_acid This compound alpha_aminonitrile α-Aminonitrile Intermediate 2_Amino_3_m_tolyl_propanoic_acid->alpha_aminonitrile Hydrolysis m_tolylacetaldehyde m-Tolylacetaldehyde alpha_aminonitrile->m_tolylacetaldehyde Strecker Reaction m_xylene m-Xylene (Starting Material) m_tolylacetaldehyde->m_xylene Formylation/Oxidation

Caption: Retrosynthetic analysis of this compound.

Step-by-Step Experimental Protocol (Hypothetical)

The following is a generalized, step-by-step protocol for the synthesis of this compound via the Strecker synthesis.

Step 1: Formation of the α-Aminonitrile

  • In a well-ventilated fume hood, dissolve m-tolylacetaldehyde in a suitable solvent such as methanol.

  • Add an aqueous solution of ammonium chloride, followed by an aqueous solution of sodium cyanide.

  • Stir the reaction mixture at room temperature for several hours to overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water and extract the product with an organic solvent like diethyl ether.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude α-aminonitrile.

Step 2: Hydrolysis of the α-Aminonitrile

  • Treat the crude α-aminonitrile from the previous step with a strong acid, such as concentrated hydrochloric acid.

  • Heat the mixture to reflux for several hours to effect the hydrolysis of the nitrile group to a carboxylic acid.

  • After cooling, the reaction mixture may be neutralized with a base (e.g., ammonium hydroxide) to precipitate the amino acid.

  • Filter the solid product, wash it with cold water and then with a small amount of a water-miscible organic solvent (e.g., ethanol).

  • The crude this compound can be further purified by recrystallization from a suitable solvent system, such as water/ethanol.

G cluster_1 Synthetic Workflow Start m-Tolylacetaldehyde Step1 Strecker Reaction (NH4Cl, NaCN) Start->Step1 Intermediate α-Aminonitrile Step1->Intermediate Step2 Acid Hydrolysis (conc. HCl, Δ) Intermediate->Step2 Product This compound Step2->Product

Caption: Proposed workflow for the synthesis of this compound.

Physicochemical Properties

The physicochemical properties of this compound are essential for its application in drug design and synthesis. The table below summarizes key properties, with data aggregated from various chemical databases.

PropertyValueSource
Molecular Formula C10H13NO2PubChem[3]
Molecular Weight 179.22 g/mol PubChem[3]
Appearance White to off-white solid powderInvivoChem[6]
Boiling Point 322.8 ± 30.0 °C at 760 mmHgInvivoChem[6]
LogP 1.57InvivoChem[6]
Hydrogen Bond Donor Count 2InvivoChem[6]
Hydrogen Bond Acceptor Count 3InvivoChem[6]
Rotatable Bond Count 3InvivoChem[6]

Applications in Drug Discovery and Development

As a derivative of phenylalanine, this compound has potential applications in various areas of drug discovery.

Peptidomimetics and Peptide-Based Therapeutics

The incorporation of unnatural amino acids is a widely used strategy to enhance the therapeutic properties of peptides.[4][7] this compound can be used to:

  • Improve Metabolic Stability: The methyl group can provide steric hindrance, protecting the peptide backbone from enzymatic degradation.

  • Modulate Receptor Binding: The altered side chain can fine-tune the interaction with biological targets, potentially increasing affinity and selectivity.

  • Enhance Lipophilicity: The tolyl group increases the lipophilicity of the amino acid, which can improve cell membrane permeability.

Small Molecule Synthesis

This amino acid can serve as a chiral building block for the synthesis of more complex small molecules. Its defined stereochemistry and functional groups (amine and carboxylic acid) make it a valuable starting material for asymmetric synthesis. For instance, the D-enantiomer, 3-Methyl-D-phenylalanine, is used as a reagent in the synthesis of aminophenylpropanyl phosphate derivatives with potential Pin1 inhibitory activity and in the preparation of N-arylaminonitriles as bioavailable peptidomimetic inhibitors of cathepsin B.[8]

Potential as a Pharmacological Tool

While specific biological activities for this compound itself are not extensively documented, related phenylalanine analogues have shown a range of pharmacological effects. Further research could explore its potential as an agonist or antagonist for various receptors or as an enzyme inhibitor. For example, derivatives of (R)-2-amino-3-triazolpropanoic acid have been investigated as NMDA receptor glycine site agonists.[9]

Conclusion

This compound is a valuable unnatural amino acid with significant potential in drug discovery and development. Its unique structural features offer a means to modulate the properties of peptides and small molecules, leading to improved therapeutic candidates. The synthetic routes to this compound are based on well-established methodologies in organic chemistry, making it an accessible tool for researchers. As the demand for novel and effective therapeutics continues to grow, the exploration and application of unnatural amino acids like this compound will undoubtedly play an increasingly important role.

References

Methodological & Application

Application Notes & Protocols: 2-Amino-3-(m-tolyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers and Drug Development Professionals

Introduction and Scientific Context

2-Amino-3-(m-tolyl)propanoic acid, also known as 3-Methyl-DL-phenylalanine, is a non-proteinogenic amino acid and a derivative of phenylalanine.[1][2] Its structure, featuring a methyl group at the meta position of the phenyl ring, distinguishes it from its endogenous counterpart and provides unique steric and electronic properties. This modification makes it a valuable building block in medicinal chemistry and drug discovery.

As a custom amino acid, it is incorporated into peptides to modulate their conformation, stability, and receptor-binding affinity.[2][3] Its applications extend to its use as a reagent and intermediate in the synthesis of complex small molecules, including peptidomimetic inhibitors targeting enzymes like cathepsin B and Pin1.[4] These characteristics position this compound as a key component in the development of novel therapeutics and biochemical probes.[3][5]

Physicochemical and Analytical Profile

A thorough understanding of the compound's properties is fundamental for its effective use in experimental settings.

PropertyValueSource
IUPAC Name 2-amino-3-(3-methylphenyl)propanoic acid[1]
Synonyms 3-Methyl-DL-phenylalanine, H-DL-Phe(3-Me)-OH[1]
Molecular Formula C₁₀H₁₃NO₂[1][6]
Molecular Weight 179.22 g/mol [1][6]
CAS Number 5472-70-8[1][7][8]
Appearance White to off-white solid/powder[6]
Purity Typically ≥97%[6][8]
Predicted Boiling Point 322.8 ± 30.0 °C at 760 mmHg[4][9]
Predicted Density 1.165 ± 0.06 g/cm³[4]

Safety, Handling, and Storage

Adherence to strict safety protocols is paramount when handling this compound. The compound is classified as an irritant.

3.1 Hazard Identification

  • Skin Irritation: Causes skin irritation (H315).[10][11]

  • Eye Irritation: Causes serious eye irritation (H319).[10][11]

  • Respiratory Irritation: May cause respiratory irritation (H335).[10][11]

3.2 Recommended Handling Procedures

  • Ventilation: Use only in a well-ventilated area, such as a chemical fume hood, to avoid breathing dust or fumes.[10][12]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (safety glasses or goggles).[10][12]

  • Hygiene: Wash hands and any exposed skin thoroughly after handling.[10] Avoid contact with skin, eyes, and clothing.

3.3 First-Aid Measures

  • Inhalation: If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[11][12]

  • Skin Contact: Immediately wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[11][12]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[11][12]

  • Ingestion: Do NOT induce vomiting. Rinse mouth and seek medical advice if you feel unwell.[13]

3.4 Storage Conditions

  • Keep the container tightly closed and store in a cool, dry, and dark place.[13]

  • Store away from incompatible materials such as strong oxidizing agents.[13]

  • For long-term stability, especially for the chiral forms, storage at 2-8°C is recommended.[4]

Experimental Protocols: Synthesis, Purification, and Characterization

The following protocols provide a framework for the preparation and validation of this compound. While numerous strategies for amino acid synthesis exist, such as the Strecker or Gabriel syntheses, this guide details a common laboratory-scale approach via alkylation.[14]

4.1 Asymmetric Synthesis of (S)-2-Amino-3-(m-tolyl)propanoic Acid

This protocol describes an asymmetric synthesis using a chiral Ni(II) complex of a Schiff base derived from glycine. This method offers high enantioselectivity and is adaptable for various substituted amino acids.[15]

Workflow Diagram: Asymmetric Synthesis

cluster_synthesis Synthesis Workflow A Step 1: Complex Formation Glycine + Chiral Ligand + Ni(II) B Step 2: Alkylation Ni(II) Complex + 3-Methylbenzyl Bromide A->B Base (e.g., KOH) C Step 3: Disassembly Acid Hydrolysis B->C Strong Base (e.g., tBuOK) D Step 4: Isolation (S)-2-Amino-3-(m-tolyl)propanoic acid C->D HCl cluster_purification Purification Workflow A Dissolve Crude Product in Hot Aqueous Ethanol B Hot Filtration (optional) to remove insoluble impurities A->B C Cool Slowly to induce crystallization B->C D Isolate Crystals by Vacuum Filtration C->D E Wash with Cold Solvent and Dry Under Vacuum D->E

References

Application Notes and Protocols for the Use of 2-Amino-3-(m-tolyl)propanoic acid in Neuronal Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-3-(m-tolyl)propanoic acid, also known as 3-Methyl-DL-phenylalanine, is a synthetic amino acid derivative and an analog of the essential amino acid L-phenylalanine[1][2]. As a structural analog, it holds the potential to interact with cellular pathways that utilize phenylalanine, particularly in the nervous system. L-phenylalanine is a crucial precursor for the synthesis of L-tyrosine, which in turn is a rate-limiting precursor for the production of catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine[3][4]. These neurotransmitters are fundamental for a myriad of neurological processes, including motor control, mood regulation, and the 'fight-or-flight' response[4][5].

Given its structural similarity to L-phenylalanine, this compound is a compound of interest for researchers in neuroscience and drug development. It may act as a competitive inhibitor or a substrate for enzymes involved in the amino acid and neurotransmitter synthesis pathways. For instance, it could potentially influence the activity of phenylalanine hydroxylase, the enzyme that converts phenylalanine to tyrosine, or compete with phenylalanine for transport across the blood-brain barrier. Such interactions could modulate the levels of key neurotransmitters, offering a potential avenue for therapeutic intervention in neurological disorders characterized by catecholamine dysregulation.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound in neuronal cell culture. The protocols outlined below are designed to be a starting point for investigating the biological effects of this compound on neuronal cells.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is crucial for its effective use in experimental settings.

PropertyValueSource
Molecular Formula C₁₀H₁₃NO₂[1]
Molecular Weight 179.22 g/mol [1]
Appearance White to off-white solid powder[6]
Synonyms 3-Methyl-DL-phenylalanine, 2-amino-3-m-tolyl-propionic acid, 2-amino-3-(3-methylphenyl)propanoic acid[1]
Storage Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[6]

Hypothesized Mechanism of Action

The primary hypothesized mechanism of action for this compound in neuronal cells is its potential interference with the catecholamine synthesis pathway due to its structural analogy to L-phenylalanine. This interference could occur at several key points:

  • Competition with Phenylalanine: It may compete with L-phenylalanine for transport into neurons and for the active site of phenylalanine hydroxylase.

  • Modulation of Tyrosine Availability: By potentially inhibiting or competing for phenylalanine hydroxylase, it could alter the intracellular pool of L-tyrosine, a direct precursor for dopamine synthesis[7].

  • Direct Effects on Receptors: While less likely, the possibility of direct interaction with neuronal receptors cannot be entirely ruled out without empirical evidence.

The following diagram illustrates the canonical catecholamine synthesis pathway and the potential point of influence for this compound.

Catecholamine_Pathway cluster_0 Potential Influence of this compound cluster_1 Canonical Catecholamine Synthesis Pathway Compound This compound L-Tyrosine L-Tyrosine Compound->L-Tyrosine Potential Inhibition L-Phenylalanine L-Phenylalanine L-Phenylalanine->L-Tyrosine Phenylalanine Hydroxylase L-DOPA L-DOPA L-Tyrosine->L-DOPA Tyrosine Hydroxylase (Rate-Limiting) Dopamine Dopamine L-DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β- Hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT

Caption: Hypothesized influence of this compound on the catecholamine synthesis pathway.

Experimental Protocols

The following protocols provide a framework for preparing this compound and for conducting initial experiments in primary neuronal cultures.

Protocol 1: Preparation of Stock Solution

It is critical to prepare a sterile, high-concentration stock solution of this compound that can be diluted to the desired working concentrations in cell culture medium.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

  • Sterile-filtered pipette tips

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh out a precise amount of this compound powder.

  • Dissolve the powder in an appropriate volume of DMSO to create a high-concentration stock solution (e.g., 100 mM). Ensure complete dissolution by gentle vortexing.

  • Sterile-filter the stock solution through a 0.22 µm syringe filter into a sterile microcentrifuge tube.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for up to one month or at -80°C for up to six months[6].

Note: The final concentration of DMSO in the cell culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.

Protocol 2: Primary Neuronal Culture and Treatment

This protocol outlines the basic steps for culturing primary neurons and treating them with this compound. The example provided is for cortical neurons, but the principles can be adapted for other neuronal types like hippocampal neurons[8][9].

Materials:

  • Primary cortical neurons (e.g., from embryonic rats or mice)

  • Poly-D-lysine or Poly-L-lysine coated cell culture plates[10]

  • Neuronal culture medium (e.g., Neurobasal medium supplemented with B-27 supplement, GlutaMAX, and penicillin-streptomycin)[9]

  • This compound stock solution (from Protocol 1)

  • Phosphate-buffered saline (PBS), sterile

Workflow Diagram:

Neuronal_Culture_Workflow Start Start Coat_Plates Coat culture plates with Poly-D-lysine/Poly-L-lysine Start->Coat_Plates Isolate_Neurons Isolate primary cortical neurons Coat_Plates->Isolate_Neurons Plate_Neurons Plate neurons at desired density (e.g., 1,000-5,000 cells/mm²) Isolate_Neurons->Plate_Neurons Incubate_Initial Incubate at 37°C, 5% CO₂ for initial attachment and growth Plate_Neurons->Incubate_Initial Prepare_Treatment Prepare working concentrations of This compound in neuronal culture medium Incubate_Initial->Prepare_Treatment Treat_Neurons Replace half of the medium with treatment or vehicle control medium Prepare_Treatment->Treat_Neurons Incubate_Treatment Incubate for the desired duration (e.g., 24, 48, 72 hours) Treat_Neurons->Incubate_Treatment Assess_Endpoints Assess cellular endpoints Incubate_Treatment->Assess_Endpoints End End Assess_Endpoints->End

Caption: Experimental workflow for treating primary neurons with this compound.

Procedure:

  • Plate Coating: Coat cell culture plates with Poly-D-lysine or Poly-L-lysine according to the manufacturer's instructions to promote neuronal attachment[8][10].

  • Neuron Plating: Plate freshly isolated primary cortical neurons at a suitable density (e.g., 1,000-5,000 cells/mm²) in pre-warmed neuronal culture medium[10].

  • Initial Culture: Incubate the plated neurons at 37°C in a humidified atmosphere of 5% CO₂. Allow the neurons to adhere and extend neurites for at least 3-4 days before treatment.

  • Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions in pre-warmed neuronal culture medium to achieve the desired final concentrations. A recommended starting range for dose-response experiments is 1 µM to 100 µM. Also, prepare a vehicle control medium containing the same final concentration of DMSO as the highest concentration of the test compound.

  • Treatment: Carefully remove half of the medium from each well and replace it with an equal volume of the prepared treatment or vehicle control medium.

  • Incubation: Return the plates to the incubator and incubate for the desired time points (e.g., 24, 48, or 72 hours).

  • Assessment of Endpoints: Following incubation, the neurons can be assessed for various endpoints as described in the next section.

Assessment of Cellular Effects

To characterize the impact of this compound on neuronal cells, a multi-faceted approach is recommended.

Neuronal Viability and Morphology
  • MTT or PrestoBlue Assay: To assess cell viability and potential cytotoxicity.

  • Immunocytochemistry: Staining for neuronal markers such as β-III tubulin or MAP2 to visualize neuronal morphology and neurite outgrowth. Changes in neurite length and branching can be quantified using appropriate imaging software.

Neurotransmitter Analysis
  • High-Performance Liquid Chromatography (HPLC): To measure the levels of dopamine, norepinephrine, and their metabolites in cell lysates or culture supernatants. This will directly test the hypothesis that the compound affects the catecholamine pathway.

Gene and Protein Expression Analysis
  • Quantitative PCR (qPCR): To measure the mRNA levels of key enzymes in the catecholamine synthesis pathway, such as tyrosine hydroxylase.

  • Western Blotting: To analyze the protein levels of these enzymes.

Troubleshooting

ProblemPossible CauseSuggestion
Low Neuronal Viability High concentration of the compound or DMSO is toxic.Perform a dose-response curve to determine the optimal non-toxic concentration. Ensure the final DMSO concentration is ≤ 0.1%.
Inconsistent Results Inconsistent cell plating density or uneven coating of plates.Ensure a homogenous cell suspension and even coating of the culture surface.
No Observable Effect The compound is not active at the tested concentrations, or the incubation time is too short.Test a wider range of concentrations and multiple time points.

Conclusion

This compound represents a novel tool for probing the intricacies of the neuronal amino acid and neurotransmitter synthesis pathways. Its structural similarity to L-phenylalanine provides a strong rationale for investigating its effects on catecholaminergic neurons. The protocols and guidelines presented in this document offer a robust starting point for researchers to explore the potential of this compound in neuroscience research and drug discovery. Careful experimental design and a multi-pronged approach to assessing cellular effects will be paramount in elucidating the precise mechanism of action of this compound in neuronal systems.

References

Application Notes and Protocols for In Vivo Rodent Studies of 2-Amino-3-(m-tolyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-3-(m-tolyl)propanoic acid is a non-canonical amino acid, structurally classified as a derivative of phenylalanine, with a methyl group substitution on the meta position of the phenyl ring.[1][2] Its synonyms include 3-Methyl-DL-phenylalanine and (R)-2-Amino-3-(m-tolyl)propanoic acid, depending on the specific stereoisomer.[1][3] While extensive in vivo research on this specific molecule is not widely published, its structural analogy to phenylalanine suggests it may serve as a valuable tool for investigating amino acid metabolism, transport, and the pathophysiology of metabolic disorders where phenylalanine is implicated, such as Phenylketonuria (PKU).[4][5]

For instance, other phenylalanine analogues, like α-methylphenylalanine, have been successfully used in rodent models to inhibit the enzyme phenylalanine hydroxylase (PAH), thereby inducing hyperphenylalaninemia to study the biochemical and neurological consequences of PKU.[6][7][8] This precedent provides a logical foundation for exploring the biological effects of this compound.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals to design and execute initial in vivo rodent studies. It covers essential preclinical characterization, formulation, and detailed protocols for pharmacokinetic (PK) and preliminary tolerability assessments. The causality behind experimental choices is explained to ensure scientific integrity and the generation of robust, reproducible data. All procedures involving laboratory animals must be approved by the institution's Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board.[9]

Section 1: Preclinical Characterization & Formulation Development

Rationale: Before any in vivo administration, a thorough understanding of the test article's physicochemical properties is paramount. These properties dictate the choice of vehicle, administration route, and potential for achieving desired systemic exposure. The goal of formulation development is to create a safe, stable, and homogenous preparation that allows for accurate dosing.[10]

Physicochemical Properties Summary

A summary of known properties for this compound is essential for formulation design.

PropertyValueSource
Molecular Formula C₁₀H₁₃NO₂[1]
Molecular Weight 179.22 g/mol [1]
Appearance White to off-white solid powder[11]
LogP 1.57 (Predicted)[11]
pKa (Predicted values) ~2.2 (carboxyl), ~9.3 (amino)N/A (Estimated based on structure)
Purity Min. 95-98% (Commercial sources)[12]

Expert Insight: The predicted LogP suggests moderate lipophilicity. The amphoteric nature, due to the carboxylic acid and amino groups, means its solubility will be highly pH-dependent. Solubility testing across a physiological pH range (e.g., pH 2, 6.5, 7.4) is a critical first step.

Protocol: Formulation Development for In Vivo Administration

This protocol outlines steps to develop aqueous and suspension-based formulations suitable for oral (PO) and intravenous (IV) administration.

Materials:

  • This compound (verify purity and stereoisomer)

  • Sterile Water for Injection (WFI)

  • 0.9% Sodium Chloride (Sterile Saline)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 5% Dextrose in Water (D5W)

  • Vehicles for suspension: 0.5% (w/v) Methylcellulose (MC) or Carboxymethyl cellulose (CMC) in WFI[11]

  • Solubilizing agents (use with caution): PEG300, PEG400, Tween 80[11]

  • pH meter, sterile vials, vortex mixer, sonicator

Procedure:

  • Solubility Assessment:

    • Prepare saturated solutions of the test article in various vehicles (WFI, Saline, PBS pH 7.4) at room temperature.

    • Equilibrate for at least 24 hours with agitation.

    • Centrifuge to pellet undissolved solid.

    • Analyze the supernatant using a suitable method (e.g., HPLC-UV) to quantify solubility.

    • Causality: This step determines if a simple aqueous solution is feasible for the desired dose concentration. Poor aqueous solubility necessitates a suspension or a more complex solubilized formulation.

  • IV Formulation (Target: Clear Solution):

    • Based on solubility data, attempt to dissolve the compound in sterile saline or D5W to the target concentration.

    • If needed, carefully adjust the pH with dilute HCl or NaOH to enhance solubility. The final formulation pH should be as close to physiological pH (7.4) as possible to minimize injection site irritation.[9]

    • Filter the final solution through a 0.22 µm sterile filter into a sterile vial.

    • Trustworthiness: Visual inspection for clarity and particulates is mandatory. Any formulation that is not a clear solution is unsuitable for IV administration.

  • Oral Formulation (Solution or Suspension):

    • If soluble: Prepare as per the IV formulation, using WFI or saline.

    • If insoluble: Prepare a suspension. A common vehicle is 0.5% MC or 0.5% CMC.[11]

    • To prepare 0.5% MC: Slowly add 0.5 g of methylcellulose to 100 mL of hot WFI (~80°C) while stirring. Once dispersed, cool the solution in an ice bath to allow the MC to dissolve completely.

    • Weigh the required amount of this compound and triturate it to a fine powder.

    • Add a small amount of the 0.5% MC vehicle to the powder to create a paste.

    • Gradually add the remaining vehicle to the desired final volume.

    • Homogenize using a vortex mixer and/or sonicator.

    • Trustworthiness: A good suspension should be homogenous and easily re-suspended with gentle agitation to ensure accurate dosing.

  • Stability Check:

    • Store a small aliquot of the final formulation under the intended study conditions (e.g., room temperature, 4°C) for the expected duration of use (e.g., 8 hours).

    • Visually inspect for precipitation, color change, or phase separation. Re-assay the concentration to confirm stability.

Section 2: Pharmacokinetic Profiling in Rodents

Rationale: A preliminary PK study is essential to understand the Absorption, Distribution, Metabolism, and Excretion (ADME) of the compound. This data informs dose selection and scheduling for subsequent efficacy studies. Key parameters include the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), elimination half-life (t½), and area under the concentration-time curve (AUC). Comparing AUC from oral and IV administration allows for the calculation of oral bioavailability (%F).[13]

Experimental Workflow for a Rodent PK Study

G cluster_pre Pre-Dosing Phase cluster_dose Dosing Phase cluster_sample Sampling & Analysis cluster_post Data Analysis acclimate 1. Animal Acclimatization (≥ 7 days) fast 2. Fasting (optional, for PO) (e.g., 4-12 hours) acclimate->fast bodyweight 3. Record Body Weights fast->bodyweight dose_calc 4. Calculate Dose Volume bodyweight->dose_calc iv_group Group 1: IV Bolus (e.g., 2 mg/kg) dose_calc->iv_group po_group Group 2: Oral Gavage (e.g., 10 mg/kg) dose_calc->po_group sampling 5. Serial Blood Sampling (e.g., saphenous vein) iv_group->sampling po_group->sampling processing 6. Plasma Isolation (Centrifugation) sampling->processing storage 7. Sample Storage (-80°C) processing->storage bioanalysis 8. Bioanalysis (LC-MS/MS) storage->bioanalysis pk_params 9. PK Parameter Calculation (Non-compartmental analysis) bioanalysis->pk_params report 10. Generate Report (Cmax, Tmax, AUC, t½, %F) pk_params->report

Caption: Workflow for a single-dose pharmacokinetic study in rodents.

Protocol: Single-Dose Pharmacokinetic Study in Rats

Animals:

  • Male Sprague-Dawley or Wistar rats (n=3-4 per group), weight range 250-300g.

  • Acclimatize animals for at least one week prior to the study.

Dose Levels (Example):

  • IV Group: 2 mg/kg (administered as a bolus via the lateral tail vein). The low dose is chosen to ensure solubility and avoid acute toxicity.

  • Oral Group: 10 mg/kg (administered via oral gavage). The higher dose accounts for potential poor absorption.

Procedure:

  • Pre-Dose:

    • Fast oral-dosed animals overnight (water ad libitum) to reduce variability in absorption.[14]

    • Record the body weight of each animal immediately before dosing to calculate the precise volume of formulation to administer.

  • Dosing:

    • Administer the formulation via the appropriate route (IV or PO).[9][15] Record the exact time of dosing for each animal.

    • Maximum recommended injection volumes should be followed (e.g., for rats: PO ≤ 10 mL/kg, IV bolus ≤ 5 mL/kg).[9]

  • Blood Sampling:

    • Collect sparse or serial blood samples (~100-150 µL per time point) into tubes containing an anticoagulant (e.g., K2-EDTA).

    • Suggested IV time points: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Suggested PO time points: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Causality: The early time points for IV administration are crucial to define the distribution phase, while the PO time points are designed to capture the absorption peak (Tmax). Later time points for both routes define the elimination phase.

  • Sample Processing:

    • Immediately after collection, centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.

    • Transfer the plasma supernatant to clearly labeled cryovials and store frozen at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), to quantify the concentration of this compound in plasma.

    • The method must include a calibration curve and quality control samples.

  • Data Analysis:

    • Plot the mean plasma concentration versus time for each route.

    • Calculate PK parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin).

Data Presentation: Key Pharmacokinetic Parameters
ParameterDescriptionIV GroupPO Group
Dose (mg/kg) Administered dose210
Tmax (h) Time to reach maximum concentrationN/ACalculate
Cmax (ng/mL) Maximum observed plasma concentrationCalculateCalculate
AUC₀₋t (hng/mL) Area under the curve from time 0 to the last measurable pointCalculateCalculate
AUC₀₋inf (hng/mL) Area under the curve extrapolated to infinityCalculateCalculate
t½ (h) Elimination half-lifeCalculateCalculate
CL (L/h/kg) Systemic clearanceCalculateN/A
Vd (L/kg) Volume of distributionCalculateN/A
%F Oral Bioavailability: (AUCpo/AUCiv) * (Doseiv/Dosepo) * 100N/ACalculate

Section 3: Preliminary Tolerability and Pharmacodynamic Assessment

Rationale: Establishing the safety profile and maximum tolerated dose (MTD) is a prerequisite for designing multi-dose efficacy studies. Concurrently, observing potential pharmacodynamic (PD) effects can provide early evidence of biological activity. Given the compound's structure, monitoring for changes in plasma amino acid profiles and neurobehavioral signs is a logical starting point.

Protocol: Acute Dose Escalation (Tolerability)

Animals:

  • Male and female mice (e.g., C57BL/6) or rats (n=2-3 per sex per dose group).

Procedure:

  • Select a starting dose based on PK data (e.g., a dose that achieves a Cmax well above the expected efficacious concentration).

  • Prepare 3-4 escalating dose levels (e.g., 30, 100, 300, 1000 mg/kg) administered via the intended therapeutic route (e.g., PO).

  • Dose one group at a time, starting with the lowest dose. Allow an observation period (e.g., 24-48 hours) before escalating to the next dose level in a new cohort of animals.

  • Clinical Observations: Monitor animals closely for the first 4 hours post-dose, and then periodically for up to 7-14 days. Record:

    • Changes in body weight.

    • Changes in food and water consumption.

    • General clinical signs (e.g., changes in posture, activity level, respiration).

    • Signs of neurotoxicity (e.g., tremors, ataxia, convulsions).

  • Endpoint: The MTD is defined as the highest dose that does not produce mortality or serious signs of toxicity that would preclude repeat administration.

Exploratory Pharmacodynamic Endpoints

Rationale: As a phenylalanine analogue, the compound could act as a competitive substrate or inhibitor for transporters or enzymes involved in amino acid metabolism, such as Phenylalanine Hydroxylase (PAH).[4][16]

G cluster_membrane Cell Membrane cluster_cyto Cytoplasm transporter Amino Acid Transporter (e.g., LAT1) phe_in Phenylalanine transporter->phe_in pah PAH Enzyme phe_in->pah BH4, O2 tyr Tyrosine pah->tyr phe_out Phenylalanine phe_out->transporter compound 2-Amino-3-(m-tolyl) propanoic acid compound->transporter Competition? compound->pah Inhibition?

Caption: Hypothetical mechanism: Competition with phenylalanine.

Suggested PD Measurements:

  • Plasma Amino Acid Analysis:

    • In a satellite group from the PK or tolerability study, collect plasma at Tmax.

    • Analyze the concentrations of phenylalanine, tyrosine, and other large neutral amino acids.

    • Hypothesis: If the compound competes for transport or inhibits PAH, one might observe an increase in plasma phenylalanine and a decrease in tyrosine relative to vehicle-treated controls.

  • Neurobehavioral Screen:

    • Perform a simple functional assessment, such as an open-field test, to measure locomotor activity and exploratory behavior.

    • Hypothesis: Significant alterations in amino acid balance in the central nervous system can lead to observable behavioral changes.

Section 4: Animal Welfare and Ethical Considerations

All experiments must be conducted in strict accordance with national and institutional guidelines for the humane care and use of laboratory animals.

  • IACUC Approval: A detailed protocol outlining all procedures, justification for animal numbers, and humane considerations must be approved by the Institutional Animal Care and Use Committee (IACUC) before study initiation.[9]

  • The 3Rs: The principles of Replacement, Reduction, and Refinement should be applied. This includes using the minimum number of animals required for statistical significance and refining procedures (e.g., blood sampling techniques) to minimize pain and distress.

  • Humane Endpoints: Clear criteria for humane endpoints must be established to ensure that animals are euthanized if they experience severe or unrelievable pain or distress.

References

Authored by: Senior Application Scientist, Gemini Division

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Comprehensive Protocol for the HPLC Analysis of 2-Amino-3-(m-tolyl)propanoic acid

Abstract

This document provides a detailed guide for the quantitative analysis and chiral separation of this compound, a substituted aromatic amino acid of interest in pharmaceutical research and development. Recognizing the compound's amphoteric nature and the critical importance of its stereoisomeric purity, we present two distinct High-Performance Liquid Chromatography (HPLC) methods. The first is a robust Reversed-Phase Ion-Pairing (RP-IPC) method for achiral analysis, suitable for assays and impurity profiling. The second is a stereoselective method employing a zwitterionic Chiral Stationary Phase (CSP) for the direct separation of enantiomers without derivatization. This guide further provides a comprehensive protocol for method validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guideline, ensuring the generation of accurate, reliable, and reproducible data.

Introduction and Scientific Rationale

This compound, also known as 3-methyl-DL-phenylalanine, is a non-proteinogenic amino acid. As a derivative of phenylalanine, it serves as a valuable building block in the synthesis of novel peptides and pharmaceutical compounds.[1][2] The analytical characterization of such molecules is fundamental to ensuring the quality, safety, and efficacy of potential drug candidates.

The analysis of underivatized amino acids by HPLC presents unique challenges. Their zwitterionic nature and high polarity can lead to poor retention on traditional reversed-phase columns, while the lack of a strong chromophore in many amino acids complicates UV detection.[3][4][5] Furthermore, this compound possesses a chiral center, making the separation and quantification of its individual enantiomers a regulatory necessity, as different stereoisomers can exhibit vastly different pharmacological and toxicological profiles.

This guide addresses these challenges by providing two specialized, field-proven HPLC methodologies.

  • Method 1: Achiral Quantification via Reversed-Phase Ion-Pairing (RP-IPC) HPLC. This method is designed for determining the overall purity and concentration of the analyte. The presence of the m-tolyl group imparts sufficient hydrophobicity for retention on a C18 stationary phase.[6] By introducing an ion-pairing agent, such as trifluoroacetic acid (TFA), into the mobile phase, we can neutralize the charge on the amino group, enhancing retention and improving peak shape for reliable quantification.[7][8]

  • Method 2: Chiral Separation via Zwitterionic Chiral Stationary Phase (CSP). For enantiomeric purity assessment, direct separation is preferable to derivatization, as it eliminates extra sample preparation steps and potential sources of error.[9] Zwitterionic CSPs, which possess both anionic and cationic exchange functionalities, are highly effective for the direct resolution of ampholytic molecules like underivatized amino acids through multiple interaction mechanisms, including electrostatic forces and hydrogen bonding.[10]

Experimental Workflow Overview

The following diagram outlines the comprehensive workflow for the analysis and validation of this compound.

HPLC_Workflow HPLC Analysis Workflow for this compound cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_methods Method Selection cluster_validation Phase 3: Data Processing & Validation prep_std Prepare Standard Solutions (Analyte & Internal Standard) prep_sample Prepare Sample Solutions (e.g., Drug Substance, Formulation) prep_mobile Prepare Mobile Phases (Aqueous & Organic) instrument_setup Instrument Setup & System Suitability Test (SST) prep_mobile->instrument_setup achiral Method 1: Achiral Analysis (RP-IPC) instrument_setup->achiral chiral Method 2: Chiral Separation (Zwitterionic CSP) data_acq Data Acquisition (Chromatogram Generation) achiral->data_acq chiral->data_acq data_proc Data Processing (Integration, Quantification) data_acq->data_proc validation Method Validation (ICH Q2) (Linearity, Accuracy, Precision, etc.) data_proc->validation report Final Report Generation validation->report

Caption: General workflow from sample preparation to final report generation.

Method 1: Achiral Analysis by RP-IPC HPLC

This method is optimized for the quantification of this compound in bulk materials or formulated products.

Instrumentation and Consumables
ComponentSpecification
HPLC System Agilent 1260 Infinity II or equivalent, with Quaternary Pump, Autosampler, Column Compartment, and Diode Array Detector (DAD).
Analytical Column C18, 4.6 x 150 mm, 5 µm particle size.
Data System Empower™, Chromeleon™, or equivalent CDS.
pH Meter Calibrated, with temperature compensation.
Analytical Balance 4- or 5-decimal place.
Glassware Class A volumetric flasks and pipettes.
Vials 2 mL amber glass autosampler vials with PTFE septa.
Reagents and Solutions
  • Water: HPLC grade or Milli-Q.

  • Acetonitrile (ACN): HPLC grade.

  • Trifluoroacetic Acid (TFA): HPLC grade, >99.5% purity.

  • Analyte Standard: this compound, reference grade (known purity).

  • Mobile Phase A: 0.1% (v/v) TFA in Water.

  • Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile.

  • Diluent: Mobile Phase A.

Chromatographic Conditions
ParameterCondition
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 215 nm
Injection Volume 10 µL
Run Time 20 minutes
Gradient Program Time (min)
0.0
12.0
15.0
15.1
20.0
Step-by-Step Protocol
  • Standard Preparation (e.g., 100 µg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Add approximately 70 mL of Diluent and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature.

    • Dilute to volume with Diluent and mix thoroughly.

  • Sample Preparation:

    • Accurately weigh a portion of the sample expected to contain 10 mg of the analyte into a 100 mL volumetric flask.

    • Follow steps 1.2 to 1.4 from the Standard Preparation.

    • If necessary, filter the final solution through a 0.45 µm PTFE syringe filter before transferring to an autosampler vial.

  • System Suitability and Analysis Sequence:

    • Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.

    • Perform five replicate injections of the Standard Preparation.

    • Calculate the relative standard deviation (RSD) for the peak area and retention time. The acceptance criteria are typically RSD ≤ 2.0% for area and RSD ≤ 1.0% for retention time.

    • Inject a blank (Diluent) to ensure no carryover.

    • Proceed with injecting the sample preparations.

Method 2: Chiral Separation by Zwitterionic CSP-HPLC

This method is designed for the baseline separation of the (R)- and (S)-enantiomers of this compound.

Instrumentation and Consumables
ComponentSpecification
HPLC System As per Method 1.
Chiral Column CHIRALPAK® ZWIX(+) or equivalent zwitterionic CSP, 3.0 x 150 mm, 3 µm.
Other Materials As per Method 1.
Reagents and Solutions
  • Methanol (MeOH): HPLC grade.

  • Acetonitrile (ACN): HPLC grade.

  • Acetic Acid (AcOH): Glacial, reagent grade.

  • Triethylamine (TEA): Reagent grade.

  • Mobile Phase: Methanol/Acetonitrile (50/50, v/v) containing 25 mM TEA and 50 mM Acetic Acid. To prepare 1 L, combine 500 mL MeOH, 500 mL ACN, 3.48 mL TEA, and 2.86 mL AcOH. Mix well.

  • Diluent: Mobile Phase.

Chromatographic Conditions
ParameterCondition
Mode Isocratic
Flow Rate 0.5 mL/min
Column Temperature 25 °C
Detection Wavelength 215 nm
Injection Volume 5 µL
Run Time 30 minutes
Step-by-Step Protocol
  • Standard/Sample Preparation (e.g., 200 µg/mL):

    • Accurately weigh approximately 5 mg of the racemic or enantiomerically enriched sample into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the Diluent. Mix thoroughly.

    • Transfer to an autosampler vial.

  • System Suitability and Analysis:

    • Equilibrate the column with the mobile phase for at least 60 minutes or until a stable baseline is achieved.

    • Inject a racemic standard to confirm the resolution of the two enantiomeric peaks. The resolution factor (Rs) should be ≥ 1.5.

    • Inject the prepared samples to determine the enantiomeric ratio or purity.

Method Validation Protocol (per ICH Q2(R1))

A robust analytical method requires validation to demonstrate its suitability for the intended purpose.[11][12] The following protocols, based on the ICH Q2(R1) guideline, apply primarily to the achiral assay method (Method 1).

Validation Parameters
ParameterPurposeProtocol Summary
Specificity To ensure the method accurately measures the analyte without interference from impurities, degradants, or matrix components.Analyze blank, placebo (if applicable), and spiked samples. Perform forced degradation studies (acid, base, oxidation, heat, light).
Linearity To demonstrate a direct proportional relationship between concentration and detector response.Prepare at least five concentrations across the specified range (e.g., 50% to 150% of the target concentration). Plot peak area vs. concentration and determine the correlation coefficient (r²).
Range The concentration interval over which the method is precise, accurate, and linear.Confirmed by the linearity, accuracy, and precision studies. For an assay, this is typically 80% to 120% of the test concentration.[13]
Accuracy The closeness of the test results to the true value.Perform recovery studies by spiking a placebo or blank matrix with known amounts of analyte at three levels (e.g., 80%, 100%, 120%) in triplicate.
Precision The degree of scatter between a series of measurements.Repeatability (Intra-assay): Analyze a minimum of six replicate samples at 100% of the target concentration. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on different equipment.
LOD & LOQ The lowest concentration of analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.Determined based on signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or by statistical analysis of the calibration curve slope and standard deviation of the response.
Robustness The method's capacity to remain unaffected by small, deliberate variations in parameters.Introduce small changes to method parameters (e.g., pH ±0.2, column temp ±2°C, flow rate ±10%, mobile phase composition ±2%).
Example: Linearity Protocol
  • Stock Solution: Prepare a 200 µg/mL stock solution of the reference standard.

  • Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution. A typical range for an assay would be 50, 75, 100, 125, and 150 µg/mL.

  • Analysis: Inject each calibration standard in triplicate.

  • Evaluation:

    • Construct a calibration curve by plotting the mean peak area against the concentration.

    • Perform a linear regression analysis.

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should not be significantly different from zero.

Summary of Hypothetical Validation Results
ParameterResultAcceptance Criteria
Specificity No interference observed at the analyte's retention time. Peak purity index > 0.999.No co-elution; peak is spectrally pure.
Linearity (r²) 0.9995≥ 0.999
Range 50 - 150 µg/mL80 - 120% of target concentration.
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%
Precision (Repeatability, %RSD) 0.8%≤ 2.0%
Precision (Intermediate, %RSD) 1.2%≤ 2.0%
LOQ 0.5 µg/mLMethod is precise and accurate at this level.
Robustness %RSD of results < 2.0% for all variations.Method remains reliable.

Conclusion

The two HPLC methods presented provide a comprehensive analytical toolkit for researchers, scientists, and drug development professionals working with this compound. The RP-IPC method offers a reliable and robust platform for achiral quantification and purity assessment, while the zwitterionic CSP method enables the critical direct analysis of its enantiomers. By following the detailed protocols and implementing the rigorous validation strategy outlined in this guide, laboratories can ensure the generation of high-quality, defensible data essential for advancing pharmaceutical development and meeting regulatory standards.

References

Application Note: Structural Elucidation of 2-Amino-3-(m-tolyl)propanoic acid using ¹H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide for the acquisition and interpretation of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of 2-Amino-3-(m-tolyl)propanoic acid. As a non-canonical amino acid and a derivative of phenylalanine, this compound holds interest for researchers in medicinal chemistry and drug development.[1][2] Accurate structural verification is paramount, and ¹H NMR spectroscopy serves as a primary tool for this purpose. This document outlines a comprehensive protocol, from sample preparation to in-depth spectral analysis, explaining the causal relationships behind experimental choices and providing a framework for unambiguous signal assignment.

Introduction: The Role of NMR in Characterizing Novel Amino Acids

This compound is a synthetic amino acid characterized by a propanoic acid backbone attached to a meta-substituted tolyl group.[3] Its structure presents several distinct proton environments, making ¹H NMR an ideal technique for confirmation and purity assessment. The precise chemical shifts (δ), signal integrations, and spin-spin coupling patterns (J-coupling) provide a unique fingerprint of the molecule's constitution.[4]

This guide is designed for researchers and drug development professionals, offering both a practical protocol and a pedagogical analysis of the resulting spectrum. By understanding the underlying principles that govern the spectral appearance, scientists can confidently verify the structure of this and similar molecules.

Molecular Structure and Predicted Proton Environments

To interpret the ¹H NMR spectrum, one must first identify all chemically non-equivalent protons within the molecule. Due to the chiral center at the alpha-carbon (Cα) and the meta-substitution on the aromatic ring, the molecule lacks high-level symmetry, leading to a complex and informative spectrum.

The key proton environments are labeled in the diagram below:

Caption: Labeled structure of this compound.

Based on this structure, we anticipate signals corresponding to:

  • Four distinct aromatic protons (H², H⁴, H⁵, H⁶): Due to meta-substitution, no two aromatic protons are chemically equivalent.

  • One alpha-proton (Hα): Adjacent to the chiral center.

  • Two diastereotopic beta-protons (Hβ' and Hβ''): The adjacent chiral center makes the two protons on the β-carbon non-equivalent.

  • One methyl group (-CH₃): The tolyl methyl protons.

  • Labile protons (-NH₂ and -COOH): These are exchangeable and their observation depends on the solvent.

Experimental Design and Protocols

A robust experimental design is critical for acquiring high-quality, interpretable NMR data. The following workflow and protocols are optimized for this class of compound.

Caption: Experimental workflow for NMR analysis.

Protocol 1: Sample Preparation

Rationale for Solvent Selection: The choice of a deuterated solvent is the most critical step. Deuterated solvents are used to minimize the solvent's own ¹H NMR signal, which would otherwise overwhelm the analyte signals.[5][6][7] For amino acids, Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆) are common choices.

  • D₂O: Ideal for water-soluble compounds. It has the added benefit of exchanging with labile -NH₂ and -COOH protons, causing their signals to disappear. This exchange is a powerful diagnostic tool for identifying these functional groups.[5]

  • DMSO-d₆: A more versatile polar aprotic solvent that can dissolve a wider range of organic compounds and allows for the observation of -NH₂ and -COOH protons, which typically appear as broad signals.[6]

Step-by-Step Methodology:

  • Weighing: Accurately weigh 5-10 mg of this compound. For quantitative NMR (qNMR), a precise mass is essential.

  • Dissolution: Transfer the solid to a clean, dry vial. Add approximately 0.7 mL of the chosen deuterated solvent (e.g., D₂O with a phosphate buffer to maintain a stable pH).[8] The final sample depth in a standard 5 mm NMR tube should be at least 4.5 cm.[9]

  • Internal Standard: Add a small amount of an internal reference standard if required. For D₂O, 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) or 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid (TSP) are common choices, with their methyl signals defining 0.00 ppm.

  • Mixing: Gently vortex the vial until the sample is fully dissolved. A brief sonication may aid dissolution.

  • Filtration: To remove any particulate matter that could degrade spectral resolution, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean 5 mm NMR tube.[9]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Protocol 2: Data Acquisition

Instrument Parameters: The following are typical parameters for a 400 MHz NMR spectrometer.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans (NS): 16 to 64 scans. The signal-to-noise ratio improves with the square root of the number of scans.[10]

  • Relaxation Delay (D1): 5 seconds. A longer delay ensures that all protons have fully relaxed before the next pulse, which is crucial for accurate signal integration.[8]

  • Acquisition Time (AQ): ~3-4 seconds.

  • Pulse Angle: 30 degrees. A smaller flip angle allows for a shorter relaxation delay.

  • Temperature: 298 K (25 °C).

Spectral Interpretation: Assigning the Signals

The acquired spectrum should be processed with Fourier transformation, phase correction, and baseline correction. The subsequent analysis involves correlating each signal to a specific proton environment.

Table 1: Predicted ¹H NMR Signal Assignments
Proton Label(s)Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constants (J, Hz)Rationale & Notes
H², H⁴, H⁵, H⁶~ 7.0 – 7.3Multiplet (m)4HJ_ortho_ ≈ 7-10 HzJ_meta_ ≈ 2-3 HzAromatic protons are deshielded. The pattern will be complex due to multiple ortho and meta couplings.[11]
~ 4.0 – 4.3Doublet of Doublets (dd)1H³J_Hα-Hβ' ≈ 5-8 Hz³J_Hα-Hβ''_ ≈ 8-10 HzCoupled to the two diastereotopic Hβ protons. Its chemical shift is influenced by the adjacent amino and carboxyl groups.[12]
Hβ', Hβ''~ 3.0 – 3.4Multiplet (m)2H²J_Hβ'-Hβ''_ ≈ 12-15 Hz³J_Hα-Hβ' & ³J_Hα-Hβ''These benzylic protons are diastereotopic. They couple to each other (geminal coupling) and to Hα (vicinal coupling), creating a complex pattern.[11]
-CH₃~ 2.3Singlet (s)3HN/AMethyl group on the aromatic ring. No adjacent protons to couple with, hence a singlet.
-NH₂ / -COOHVariable (Broad)Broad Singlet (br s)3H totalN/ALabile protons. Signal position and shape are highly dependent on solvent, pH, and concentration.[13] Will exchange and disappear in D₂O.
Detailed Analysis of Spectral Regions
  • Aromatic Region (δ 7.0 – 7.3 ppm): The four aromatic protons will give rise to a complex multiplet. The substitution pattern prevents simple first-order analysis (like a clean doublet or triplet). For example, H⁶ will be coupled to H⁵ (ortho, J ≈ 7-10 Hz) and H⁴ (meta, J ≈ 2-3 Hz), likely appearing as a doublet of doublets or a more complex pattern if other couplings are resolved.[14][15] Similarly, H² will show ortho coupling to a non-existent proton and meta coupling to H⁶. Detailed analysis using 2D NMR techniques like COSY would be required for unambiguous assignment of each aromatic proton.

  • Alpha-Proton Region (δ ~4.1 ppm): The Hα signal is a key indicator of the amino acid backbone. It is shifted downfield due to the electron-withdrawing effects of the adjacent nitrogen and carbonyl oxygen. It will be split by the two non-equivalent Hβ protons, resulting in a doublet of doublets (dd). The coupling constants will reflect the dihedral angles between Hα and each Hβ proton.

  • Beta-Proton Region (δ ~3.2 ppm): The Hβ protons are adjacent to the aromatic ring (a benzylic position) and the chiral Cα. This chirality renders them diastereotopic, meaning they are in different chemical environments and will have different chemical shifts. They exhibit strong geminal coupling to each other (²J ≈ 12-15 Hz) and distinct vicinal couplings to Hα (³J).[16][17] This typically results in two separate complex multiplets, often overlapping, that can be described as doublets of doublets.

  • Alkyl Region (δ ~2.3 ppm): The methyl group attached to the aromatic ring is magnetically isolated from other protons. Therefore, it will appear as a sharp, clean singlet integrating to three protons.

Conclusion

¹H NMR spectroscopy provides an unequivocal method for the structural verification of this compound. By following the detailed protocols for sample preparation and data acquisition outlined in this note, researchers can obtain high-resolution spectra. The subsequent analysis, guided by the principles of chemical shift theory and spin-spin coupling, allows for the confident assignment of all proton signals, confirming the molecular structure and assessing sample purity. The characteristic signals—a complex aromatic multiplet, a doublet of doublets for the alpha-proton, diastereotopic signals for the beta-protons, and a methyl singlet—collectively form a unique spectral signature for this compound.

References

Application Notes and Protocols: 2-Amino-3-(m-tolyl)propanoic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Expanding the Chemical Diversity of Peptides

The incorporation of non-natural amino acids into peptide sequences is a powerful strategy for modulating their pharmacological properties. 2-Amino-3-(m-tolyl)propanoic acid, a phenylalanine analogue, offers a unique structural motif to probe and enhance peptide-protein interactions, improve metabolic stability, and fine-tune conformational preferences. The presence of the meta-methyl group on the phenyl ring introduces steric bulk and alters the electronic properties compared to natural phenylalanine, providing a valuable tool for peptide chemists and drug designers.

This guide provides a comprehensive overview of the application of this compound in solid-phase peptide synthesis (SPPS), with a focus on the widely used Fmoc/tBu strategy. We will delve into the practical considerations for its efficient incorporation, potential challenges, and detailed protocols to empower researchers in their synthetic endeavors.

Physicochemical Properties of this compound

A clear understanding of the reagent's properties is fundamental to its successful application.

PropertyValueSource
Molecular Formula C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol
Appearance White to off-white solid powder[1]
Stereochemistry Available as (R) and (S) enantiomers, and as a racemic mixture.[2][3]

Core Principles for the Incorporation of this compound

The primary challenge in incorporating this compound into a growing peptide chain lies in the steric hindrance presented by the tolyl group. This can impede the approach of the activated carboxyl group to the N-terminal amine of the resin-bound peptide, potentially leading to incomplete coupling reactions and the formation of deletion sequences.

To mitigate this, the following principles should be applied:

  • Selection of Potent Coupling Reagents: Standard carbodiimide reagents like DCC or DIC may be insufficient. More powerful uronium/aminium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly recommended to achieve efficient activation and rapid coupling.[2][4] These reagents are known for their high efficiency in coupling sterically hindered amino acids.[2]

  • Double Coupling Strategy: For particularly challenging couplings, a "double coupling" strategy is a robust approach. This involves performing the coupling reaction twice with a fresh portion of activated amino acid to ensure the reaction proceeds to completion.[1][5]

  • Monitoring Reaction Completion: It is crucial to monitor the completion of each coupling step. The Kaiser test is a reliable qualitative method to detect the presence of free primary amines on the resin. A negative Kaiser test (beads remain colorless or yellowish) indicates a complete reaction.[4]

  • Optimized Deprotection: While the Fmoc deprotection is generally straightforward, incomplete coupling can lead to the capping of unreacted amines in subsequent steps. Ensuring complete coupling is therefore paramount before proceeding to Fmoc removal.

Experimental Protocols

The following protocols are designed for manual solid-phase peptide synthesis on a 0.1 mmol scale. Adjustments may be necessary for automated synthesizers or different scales.

Protocol 1: Resin Preparation and Swelling
  • Place the desired resin (e.g., Rink Amide resin for C-terminal amides, 100-200 mesh) in a reaction vessel.

  • Add N,N-Dimethylformamide (DMF) to swell the resin for at least 30-60 minutes with gentle agitation.

  • Drain the DMF.

  • If the resin is pre-loaded with an Fmoc-protected amino acid, proceed to Protocol 3. If the resin has a free amine (e.g., Rink Amide), proceed to Protocol 2 for the coupling of the first amino acid.

Protocol 2: Coupling of Fmoc-2-Amino-3-(m-tolyl)propanoic acid

This protocol is optimized for sterically hindered amino acids and employs a double coupling strategy.

Activation Mixture Preparation (per coupling):

ReagentEquivalents (relative to resin loading)
Fmoc-2-Amino-3-(m-tolyl)propanoic acid3-5
HATU2.9-4.9
N,N-Diisopropylethylamine (DIPEA)6-10

Procedure:

  • First Coupling: a. In a separate vial, dissolve Fmoc-2-Amino-3-(m-tolyl)propanoic acid (3-5 eq.) and HATU (2.9-4.9 eq.) in DMF. b. Add DIPEA (6-10 eq.) to the mixture and allow it to pre-activate for 1-5 minutes. c. Add the activated amino acid solution to the deprotected resin. d. Agitate the reaction vessel for 1-2 hours at room temperature. e. Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

  • Monitoring the First Coupling (Optional but Recommended): a. After the first coupling and washing, perform a Kaiser test on a small sample of resin beads. b. If the test is negative (beads are colorless/yellow), the coupling is likely complete, and you may proceed to Protocol 3. c. If the test is positive (beads are blue/purple), proceed with the second coupling.

  • Second Coupling: a. Prepare a fresh activation mixture as described above. b. Add the new activation mixture to the resin. c. Agitate the reaction vessel for another 1-2 hours at room temperature. d. Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times) and then with Dichloromethane (DCM) (3 times).

  • Final Monitoring: a. Perform a final Kaiser test. A negative result confirms the completion of the coupling.

Protocol 3: Fmoc Deprotection
  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate the mixture for 5-20 minutes.

  • Drain the piperidine solution.

  • Repeat the treatment with 20% piperidine in DMF for another 5-20 minutes to ensure complete Fmoc removal.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • The resin is now ready for the next coupling cycle.

Protocol 4: Cleavage from Resin and Deprotection of Side Chains

The choice of cleavage cocktail depends on the resin and the protecting groups on other amino acid side chains. A common cleavage cocktail for peptides with acid-labile side-chain protecting groups is Reagent K.

Reagent K Composition:

ReagentPercentage (v/v)
Trifluoroacetic acid (TFA)82.5%
Phenol5%
Water5%
Thioanisole5%
1,2-Ethanedithiol (EDT)2.5%

Procedure:

  • Wash the peptide-resin with DCM and dry it under a stream of nitrogen.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Stir the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

Protocol 5: Purification

The crude peptide should be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% TFA).

  • Inject the solution onto a C18 column.

  • Elute the peptide using a gradient of acetonitrile in water (both containing 0.1% TFA).

  • Monitor the elution at 220 nm and 280 nm.

  • Collect the fractions containing the desired peptide.

  • Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

  • Lyophilize the pure fractions to obtain the final peptide product.

Visualizations

Chemical Structure of Fmoc-2-Amino-3-(m-tolyl)propanoic acid

G start Start: Deprotected Resin prepare_aa Prepare Activation Mixture: Fmoc-AA, HATU, DIPEA in DMF start->prepare_aa first_coupling First Coupling (1-2h) prepare_aa->first_coupling wash1 Wash with DMF first_coupling->wash1 kaiser1 Kaiser Test wash1->kaiser1 second_coupling Second Coupling (1-2h) kaiser1->second_coupling Positive complete Coupling Complete kaiser1->complete Negative wash2 Wash with DMF and DCM second_coupling->wash2 kaiser2 Final Kaiser Test wash2->kaiser2 kaiser2->complete Negative incomplete Incomplete Coupling kaiser2->incomplete Positive G fmoc_peptide Fmoc-NH-Peptide-Resin proton_abstraction Proton Abstraction fmoc_peptide->proton_abstraction piperidine Piperidine (Base) piperidine->proton_abstraction adduct Dibenzofulvene-Piperidine Adduct piperidine->adduct beta_elimination β-Elimination proton_abstraction->beta_elimination dibenzofulvene Dibenzofulvene beta_elimination->dibenzofulvene free_amine H2N-Peptide-Resin beta_elimination->free_amine dibenzofulvene->adduct

References

Application Notes and Protocols for Enzyme Inhibition Assays Using 2-Amino-3-(m-tolyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-Amino-3-(m-tolyl)propanoic acid in enzyme inhibition assays. As a non-proteinogenic analog of phenylalanine, this compound presents a valuable tool for investigating enzymes involved in aromatic amino acid metabolism and for screening potential therapeutic agents.[1] This guide details the underlying principles of enzyme inhibition, provides step-by-step protocols for determining inhibitory potency (IC₅₀) and mechanism of action (MOA), and offers insights into data analysis and interpretation.

Introduction: this compound

This compound, also known as 3-Methyl-DL-phenylalanine, is a synthetic amino acid derivative.[2] It is structurally analogous to the essential amino acid L-phenylalanine, with the key difference being a methyl group substitution at the meta-position of the phenyl ring.

Chemical and Physical Properties:

PropertyValueSource
Molecular Formula C₁₀H₁₃NO₂[2][3]
Molecular Weight 179.22 g/mol [2][3]
IUPAC Name 2-amino-3-(3-methylphenyl)propanoic acid[2]
Synonyms 3-Methyl-DL-phenylalanine, m-Methylphenylalanine[2]

The structural similarity of this compound to L-phenylalanine makes it a prime candidate for investigating enzymes that recognize and process phenylalanine. Such enzymes are critical in various metabolic pathways, and their dysregulation is implicated in several diseases.[4][5] Phenylalanine analogs can act as competitive inhibitors by binding to the enzyme's active site, thereby blocking the natural substrate from binding.[4][6][7] This makes them valuable probes for studying enzyme function and as scaffolds for drug design.[1][8][9]

Foundational Principles of Enzyme Inhibition

Before proceeding to experimental protocols, it is crucial to understand the fundamental kinetics that govern enzyme inhibition. Enzyme inhibitors are molecules that decrease an enzyme's catalytic activity.[7] The study of inhibition mechanisms is vital for drug discovery and for elucidating biological pathways.[10][11][12]

Most enzyme-catalyzed reactions that involve a single substrate can be described by the Michaelis-Menten equation , which relates the initial reaction velocity (V₀) to the substrate concentration ([S]).[13][14]

V₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])

Where:

  • Vₘₐₓ is the maximum reaction velocity when the enzyme is saturated with the substrate.

  • Kₘ (the Michaelis constant) is the substrate concentration at which the reaction velocity is half of Vₘₐₓ, reflecting the enzyme's affinity for its substrate.[15]

Reversible inhibitors, which bind non-covalently to an enzyme, are primarily classified into three main types based on how they affect these kinetic parameters.

Inhibition TypeDescriptionEffect on KₘEffect on Vₘₐₓ
Competitive Inhibitor binds only to the free enzyme's active site, directly competing with the substrate.[7]Increases (apparent Kₘ)Unchanged
Non-competitive Inhibitor binds to a site other than the active site (an allosteric site) on either the free enzyme or the enzyme-substrate complex.[7][10]UnchangedDecreases (apparent Vₘₐₓ)
Uncompetitive Inhibitor binds only to the enzyme-substrate (ES) complex at an allosteric site.Decreases (apparent Kₘ)Decreases (apparent Vₘₐₓ)
Mixed Inhibitor binds to an allosteric site on either the free enzyme or the ES complex, but with different affinities.Increases or DecreasesDecreases

These distinct kinetic signatures can be visualized using a Lineweaver-Burk plot , a double reciprocal plot of 1/V₀ versus 1/[S], which linearizes the Michaelis-Menten curve.[16][17][18] This plot is an invaluable tool for diagnosing the mechanism of inhibition.[19][20]

Experimental Design: A Two-Phase Approach

A thorough investigation of an unknown inhibitor like this compound should be conducted in two phases:

  • Potency Determination: The first step is to confirm inhibitory activity and quantify its potency. This is achieved by determining the half-maximal inhibitory concentration (IC₅₀) , which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[21][22][23]

  • Mechanism of Action (MOA) Study: Once potency is established, the next phase is to understand how the compound inhibits the enzyme. This involves detailed kinetic experiments to determine if the inhibition is competitive, non-competitive, or another type.[10][11]

G cluster_workflow Enzyme Inhibition Assay Workflow prep Reagent Preparation (Enzyme, Substrate, Inhibitor, Buffer) phase1 Phase 1: IC50 Determination (Fixed Substrate, Varying Inhibitor) prep->phase1 data1 Data Analysis: Calculate % Inhibition, Non-linear Regression phase1->data1 ic50 Determine IC50 Value data1->ic50 phase2 Phase 2: MOA Study (Varying Substrate at Fixed Inhibitor Conc.) ic50->phase2 If potent data2 Data Analysis: Michaelis-Menten Plots, Lineweaver-Burk Plots phase2->data2 moa Determine Inhibition Type (Competitive, Non-competitive, etc.) data2->moa

Caption: General workflow for characterizing an enzyme inhibitor.

Experimental Protocols

These protocols are designed for a generic enzyme that produces a chromogenic product measurable by a spectrophotometer in a 96-well plate format. They must be optimized for the specific enzyme under investigation.

General Materials and Reagents
  • Purified target enzyme

  • Enzyme-specific substrate

  • This compound (inhibitor)

  • Appropriate assay buffer (e.g., Phosphate buffer, Tris-HCl) at the optimal pH for the enzyme[24]

  • Any required cofactors (e.g., Mg²⁺, NADH)[24]

  • 96-well clear, flat-bottom microplates

  • Multichannel pipettes and tips

  • Microplate reader (spectrophotometer)

  • DMSO (for dissolving the inhibitor)

Protocol 1: IC₅₀ Determination

This protocol determines the inhibitor concentration that causes 50% inhibition of enzyme activity under a fixed substrate concentration.[21][24] The substrate concentration should ideally be at or near the Kₘ value for the enzyme to ensure sensitivity to competitive inhibitors.

Step-by-Step Methodology: [24]

  • Prepare Inhibitor Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 50 mM).

  • Prepare Serial Dilutions: Perform serial dilutions of the inhibitor stock in assay buffer. It is common to use a 10-point, 2-fold or 3-fold dilution series to cover a wide concentration range (e.g., 1000 µM down to ~0.5 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 1-2%, as high concentrations can inhibit enzyme activity.

  • Set Up the 96-Well Plate:

    • Blanks (No Enzyme): Add assay buffer and substrate. This accounts for any non-enzymatic substrate degradation.

    • 100% Activity Control (No Inhibitor): Add assay buffer (with the same final DMSO concentration as the test wells), enzyme, and substrate.

    • Inhibitor Wells: Add the serially diluted inhibitor solutions and the enzyme.

  • Pre-incubation: Add the enzyme to the control and inhibitor wells. Gently mix and pre-incubate the plate for 10-15 minutes at the optimal temperature. This allows the inhibitor to bind to the enzyme before the reaction starts.

  • Initiate Reaction: Add the substrate to all wells to start the reaction.

  • Monitor Reaction: Immediately place the plate in a microplate reader and measure the absorbance of the product at the appropriate wavelength. Take readings kinetically (e.g., every 30 seconds for 10-15 minutes) or as a single endpoint reading after a fixed time, ensuring the reaction is in the linear range.

  • Analyze Data: Calculate the initial reaction rate (velocity) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

Example 96-Well Plate Layout for IC₅₀ Determination:

1 2 3 4 5 6 7 8 9 10 11 12
A BlankBlankBlankI-1I-1I-1I-7I-7I-7100%100%100%
B BlankBlankBlankI-2I-2I-2I-8I-8I-8100%100%100%
C BlankBlankBlankI-3I-3I-3I-9I-9I-9100%100%100%
D BlankBlankBlankI-4I-4I-4I-10I-10I-10100%100%100%
E BlankBlankBlankI-5I-5I-5100%100%100%100%100%100%
F BlankBlankBlankI-6I-6I-6100%100%100%100%100%100%
G BlankBlankBlank100%100%100%100%100%100%100%100%100%
H BlankBlankBlank100%100%100%100%100%100%100%100%100%
I-1 to I-10 represent the 10-point serial dilution of the inhibitor.
Protocol 2: Mechanism of Action (MOA) Determination

This protocol elucidates the type of inhibition by measuring enzyme kinetics at various substrate and inhibitor concentrations.[10]

Step-by-Step Methodology:

  • Select Inhibitor Concentrations: Based on the IC₅₀ value obtained, choose 3-4 fixed concentrations of this compound. Good starting points are 0.5x, 1x, and 2x the IC₅₀ value, plus a 0 µM control.

  • Prepare Substrate Dilutions: Prepare a series of substrate dilutions in the assay buffer. This series should typically span from 0.2x Kₘ to at least 5x Kₘ (or higher for competitive inhibition) to accurately determine Kₘ and Vₘₐₓ.

  • Set Up Assays: For each fixed inhibitor concentration (including 0 µM), set up a full substrate titration curve.

    • Add buffer, the fixed concentration of inhibitor, and the enzyme to the wells.

    • Pre-incubate for 10-15 minutes.

    • Initiate the reactions by adding the varying concentrations of the substrate.

  • Monitor and Record Data: As in the IC₅₀ assay, measure the initial reaction rates for every combination of substrate and inhibitor concentration.

  • Analyze Data: Plot the data as described in the following section to determine the effects on Kₘ and Vₘₐₓ.

Data Analysis and Interpretation

IC₅₀ Value Calculation
  • Calculate Percent Inhibition: For each inhibitor concentration, calculate the percentage of inhibition using the rates (V) from the assay:

    % Inhibition = [ 1 - ( V_inhibitor / V_no_inhibitor ) ] * 100

  • Plot Dose-Response Curve: Plot % Inhibition versus the logarithm of the inhibitor concentration.

  • Determine IC₅₀: Use a non-linear regression software (e.g., GraphPad Prism, Origin) to fit the data to a sigmoidal dose-response (variable slope) equation. The software will calculate the IC₅₀ value, which is the concentration at the inflection point of the curve.[23]

MOA Determination using Lineweaver-Burk Plots
  • Generate Michaelis-Menten Plots: For each fixed inhibitor concentration, plot the initial velocity (V₀) against substrate concentration ([S]). This will produce a series of hyperbolic curves.[18][25]

  • Transform Data: Calculate the reciprocals of the velocity (1/V₀) and substrate concentration (1/[S]).

  • Construct Lineweaver-Burk Plot: Plot 1/V₀ versus 1/[S] for each inhibitor concentration on the same graph. This will generate a series of lines.[16][20]

  • Interpret the Plot: The pattern of the lines reveals the mechanism of inhibition:[17][18]

    • Competitive Inhibition: Lines intersect on the y-axis (1/Vₘₐₓ is constant). The x-intercept (-1/Kₘ) moves closer to zero as inhibitor concentration increases.

    • Non-competitive Inhibition: Lines intersect on the x-axis (-1/Kₘ is constant). The y-intercept (1/Vₘₐₓ) increases with higher inhibitor concentration.

    • Uncompetitive Inhibition: Lines are parallel. Both the x- and y-intercepts change.

    • Mixed Inhibition: Lines intersect in the second quadrant (to the left of the y-axis).

G cluster_logic Interpreting Lineweaver-Burk Plots for Inhibition Type InhibitionType Inhibition Type Competitive Non-competitive Uncompetitive KineticEffect Effect on Parameters Kₘ: Increases Vₘₐₓ: No Change Kₘ: No Change Vₘₐₓ: Decreases Kₘ: Decreases Vₘₐₓ: Decreases InhibitionType:f1->KineticEffect:f1 InhibitionType:f2->KineticEffect:f2 InhibitionType:f3->KineticEffect:f3 PlotPattern Lineweaver-Burk Plot Pattern Lines intersect on Y-axis Lines intersect on X-axis Lines are parallel KineticEffect:f1->PlotPattern:f1 KineticEffect:f2->PlotPattern:f2 KineticEffect:f3->PlotPattern:f3

Caption: Relationship between inhibition type, kinetic parameters, and plot patterns.

References

Troubleshooting & Optimization

Technical Support Center: 2-Amino-3-(m-tolyl)propanoic Acid Solubility

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Amino-3-(m-tolyl)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on the solubility of this compound in common laboratory solvents, DMSO and water. We will address frequent challenges and offer robust troubleshooting protocols to ensure the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in DMSO and water?

A1: this compound, a derivative of phenylalanine[1], exhibits distinct solubility profiles in polar aprotic and polar protic solvents.

  • In Water: The solubility of amino acids in water is intrinsically linked to pH.[5][6][7] this compound possesses both an acidic carboxylic acid group and a basic amino group, allowing it to exist as a cation, anion, or a zwitterion. Its lowest solubility is typically observed at its isoelectric point (pI), where the net charge is zero. Adjusting the pH away from the pI by adding a dilute acid or base will protonate the amino group or deprotonate the carboxyl group, respectively, increasing the molecule's polarity and enhancing its aqueous solubility.[5][8][9] The presence of the hydrophobic m-tolyl group suggests that its solubility in neutral water will be limited compared to simpler amino acids like alanine.

SolventExpected SolubilityKey Influencing Factors
DMSO Good to HighSolvent's strong, polar aprotic nature.[2]
Water Low to ModerateHighly pH-dependent; lowest at the isoelectric point.[5][6][10]
Q2: I'm having trouble dissolving this compound in water at a neutral pH. Why is this happening?

A2: This is a common and expected observation. Amino acids often exhibit their minimum solubility in water at a pH near their isoelectric point (pI).[5] At this pH, the molecule exists predominantly as a zwitterion, with both a positive and a negative charge. While charged, the net charge is zero, which can minimize the molecule's interaction with polar water molecules and favor crystal lattice formation, thus reducing solubility. The nonpolar m-tolyl side chain further contributes to low aqueous solubility at neutral pH. To overcome this, you must modify the pH of the solution as detailed in the troubleshooting section below.

Q3: My compound dissolved perfectly in DMSO, but it precipitated when I added it to my aqueous cell culture medium. What went wrong?

A3: This phenomenon, often called "crashing out," is a frequent issue when diluting a DMSO stock solution into an aqueous buffer or medium.[11][12] The compound is highly soluble in the organic DMSO environment, but when this solution is diluted, the solvent environment abruptly changes to be predominantly aqueous. The aqueous medium cannot maintain the solubility of the hydrophobic compound, causing it to precipitate.[11][13]

Key factors include:

  • Exceeding Aqueous Solubility: The final concentration of the compound in the medium is likely above its maximum aqueous solubility limit.

  • Final DMSO Concentration: The final percentage of DMSO in your medium is too low to keep the compound dissolved.[12] Most cell lines can tolerate DMSO concentrations of 0.1% to 0.5% without significant toxicity.[11][14]

Solutions to this problem are provided in the Troubleshooting Guide below.

Q4: What is the best practice for preparing and storing a stock solution of this compound?

A4: For optimal results and longevity, follow these guidelines:

  • Primary Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO. Ensure the compound is fully dissolved, using gentle warming (to 37°C) or sonication if necessary[11].

  • Storage: Once prepared, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store these aliquots at -20°C or -80°C.[3][14]

  • Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to compound degradation and precipitation over time, especially if moisture is introduced.[3][15] Using single-use aliquots prevents this.

Troubleshooting Guide: Common Solubility Issues

Problem 1: Compound Appears Insoluble in Water

If you require an aqueous solution and the compound fails to dissolve, follow this workflow.

cluster_ph pH Adjustment start Start: Add Compound to Water vortex Vortex/Stir for 5-10 min start->vortex check1 Is it dissolved? vortex->check1 ph_adjust Adjust pH check1->ph_adjust No end_success Success: Compound Dissolved check1->end_success Yes acid Add 0.1 M HCl dropwise (Target pH < 4) ph_adjust->acid For acidic dissolution base Add 0.1 M NaOH dropwise (Target pH > 9) ph_adjust->base For basic dissolution check2 Is it dissolved? acid->check2 base->check2 heat Gentle Warming (37-50°C for 10-15 min) check2->heat No check2->end_success Yes check3 Is it dissolved? heat->check3 check3->end_success Yes end_fail Failure: Insoluble under these conditions. Consider DMSO stock. check3->end_fail No

Caption: Troubleshooting workflow for dissolving the compound in aqueous solutions.

Problem 2: Precipitation from DMSO Stock into Aqueous Medium

This is a critical step for cell-based assays. The key is to ensure a rapid and uniform dispersion of the compound into the medium while staying below the aqueous solubility limit.

cause Root Cause: Rapid solvent swap from DMSO to Water exceeds aqueous solubility limit. solution1 Solution 1: Reduce Final Concentration cause->solution1 solution2 Solution 2: Optimize Dilution Technique cause->solution2 solution3 Solution 3: Perform a Solubility Test cause->solution3 desc1 The target concentration is too high. Try a lower final concentration in the medium. solution1->desc1 desc2 Add DMSO stock to vortexing medium. This promotes rapid dispersion and avoids localized high concentrations. solution2->desc2 desc3 Empirically determine the maximum soluble concentration in your specific medium before treating cells. solution3->desc3

Caption: Root cause and solutions for compound precipitation from DMSO stock.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Preparation: Work in a sterile environment if the stock will be used for cell culture. Use an anhydrous, sterile-filtered grade of DMSO.

  • Weighing: Accurately weigh a precise amount of this compound (Molecular Weight: 179.22 g/mol )[16]. For 1 mL of a 10 mM stock, you would need 1.7922 mg.

  • Dissolution: Add the weighed compound to a sterile microcentrifuge or amber glass vial. Add the calculated volume of DMSO.

  • Mixing: Vortex the solution vigorously for 2-3 minutes.

  • Verification: Visually inspect the solution against a light source to ensure there are no visible particulates. If particulates remain, sonicate the vial in a water bath for 5-10 minutes or warm it to 37°C until the solution is clear.[11]

  • Storage: Aliquot into single-use volumes and store at -20°C or -80°C.

Protocol 2: Kinetic Aqueous Solubility Determination (High-Throughput Method)

This protocol provides a quick assessment of the maximum soluble concentration of your compound when diluted from a DMSO stock into an aqueous buffer (e.g., PBS, pH 7.4).[17][18]

  • Prepare Stock: Create a high-concentration stock solution in DMSO (e.g., 10 mM) as described in Protocol 1.

  • Prepare Dilutions: In a 96-well plate, add your aqueous buffer (e.g., 198 µL of PBS per well).

  • Add Compound: Add 2 µL of your 10 mM DMSO stock to the first well. Serially dilute this across the plate to create a range of concentrations (e.g., 100 µM, 50 µM, 25 µM, etc.). The final DMSO concentration will be 1%.

  • Incubate: Seal the plate and shake it at room temperature for 1.5-2 hours.[18]

  • Analysis: After incubation, visually inspect each well for signs of precipitation (cloudiness, particulates). Alternatively, for a quantitative measurement, use a plate-based nephelometer to measure light scattering or analyze the clear supernatant via UV-Vis spectroscopy or HPLC after filtering the samples through a solubility filter plate.[17][18]

  • Determine Solubility: The highest concentration that remains clear is your approximate kinetic aqueous solubility under these conditions.

References

Technical Support Center: Synthesis of 2-Amino-3-(m-tolyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-3-(m-tolyl)propanoic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of synthesizing this unnatural amino acid. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) based on established synthetic methodologies. Our goal is to empower you to improve your reaction yields, enhance product purity, and confidently address challenges encountered during your experiments.

Introduction to Synthetic Strategies

This compound, a substituted analog of phenylalanine, is a valuable building block in medicinal chemistry. Its synthesis typically follows one of two robust and widely adopted chemical routes: the Strecker Synthesis or the Alkylation of a Glycine Anion Equivalent . Both methods are effective but come with their own unique sets of challenges. This guide is structured to provide targeted solutions for issues that may arise in each of these synthetic pathways.

Part 1: Troubleshooting the Strecker Synthesis of this compound

The Strecker synthesis is a classic, powerful method for producing α-amino acids. The reaction proceeds in two main stages: (1) the formation of an α-aminonitrile from 3-methylbenzaldehyde, a cyanide source, and an ammonia source, followed by (2) the hydrolysis of the nitrile to the corresponding carboxylic acid.[1][2][3]

Workflow Diagram: Strecker Synthesis

Strecker_Synthesis A 3-Methylbenzaldehyde + Ammonia Source (NH4Cl) B Imine/ Iminium Ion Formation A->B Condensation D Nucleophilic Addition: α-Aminonitrile Formation B->D C Cyanide Source (NaCN or KCN) C->D Attack on Iminium E Acid Hydrolysis (e.g., 6M HCl, Heat) D->E F Final Product: This compound E->F G Purification (e.g., Ion Exchange, Recrystallization) F->G

Caption: General workflow for the Strecker synthesis of this compound.

Frequently Asked Questions & Troubleshooting Guide (Strecker Synthesis)

Q1: My initial reaction to form the α-aminonitrile is sluggish or shows low conversion. What could be the cause?

A1: Low conversion in the first step is often related to imine formation equilibrium or the reactivity of your cyanide source.

  • Inefficient Imine Formation: The condensation of 3-methylbenzaldehyde and ammonia to form the imine is a reversible reaction that produces water.[1][2] If water is not effectively removed or sequestered, the equilibrium will not favor the imine product.

    • Troubleshooting: Consider adding a dehydrating agent like magnesium sulfate (MgSO₄) to the reaction mixture.[1][4] Ensure your solvents are anhydrous.

  • pH of the Reaction: The pH is critical. The reaction requires enough free ammonia to act as a nucleophile but also needs to be acidic enough to protonate the aldehyde's carbonyl group, making it more electrophilic.[2] Using ammonium chloride (NH₄Cl) often provides a suitable pH buffer.

  • Cyanide Source and Solubility: If using sodium or potassium cyanide, ensure it is finely ground and that there is adequate mixing to facilitate its reaction. The choice of solvent can also impact the solubility and reactivity of the cyanide salt. A common solvent system is a mixture of methanol and aqueous ammonia.[4]

Q2: During the hydrolysis of the α-aminonitrile, I am getting a low yield of the final amino acid. What are the common pitfalls?

A2: The hydrolysis of the nitrile to a carboxylic acid is a demanding step that requires harsh conditions, and incomplete reaction is a frequent cause of low yield.

  • Incomplete Hydrolysis: Nitriles are relatively stable functional groups. Their hydrolysis typically requires vigorous conditions, such as refluxing in concentrated strong acid (e.g., 6M HCl) for an extended period (several hours to overnight).[1][5]

    • Troubleshooting:

      • Increase Reaction Time/Temperature: If TLC or LC-MS analysis shows remaining aminonitrile or the intermediate amino-amide, increase the reflux time.

      • Ensure Strong Acidic Conditions: Use a sufficiently high concentration of acid. A common protocol involves heating with 6M HCl or H₂SO₄.

  • Side Reactions: Under strongly acidic and high-temperature conditions, side reactions such as decarboxylation or other degradation pathways can occur, although this is less common for stable aromatic amino acids.

    • Troubleshooting: Monitor the reaction progress. If you suspect degradation, consider using slightly milder hydrolysis conditions for a longer duration or explore alternative hydrolysis methods, though these are less common.

Q3: My final product is difficult to purify and appears contaminated with salts. How can I improve the isolation?

A3: The workup and purification of amino acids can be challenging due to their zwitterionic nature, making them highly soluble in water but often insoluble in organic solvents.

  • Salt Removal: After acid hydrolysis, the amino acid is present as its hydrochloride salt. Neutralization is required to obtain the zwitterionic form.

    • Troubleshooting:

      • pH Adjustment: After hydrolysis, carefully adjust the pH of the solution to the isoelectric point (pI) of the amino acid (typically around pH 5-6 for neutral amino acids). At its pI, the amino acid will have minimal solubility in water and may precipitate out.

      • Ion-Exchange Chromatography: This is a highly effective method for purifying amino acids. The crude product can be loaded onto a cation-exchange resin. After washing away impurities, the pure amino acid can be eluted with a dilute base like aqueous ammonia.

      • Recrystallization: Recrystallization from a water/alcohol mixture (e.g., water/ethanol or water/isopropanol) is a common final purification step.

Part 2: Troubleshooting the Alkylation of Glycine Schiff Base

This method, often referred to as the O'Donnell amino acid synthesis, involves the alkylation of a glycine enolate equivalent. A common approach uses the benzophenone Schiff base of a glycine ester (e.g., ethyl or tert-butyl ester) as the starting material. This substrate is deprotonated to form a nucleophilic enolate, which is then alkylated with an electrophile, in this case, m-methylbenzyl chloride (or bromide). The synthesis is often performed under phase-transfer catalysis (PTC) conditions.[6][7]

Workflow Diagram: Glycine Schiff Base Alkylation

ODonnell_Synthesis A Glycine Ester Schiff Base (e.g., Benzophenone Imine) C Deprotonation: Enolate Formation A->C B Base (e.g., NaOH, KOH) + Phase-Transfer Catalyst (PTC) B->C E Alkylation C->E D m-Methylbenzyl Chloride (Alkylating Agent) D->E Electrophilic Attack F Hydrolysis of Imine & Ester (Aqueous Acid) E->F G Final Product: This compound F->G H Purification G->H

Caption: General workflow for the synthesis via alkylation of a glycine Schiff base.

Frequently Asked Questions & Troubleshooting Guide (Glycine Alkylation)

Q1: The alkylation step is giving me a low yield, and I see a significant amount of starting material remaining. What should I check?

A1: Low alkylation yields typically point to issues with deprotonation, the phase-transfer catalyst, or the reactivity of the alkylating agent.

  • Ineffective Deprotonation: The acidity of the α-proton of the glycine Schiff base is relatively low. Efficient deprotonation is key.

    • Troubleshooting:

      • Base Concentration: When using phase-transfer catalysis, a concentrated aqueous base (e.g., 50% NaOH) is often required to generate a high enough concentration of hydroxide at the interface.[7]

      • Choice of Base/Solvent: For anhydrous conditions, a strong, non-nucleophilic base like LDA (lithium diisopropylamide) in THF at low temperatures (-78 °C) is effective. Ensure your solvent and glassware are scrupulously dry.[6]

  • Phase-Transfer Catalyst (PTC) Inactivity: The PTC is crucial for transporting the enolate from the aqueous/solid phase into the organic phase where the alkylating agent resides.

    • Troubleshooting: Ensure your PTC (e.g., a quaternary ammonium salt like tetrabutylammonium bromide) is of good quality and has not degraded. The choice of catalyst can be critical, and sometimes screening different PTCs is necessary.

  • Reactivity of m-Methylbenzyl Chloride: While generally reactive, the quality of your alkylating agent is important. Ensure it has not hydrolyzed to the corresponding alcohol.

Q2: I am observing dialkylation products, which is reducing the yield of my desired mono-alkylated product. How can I prevent this?

A2: The formation of dialkylated byproducts is a known issue. Fortunately, the benzophenone Schiff base provides a steric shield that disfavors dialkylation.

  • Causality: The mono-alkylated product is significantly less acidic than the starting glycine imine, which inherently helps to prevent a second deprotonation and alkylation cycle.[6] However, under very harsh conditions or with highly reactive electrophiles, it can still occur.

    • Troubleshooting:

      • Stoichiometry: Use a slight excess (1.0-1.2 equivalents) of the glycine Schiff base relative to the alkylating agent.

      • Controlled Addition: Add the m-methylbenzyl chloride slowly to the reaction mixture to maintain a low instantaneous concentration, which favors mono-alkylation.

      • Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times after the starting material has been consumed.

Q3: The final hydrolysis step to remove the benzophenone imine and cleave the ester is messy and gives a low yield. What is the best procedure?

A3: Similar to the Strecker synthesis, the final hydrolysis step requires careful execution to efficiently deprotect the amino acid without causing degradation.

  • Hydrolysis Conditions: A two-step process is often cleanest. First, a mild acidic workup (e.g., with citric acid or dilute HCl) can hydrolyze the imine. The resulting benzophenone can be extracted with an organic solvent. Subsequently, stronger acidic conditions (e.g., refluxing in 6M HCl) are needed to hydrolyze the ester group.

    • Troubleshooting:

      • Stepwise Deprotection: Perform the imine hydrolysis first at room temperature. After removing the benzophenone, proceed with the more vigorous ester hydrolysis. This prevents potential side reactions of benzophenone under harsh conditions.

      • Ester Choice: If using a tert-butyl ester, it can be cleaved under milder acidic conditions (e.g., with trifluoroacetic acid) which can sometimes give cleaner results than hydrolyzing an ethyl or methyl ester.[6]

      • Purification: As with the Strecker synthesis, purification via pH adjustment to the isoelectric point or using ion-exchange chromatography is highly recommended after hydrolysis to isolate the pure zwitterionic amino acid.

Summary of Key Parameters for Yield Optimization

ParameterStrecker SynthesisGlycine Alkylation (PTC)Causality & Expert Recommendation
Starting Aldehyde 3-MethylbenzaldehydeN/AEnsure high purity; oxidation to benzoic acid can inhibit imine formation.
Alkylating Agent N/Am-Methylbenzyl chlorideUse fresh, high-quality reagent. Hydrolysis to the alcohol will result in no reaction.
Base Ammonia/NH₄ClConc. NaOH or KOHStrecker: Manages pH for imine formation. Alkylation: Strong base is essential for deprotonation. Use 50% aq. solution for PTC.
Key Intermediate α-AminonitrileSchiff base enolateAminonitrile: Stability allows for isolation before hydrolysis. Enolate: Highly reactive; generated and used in situ.
Hydrolysis Step Critical: Reflux in 6M HClCritical: Aqueous AcidThis is a common point of yield loss. Ensure complete reaction by monitoring via TLC/LC-MS. Incomplete hydrolysis leaves amide or ester intermediates.
Purification Ion-exchange / RecrystallizationIon-exchange / RecrystallizationDue to the zwitterionic nature, standard organic extraction is ineffective. Mastering isoelectric precipitation and ion-exchange is key to high purity.

References

Technical Support Center: 2-Amino-3-(m-tolyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Amino-3-(m-tolyl)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this phenylalanine analog in solution. Here, you will find answers to frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and stability of this compound solutions.

Q1: How should I prepare and store stock solutions of this compound for optimal stability?

A1: The stability of your stock solution is foundational to the reproducibility of your experiments. As a non-proteinogenic amino acid, this compound's solubility and stability are influenced by its zwitterionic nature and the hydrophobic tolyl group.

Solvent Selection: The choice of solvent is critical. Due to its polar amino and carboxyl groups, the compound is soluble in aqueous solutions.[1][2] However, solubility can be pH-dependent. For general use, starting with aqueous buffers (e.g., phosphate-buffered saline, PBS) or water is recommended. If higher concentrations are needed, co-solvents like ethanol or DMSO can be used, but their potential impact on downstream assays must be considered. For L-phenylalanine, water is a better solvent than methanol or ethanol.[3]

Causality: The amino group (pKa₂ ≈ 9.1) and the carboxyl group (pKa₁ ≈ 1.8-2.0) mean the molecule's net charge is highly dependent on pH.[4][5] Near its isoelectric point (pI), which for phenylalanine is around 5.48, solubility in water is at its minimum.[5] Adjusting the pH away from the pI will increase solubility.

Recommended Storage Conditions: Once in solution, the compound is more susceptible to degradation than in its solid form. The following storage conditions are recommended to maximize shelf-life.

Parameter Recommended Condition Rationale
Temperature -20°C to -80°CSlows down chemical degradation kinetics (e.g., hydrolysis, oxidation).
Light Exposure Store in amber vials or protect from lightThe aromatic tolyl ring can absorb UV light, leading to photolytic degradation.[6][7]
Atmosphere Aliquot and cap tightly; consider inert gas (N₂ or Ar)Minimizes exposure to atmospheric oxygen, reducing the risk of oxidative degradation.
pH of Aqueous Buffer pH 6.0 - 7.5Maintains the compound in a stable zwitterionic or anionic form, avoiding pH extremes that can catalyze hydrolysis.
Container Low-protein binding polypropylene or glass vialsPrevents loss of compound due to adsorption onto container surfaces.

Self-Validating Tip: When preparing a new batch of stock solution, always compare its performance (e.g., in a bioassay or analytical run) against a previously validated lot to ensure consistency.

Q2: What are the primary factors that can affect the stability of this compound in my experimental solutions?

A2: Several environmental and chemical factors can compromise the stability of this compound. Understanding these can help you design more robust experiments.

  • pH: Extreme pH values (highly acidic or alkaline) can catalyze the hydrolysis of the amide bond if it were part of a peptide, and can also promote other degradative reactions of the amino acid itself. The solubility is also highly pH-dependent.[1][8]

  • Temperature: Increased temperature accelerates the rate of all chemical reactions, including degradation. This is a critical factor, and solutions should be kept on ice during use and stored frozen.

  • Light: As per ICH guidelines, photostability is a key parameter to consider.[6][7][9][10] The aromatic ring in this compound makes it susceptible to degradation upon exposure to UV or even ambient light over extended periods.

  • Oxidation: The presence of dissolved oxygen, metal ions (which can act as catalysts), or oxidizing agents (like peroxides) can lead to oxidative degradation. The tolyl group (methylphenyl) could be a potential site for oxidation.[11]

  • Solution Components: Other components in your solution (e.g., buffers, salts, other reagents) could potentially react with the compound. It is crucial to use high-purity solvents and reagents.

Q3: What are the likely degradation pathways for this compound?

A3: While specific degradation pathways for this compound are not extensively documented, we can infer potential routes based on its chemical structure and known degradation mechanisms of similar amino acids like phenylalanine.[12][13]

  • Oxidation: The tolyl group could be oxidized at the methyl group to form a benzyl alcohol, then an aldehyde, and finally a carboxylic acid. The aromatic ring itself could also be hydroxylated.

  • Decarboxylation: Loss of the carboxyl group as CO₂ can occur, especially under heat or UV stress, to form the corresponding amine.

  • Deamination: The amino group could be removed, potentially forming a keto acid.[14]

  • Photodegradation: UV light can induce complex reactions, including polymerization or cleavage of the molecule.

Below is a diagram illustrating some of these potential degradation pathways.

G cluster_main Potential Degradation Pathways cluster_stress Stress Conditions cluster_products Potential Degradants A This compound Oxidation Oxidation (O₂, H₂O₂) Heat_UV Heat / UV Light pH Extreme pH B Hydroxylated Ring/Side-Chain Products Oxidation->B C Decarboxylated Product (Amine) Heat_UV->C E Polymeric Products Heat_UV->E D Deaminated Product (Keto Acid) pH->D G cluster_stress Apply Stress Conditions start Prepare Stock Solution (e.g., 1 mg/mL in 50:50 ACN:H₂O) A Acid Hydrolysis (0.1 M HCl, 60°C) start->A B Base Hydrolysis (0.1 M NaOH, 60°C) start->B C Oxidation (3% H₂O₂, RT) start->C D Thermal (60°C, Solid & Solution) start->D E Photolytic (ICH Light Box, Solid & Solution) start->E sample Sample at Time Points (e.g., 0, 2, 4, 8, 24h) A->sample B->sample C->sample D->sample E->sample neutralize Neutralize (for A & B) sample->neutralize if applicable analyze Analyze all samples by Stability-Indicating HPLC/LC-MS sample->analyze neutralize->analyze evaluate Evaluate Data: - % Degradation - Peak Purity - Mass Balance analyze->evaluate

References

Technical Support Center: Optimizing 2-Amino-3-(m-tolyl)propanoic acid in Cell Media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the novel phenylalanine analog, 2-Amino-3-(m-tolyl)propanoic acid. As a non-proteinogenic amino acid, its unique structure offers significant potential in various research applications, from competitive inhibition studies to the development of novel biologics.[1] However, like any specialized reagent, its successful application hinges on careful optimization within your specific cell culture system.

This guide provides a comprehensive, experience-driven framework for determining the optimal concentration of this compound. It is structured to move from foundational knowledge to detailed experimental protocols and troubleshooting, ensuring scientific integrity and reproducible results.

Section 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

This section addresses the most common initial inquiries regarding this compound.

Q1: What is this compound and why is it used in cell culture?

This compound is a synthetic amino acid, specifically an analog of the essential amino acid L-phenylalanine.[2][3] It is considered a non-proteinogenic amino acid, meaning it is not one of the standard amino acids encoded by the genetic code for protein synthesis.[1] Its primary use in research is as a tool to probe and manipulate cellular pathways that involve phenylalanine. This can include studying enzyme kinetics, acting as a competitive inhibitor, or being incorporated into peptides to enhance stability or confer novel biological activity.[1][4]

Q2: What are the key physicochemical properties I need to be aware of?

Understanding the basic properties of this compound is the first step to designing a successful experiment. Key details are summarized below.

PropertyValueSource
Molecular Formula C₁₀H₁₃NO₂[5]
Molecular Weight 179.22 g/mol [4][5]
Appearance White to off-white solid powder[6]
Synonyms 3-Methyl-DL-phenylalanine, 2-amino-3-(3-methylphenyl)propanoic acid[5]

Q3: How soluble is this compound in cell culture media?

The solubility of amino acids in neutral pH cell culture media can be a significant challenge.[7] Many amino acid analogs, particularly those with hydrophobic side chains like this one, exhibit limited solubility.[8][9] L-tyrosine, for example, is notoriously difficult to dissolve in standard media formulations.[7][9]

Expectation: You should anticipate that this compound may have low aqueous solubility at physiological pH (~7.4). Therefore, direct dissolution into your cell culture medium is likely to fail, especially at higher concentrations. A stock solution in an appropriate solvent is required.

Q4: What is the recommended solvent for creating a stock solution?

For initial experiments, Dimethyl sulfoxide (DMSO) is the recommended solvent due to its high solubilizing power and compatibility with most cell culture applications at low final concentrations.[10]

Critical Consideration: The final concentration of DMSO in your cell culture medium should be kept to a minimum, typically below 0.3%, and ideally at or below 0.1% , to avoid solvent-induced cytotoxicity or off-target effects.[10] Always include a "vehicle control" in your experiments—cells treated with the same final concentration of DMSO as your highest compound concentration—to ensure that any observed effects are due to the compound and not the solvent.

Section 2: Experimental Protocol - Determining the Optimal Concentration Range

This section provides a detailed, step-by-step workflow for a dose-response experiment to identify the optimal working concentration of this compound for your specific cell line and assay.

Workflow for Optimizing Compound Concentration

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment Execution cluster_analysis Phase 3: Analysis & Decision prep_stock Prepare High-Concentration Stock Solution (e.g., 100mM in DMSO) prep_media Prepare Cell Culture Media and Experimental Controls prep_cells Culture and Harvest Cells in Logarithmic Growth Phase plate_cells Plate Cells in Microplate (e.g., 96-well) prep_cells->plate_cells Proceed to Experiment serial_dilute Perform Serial Dilutions of Compound in Media plate_cells->serial_dilute treat_cells Add Dilutions to Cells (Including Vehicle Control) serial_dilute->treat_cells incubate Incubate for a Defined Period (e.g., 24, 48, 72 hours) treat_cells->incubate assay Perform Endpoint Assay (e.g., Viability, Proliferation, Target Effect) incubate->assay Proceed to Analysis data_analysis Analyze Data: Calculate IC50/EC50, Determine Therapeutic Window assay->data_analysis decision Select Optimal Concentration Range (High Efficacy, Low Cytotoxicity) data_analysis->decision

Caption: Workflow for determining the optimal concentration of a new compound.

Step-by-Step Methodology

1. Preparation of a High-Concentration Stock Solution a. Objective: To create a concentrated stock that can be easily diluted to working concentrations while keeping the final solvent concentration minimal. b. Procedure: i. Aseptically weigh out a precise amount of this compound powder in a sterile microfuge tube or glass vial.[10] ii. Calculate the volume of sterile DMSO required to achieve a high-concentration stock (e.g., 100 mM). iii. Add the DMSO to the powder. Vortex or sonicate in a water bath at 37°C for 10-30 minutes if necessary to fully dissolve the compound.[10] Visually inspect to ensure no precipitate remains. iv. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

2. Cell Plating a. Objective: To seed cells at a density that ensures they are in the logarithmic growth phase during treatment. b. Procedure: i. Culture your chosen cell line to ~80% confluency. ii. Harvest the cells and perform an accurate cell count. iii. Plate the cells in a 96-well microplate at a pre-determined optimal seeding density (typically 5,000-20,000 cells per well).[11] iv. Incubate overnight (18-24 hours) to allow cells to adhere and recover.

3. Preparation of Serial Dilutions and Cell Treatment a. Objective: To expose cells to a wide range of compound concentrations to identify the dose-response relationship. b. Procedure: i. Determine the highest concentration you wish to test (e.g., 100 µM). ii. Prepare a 2-fold serial dilution series directly in a 96-well "dilution plate" or in tubes.[11] Start with a working concentration that is 2x your highest final concentration. iii. A typical range to screen is from 100 µM down to ~0.1 µM. iv. Remove the media from the plated cells and add fresh media. v. Transfer the prepared dilutions from the dilution plate to your cell plate. vi. Crucial Controls:

  • Untreated Control: Cells with media only.
  • Vehicle Control: Cells treated with the highest concentration of DMSO used in the experiment (e.g., 0.1%).

Example 96-Well Plate Layout for a Dose-Response Experiment
Row A UntreatedVehicle100 µM50 µM25 µM12.5 µM6.25 µM3.13 µM1.56 µM0.78 µM0.39 µM
Row B UntreatedVehicle100 µM50 µM25 µM12.5 µM6.25 µM3.13 µM1.56 µM0.78 µM0.39 µM
Row C UntreatedVehicle100 µM50 µM25 µM12.5 µM6.25 µM3.13 µM1.56 µM0.78 µM0.39 µM
Row D UntreatedVehicle100 µM50 µM25 µM12.5 µM6.25 µM3.13 µM1.56 µM0.78 µM0.39 µM

4. Incubation and Endpoint Analysis a. Objective: To allow sufficient time for the compound to exert its biological effect before measurement. b. Procedure: i. Incubate the treated plate for a duration relevant to your assay (e.g., 24, 48, or 72 hours). ii. Perform an appropriate endpoint assay. For initial optimization, a cell viability/cytotoxicity assay (e.g., MTT, MTS, or CellTiter-Glo®) is highly recommended.[12][13] iii. Analyze the data by normalizing to the vehicle control (set to 100% viability). Plot the concentration versus the response to determine the IC50 (inhibitory concentration) or EC50 (effective concentration).

Section 3: Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section provides solutions to common issues encountered when working with novel amino acid analogs.

Troubleshooting Logic Tree

G start Problem Encountered prob1 Compound precipitates in stock or media start->prob1 prob2 High cytotoxicity observed even at low concentrations start->prob2 prob3 No biological effect observed start->prob3 prob4 High variability between replicates start->prob4 cause1a Is stock solution clear? prob1->cause1a cause2a Is vehicle control also toxic? prob2->cause2a cause3a Is compound concentration verified? prob3->cause3a cause4a Is cell seeding uniform? prob4->cause4a sol1a Re-dissolve stock. Use gentle heat (37°C) or sonication. cause1a->sol1a No cause1b Does it precipitate after dilution in media? cause1a->cause1b Yes sol1b Aqueous solubility limit exceeded. Lower the top concentration. Consider alternative solvents or peptide-conjugated versions if available. cause1b->sol1b Yes sol2a Solvent (DMSO) concentration is too high. Reduce final % or prepare a more concentrated stock. cause2a->sol2a Yes cause2b Is precipitation visible? cause2a->cause2b No sol2b Compound crystals can cause physical damage to cells. Filter the working solution or reduce concentration. cause2b->sol2b Yes cause2c Compound is genuinely cytotoxic to this cell line. cause2b->cause2c No sol2c This is a valid result. Focus on a lower, non-toxic concentration range for your functional assay. sol3a Compound may have degraded. Use a fresh aliquot or stock. Consider analytical validation (HPLC). cause3a->sol3a No cause3b Is the incubation time sufficient? cause3a->cause3b Yes sol3b The biological effect may be slower. Run a time-course experiment (e.g., 24h, 48h, 72h, 96h). cause3b->sol3b No cause3c Is the concentration high enough? cause3b->cause3c Yes sol3c Test a higher concentration range, while monitoring for solubility and cytotoxicity limits. sol4a Ensure single-cell suspension before plating. Avoid edge effects by not using outer wells. cause4a->sol4a No cause4b Are pipetting techniques consistent? cause4a->cause4b Yes sol4b Use calibrated pipettes. Change tips between dilutions. Ensure complete mixing. cause4b->sol4b No

Caption: A logic tree for troubleshooting common experimental issues.

ProblemPotential CauseRecommended Solution
Precipitate in Media The compound's aqueous solubility limit has been exceeded.Lower the maximum concentration tested. Ensure the DMSO stock is fully dissolved before diluting into the aqueous medium. Pre-warm the medium to 37°C before adding the stock solution.[14]
Unexpected Cytotoxicity 1. Solvent toxicity. 2. Compound precipitation causing physical cell damage. 3. The compound is inherently toxic to the cells at that concentration.1. Ensure the final DMSO concentration is ≤0.1%. Run a vehicle control to confirm.[10] 2. Visually inspect wells under a microscope. If crystals are present, reduce the concentration. 3. This is a valid result. The goal is to find the sub-toxic range for your functional experiments.
No Observable Effect 1. Compound degradation. 2. Insufficient incubation time. 3. Concentration is too low. 4. The cell line is not responsive to this specific compound.1. Use a fresh aliquot of stock solution. 2. Perform a time-course experiment. 3. Test a higher concentration range, being mindful of solubility limits. 4. Consider screening other cell lines that may have the relevant metabolic pathways.
High Result Variability 1. Inconsistent cell seeding. 2. Pipetting errors during serial dilution. 3. Edge effects in the microplate.1. Ensure a homogenous single-cell suspension before plating. 2. Use calibrated pipettes and ensure thorough mixing at each dilution step.[15] 3. Avoid using the outermost wells of the plate for treatment; fill them with sterile PBS or media to maintain humidity.
Section 4: Advanced Protocols & Considerations

For researchers requiring a deeper understanding of the compound's behavior in their system, the following advanced protocols are recommended.

Protocol: Assessing Compound Stability and Depletion in Media

The concentration of an amino acid analog in the medium is not static; it can degrade over time or be consumed by the cells.[16] Understanding this dynamic is crucial for long-term experiments.

  • Objective: To quantify the concentration of this compound in the cell culture supernatant over time.

  • Methodology: a. Set up a culture as described in Section 2, using the determined sub-toxic concentration. Include cell-free wells containing the compound in media as a stability control. b. At various time points (e.g., 0, 8, 24, 48, 72 hours), collect a small aliquot of the supernatant from both the cell-containing wells and the cell-free wells. c. Immediately freeze the samples at -80°C to halt any degradation. d. Analyze the concentration of the compound in the samples using an appropriate analytical method. High-Performance Liquid Chromatography (HPLC) is the gold standard for amino acid analysis.[17][18] This typically involves pre-column or post-column derivatization to allow for UV or fluorescence detection.[18][19][20]

  • Interpretation:

    • Decrease in cell-free wells: Indicates chemical instability of the compound in the media at 37°C.

    • Greater decrease in cell-containing wells: Indicates cellular uptake or metabolic consumption of the compound. This data can inform the need for media changes or replenishment during long-term assays.[16]

References

Technical Support Center: Troubleshooting 2-Amino-3-(m-tolyl)propanoic acid HPLC Peak Tailing

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analysis of 2-Amino-3-(m-tolyl)propanoic acid. As a Senior Application Scientist, I've designed this resource to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into resolving one of the most common challenges encountered with this analyte: chromatographic peak tailing. This guide moves beyond simple checklists to explain the underlying chemical principles, empowering you to make informed, effective troubleshooting decisions.

Frequently Asked Questions (FAQs)
Q1: Why is my peak for this compound tailing? I don't see this with all my compounds.

A1: The Root Cause: Analyte Structure and Secondary Interactions

Peak tailing for this compound is primarily caused by its specific chemical structure leading to multiple retention mechanisms within the column.[1][2] This compound is a phenylalanine derivative possessing three key features: a basic amino group, an acidic carboxylic acid group, and a hydrophobic tolyl group.[3][4]

The primary issue arises from the basic amino group interacting with acidic silanol groups (Si-OH) on the surface of standard silica-based reversed-phase columns (e.g., C18).[1][2] At mid-range pH, residual silanol groups become deprotonated (Si-O⁻), creating negatively charged sites. The positively charged amino group (NH₃⁺) of your analyte can then engage in strong, unwanted ionic interactions with these sites.[5] This "secondary interaction" holds a fraction of the analyte molecules back longer than the primary hydrophobic retention mechanism, resulting in a skewed peak with an elongated trailing edge.[6]

Diagram: Mechanism of Secondary Interaction

G cluster_0 Silica Stationary Phase cluster_1 Mobile Phase Si-O-Si Silanol_ionized Si-O⁻ Ionized Silanol (Negative Site) Silanol_free Si-OH Free Silanol Analyte This compound (Positively Charged at low-mid pH) Analyte:f1->Silanol_ionized:f0  Strong Ionic Interaction (Causes Tailing)

Caption: Analyte interaction with ionized silanols.

Q2: I suspect my mobile phase is the problem. How does pH affect the peak shape for this zwitterionic compound?

A2: pH is the Master Variable for Controlling Peak Shape

You are correct to focus on the mobile phase first. For an ionizable compound like this compound, mobile phase pH is the most powerful tool for improving peak shape.[7][8] The pH dictates the ionization state of both your analyte and the silica surface.

  • At Low pH (pH < 3): The acidic mobile phase protonates the residual silanol groups on the column, neutralizing their negative charge (Si-O⁻ → Si-OH).[2][9] Simultaneously, the analyte's amino group is fully protonated (NH₃⁺). By eliminating the negative sites on the stationary phase, the strong secondary ionic interaction is suppressed, leading to a significantly improved, more symmetrical peak.[10]

  • At Mid pH (pH 4-7): This is often the worst range for peak tailing. The silanol groups are partially or fully ionized (negatively charged), while the analyte's amino group remains protonated (positively charged), maximizing the undesirable ionic interactions.[11]

  • At High pH (pH > 8): The analyte's amino group becomes deprotonated (neutral), which can reduce tailing. However, traditional silica columns are not stable at high pH and will dissolve.[6] This approach should only be used with modern, high-pH-stable or hybrid-silica columns.

Protocol: Mobile Phase pH Optimization

  • Preparation of Low-pH Mobile Phase:

    • Aqueous (Solvent A): Prepare a 0.1% (v/v) solution of an acid in HPLC-grade water. Formic acid or trifluoroacetic acid (TFA) are common choices.

      • Formic Acid (FA): Generally preferred for LC-MS applications due to its volatility. A 0.1% solution yields a pH of approximately 2.7.

      • Trifluoroacetic Acid (TFA): A stronger ion-pairing agent that can further improve peak shape but may cause ion suppression in MS detectors. A 0.1% solution yields a pH of approximately 2.1.

    • Organic (Solvent B): HPLC-grade acetonitrile or methanol.

  • pH Measurement: Always measure the pH of the aqueous portion before mixing with the organic solvent.[9]

  • Initial Test: Start with a simple gradient using 0.1% Formic Acid in water (A) and Acetonitrile (B).

  • Evaluation: Assess the peak shape. The tailing factor should be significantly reduced. A USP tailing factor between 0.9 and 1.2 is considered ideal.[11]

Q3: My peak is still tailing slightly even at low pH. What else can I do with my mobile phase?

A3: Fine-Tuning with Buffer Concentration and Additives

If low pH alone isn't sufficient, you can further enhance peak shape by adjusting buffer concentration or using competitive bases.

  • Increase Buffer Concentration: Using a buffer (e.g., phosphate or formate) at a concentration of 20-50 mM increases the ionic strength of the mobile phase.[10][12] The higher concentration of buffer ions can help shield the charged silanol sites, further masking the secondary interactions that cause tailing. Be cautious with buffer solubility when mixing with high percentages of organic solvent.

  • Use a Competing Base (Sacrificial Base): Historically, additives like triethylamine (TEA) were used.[2][13] TEA is a small, basic amine that, when added to the mobile phase (e.g., 0.1%), gets protonated and preferentially interacts with the ionized silanol sites, effectively blocking your analyte from binding to them.[9] However, modern high-purity columns have made this technique less necessary.[10][13]

Table: Mobile Phase Strategies for Peak Tailing

StrategyParameterRecommended Value/AgentMechanism of ActionConsiderations
Primary pH Adjustment pH 2.5 - 3.0Suppresses silanol ionization (Si-O⁻ → Si-OH).[2][9]Use columns stable at low pH.[10]
Secondary Buffer Strength 20-50 mM (e.g., Formate)Increases ionic strength to shield active sites.[10][12]Check buffer solubility in organic solvent.
Alternative Competing Base 0.1% Triethylamine (TEA)Preferentially binds to silanol sites, blocking analyte interaction.[9]Can be difficult to remove from the column; may affect MS sensitivity.
Q4: I've optimized my mobile phase, but the problem persists. Could my column be the issue?

A4: Yes. Column choice and column health are critical.

If mobile phase optimization fails, the stationary phase is the next logical area to investigate. Not all C18 columns are created equal.

  • Column Technology:

    • Use High-Purity, End-Capped Columns: Modern columns are made from high-purity "Type B" silica, which has a much lower metal content.[2][14] Trace metals in older "Type A" silica can increase the acidity of nearby silanol groups, worsening tailing.[6][14] Furthermore, ensure you are using an "end-capped" column. End-capping is a process that uses a small silylating agent to cover many of the accessible residual silanol groups left after bonding the C18 phase, making the surface more inert.[5][10][15]

    • Consider Polar-Embedded or Hybrid Columns: For particularly challenging basic compounds, columns with polar-embedded groups or organo-silica hybrid particles offer superior performance by providing alternative shielding mechanisms for surface silanols.[2][16]

  • Column Contamination and Degradation:

    • Contamination: The column inlet frit or the packing material itself can become contaminated with strongly adsorbed sample matrix components, creating new active sites that cause tailing.[17]

    • Void Formation: A void or channel in the column packing bed can cause peak distortion and tailing. This can happen from pressure shocks or operating outside the column's recommended pH range.[1]

Protocol: Diagnosing a Problematic Column

  • Flush the Column: First, try to clean the column. Disconnect it from the detector and flush with a series of strong solvents. A typical sequence for a reversed-phase column is:

    • 20 column volumes of your mobile phase without buffer.

    • 20 column volumes of 100% Acetonitrile.

    • 20 column volumes of Isopropanol.

    • Reverse the sequence to return to your starting mobile phase.

  • Replace the Frit and Guard Column: A blocked inlet frit is a common cause of peak shape issues and increased backpressure.[1][17] If you are using a guard column, replace it with a new one.[17]

  • Test with a Standard: Inject a well-behaved, neutral compound (e.g., Toluene or Naphthalene) under simple isocratic conditions. If this standard also shows tailing, it strongly suggests a physical problem with the column packing bed (a void), and the column should be replaced.[1]

Q5: Could my HPLC system or sample preparation be the cause of tailing?

A5: Yes, though less common, system and sample effects can contribute.

If you've optimized the mobile phase and ruled out the column, consider these other factors.

  • Extra-Column Volume (Dead Volume): Excessive tubing length or wide-bore tubing between the injector, column, and detector can cause peak broadening and tailing.[11][17] Ensure all connections are made with minimal lengths of narrow-bore (e.g., 0.005") tubing.[11]

  • Metal Contamination from the System: Although modern systems are largely inert, older HPLC systems or those using stainless steel components can leach metal ions (Fe, Ni, Cr) into the mobile phase path.[18][19] this compound can chelate (bind) with these metal ions, both in the system and on the column, causing severe tailing.[6][9] Even biocompatible titanium systems can release ions under certain conditions.[20][21] Using columns with inert hardware coatings can mitigate this issue.[16][22]

  • Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to peak fronting or tailing.[1][17] To check for this, simply dilute your sample 10-fold and re-inject. If the peak shape improves dramatically, you were overloading the column.

  • Sample Solvent Mismatch: If your sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., 100% Acetonitrile), it can cause peak distortion. Ideally, dissolve your sample in the initial mobile phase or a weaker solvent.

Troubleshooting Workflow Diagram

G Start Start: Peak Tailing Observed (Tailing Factor > 1.5) Check_MobilePhase Step 1: Mobile Phase Check Is pH between 2.5-3.0? Is a buffer (e.g., 0.1% FA) used? Start->Check_MobilePhase Optimize_MobilePhase Action: Adjust Mobile Phase 1. Set pH to 2.7 with 0.1% Formic Acid. 2. Increase buffer strength (20-50mM). Check_MobilePhase->Optimize_MobilePhase No Check_Column Step 2: Column Check Is it a modern, end-capped, high-purity silica column? Check_MobilePhase->Check_Column Yes Optimize_MobilePhase->Check_Column Action_Column Action: Column Management 1. Flush column with strong solvent. 2. Replace guard column/frit. 3. Test with a neutral standard. Check_Column->Action_Column No / Unsure Check_System Step 3: System & Sample Check Check for dead volume, sample overload, or solvent mismatch. Check_Column->Check_System Yes Replace_Column Action: Replace Column Choose a new, high-performance end-capped or polar-embedded column. Action_Column->Replace_Column No Improvement Resolved Problem Resolved (Tailing Factor < 1.2) Action_Column->Resolved Improvement Seen Replace_Column->Resolved Action_System Action: System/Sample Optimization 1. Minimize tubing length. 2. Dilute sample (1:10). 3. Dissolve sample in mobile phase. Check_System->Action_System Potential Issue Found Check_System->Resolved No Issues Found & Peak is Good Action_System->Resolved

Caption: Logical workflow for troubleshooting peak tailing.

References

Technical Support Center: Cytotoxicity Assessment of 2-Amino-3-(m-tolyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals investigating the cytotoxic potential of 2-Amino-3-(m-tolyl)propanoic acid. It provides in-depth, field-proven insights through a series of frequently asked questions, troubleshooting guides, and detailed protocols.

Part 1: General Questions & Experimental Rationale

This section addresses foundational questions about the compound and the importance of its cytotoxic evaluation.

Q1: What is this compound and why is its cytotoxicity a concern?

This compound, also known as 3-Methyl-DL-phenylalanine, is a synthetic derivative of the essential amino acid phenylalanine.[1][2] As an amino acid analog, it has the potential to interfere with normal cellular processes. Such analogs can be mistakenly incorporated into proteins during synthesis, leading to protein misfolding and the induction of cellular stress responses.[3] Furthermore, high concentrations of phenylalanine itself have been shown to form fibrillar assemblies that can be toxic to cells.[4] Therefore, assessing the cytotoxicity of this analog is a critical first step in evaluating its potential as a therapeutic agent or understanding its toxicological profile.

Q2: What are the potential mechanisms of cytotoxicity for an amino acid analog like this?

The primary suspected mechanisms include:

  • Protein Misfolding and Stress: Incorporation of analogs can lead to the production of aberrant proteins, triggering the unfolded protein response (UPR) and cellular stress, which may culminate in apoptosis.[3]

  • Competitive Inhibition: The analog may compete with natural phenylalanine for transport into the cell or for binding to enzymes and tRNA synthetases, disrupting normal metabolism and protein synthesis.[5]

  • Excitotoxicity: As an analog of an excitatory amino acid, it could potentially interact with glutamate receptors in neuronal cells, leading to excitotoxic cell death through mechanisms like excessive calcium influx.[6][7]

  • Metabolic Disruption: Interference with metabolic pathways that rely on phenylalanine could lead to a depletion of essential molecules or the accumulation of toxic byproducts.[5]

Part 2: Experimental Design & Setup

Proper experimental design is crucial for obtaining reliable and reproducible data. This section provides guidance on setting up your cytotoxicity assays.

Q3: How should I prepare this compound for cell culture experiments?

The compound is a solid with moderate water solubility.[1][8]

  • Solvent Selection: First, attempt to dissolve the compound in a sterile, buffered solution like Phosphate-Buffered Saline (PBS) or directly in the cell culture medium. If solubility is limited, use a minimal amount of a biocompatible solvent like dimethyl sulfoxide (DMSO).

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) in your chosen solvent. Filter-sterilize the stock solution through a 0.22 µm syringe filter before use.

  • Vehicle Control: It is essential to include a vehicle control in all experiments. This consists of cells treated with the highest volume of the solvent (e.g., DMSO) used for any experimental condition. This ensures that any observed effects are due to the compound and not the solvent.[9] The final concentration of DMSO in the culture medium should typically not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.[9]

Q4: What cell line should I choose for my initial screening?

The choice of cell line depends on the research context:

  • Cancer Research: If investigating anti-cancer properties, select cell lines relevant to the cancer type of interest (e.g., MCF-7 for breast cancer, HCT116 for colon cancer).[10][11]

  • Neuroscience: For neurological applications, use neuronal cell lines like SH-SY5Y (human neuroblastoma) or primary neuronal cultures.[3][4]

  • General Toxicity: For a general toxicity profile, a commonly used and robust cell line like HeLa (human cervical cancer) or HEK293 (human embryonic kidney) can be employed.[4]

Q5: What is a logical concentration range to start with for a dose-response curve?

For a novel compound, a broad concentration range is recommended for the initial screen. A logarithmic or semi-logarithmic series of dilutions is standard.

  • Suggested Starting Range: 0.1 µM, 1 µM, 10 µM, 50 µM, 100 µM, 250 µM, 500 µM, 1000 µM.

  • Rationale: This wide range helps to identify the concentration at which toxicity first appears and to determine the half-maximal inhibitory concentration (IC50).[12] The dose-response curve should ideally show a full sigmoidal shape, from no effect to maximal effect.[13]

Part 3: Troubleshooting Core Cytotoxicity Assays

This section provides solutions to common problems encountered during cytotoxicity experiments in a direct question-and-answer format.

A. MTT Assay (Metabolic Activity)

The MTT assay is a colorimetric test that measures the metabolic activity of cells, which serves as an indicator of cell viability.[14][15] Mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[15]

Q6: My replicate wells in the MTT assay show high variability. What is the cause?

High variability is a common issue that can invalidate results. The primary causes are often procedural.[16]

Potential CauseExplanation & Solution
Uneven Cell Seeding A non-homogenous cell suspension is the most frequent culprit. Solution: Ensure the cell suspension is thoroughly but gently mixed before and during the plating process. For adherent cells, allow them to attach and normalize metabolically for 18-24 hours before adding the compound.[16][17]
"Edge Effect" The outer wells of a 96-well plate are susceptible to increased evaporation, altering media and compound concentrations. Solution: Avoid using the perimeter wells for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.[16][18]
Pipetting Errors Inconsistent volumes of cells, media, or reagents will directly cause variability. Solution: Ensure pipettes are regularly calibrated. Use a consistent pipetting technique (e.g., reverse pipetting for viscous solutions) for all wells.[16]

Q7: My untreated control cells have low absorbance values, suggesting low viability. Why?

This indicates a problem with your overall cell health or assay setup.

  • Cell Seeding Density: You may have seeded too few cells. The signal generated is dependent on the number of viable cells.[19] Optimize the cell number to ensure the absorbance reading for your control is in the linear range of your spectrophotometer (typically 0.8-1.5).

  • Contamination: Check for microbial contamination (bacteria, yeast, mycoplasma), which can harm cells or interfere with the assay.

  • MTT Reagent Toxicity: The MTT reagent itself can be toxic to some cell lines, especially during long incubation periods. Solution: Optimize the MTT concentration (a typical starting point is 0.5 mg/mL) and incubation time (1-4 hours is standard).[18][19]

Q8: The purple formazan crystals are not dissolving completely. What should I do?

Incomplete solubilization is a major source of inaccurate readings.[16]

  • Insufficient Solvent: Ensure you add a sufficient volume of the solubilization agent (e.g., DMSO, acidified isopropanol) to completely cover the well bottom. Typically, 100-150 µL is used in a 96-well plate.

  • Inadequate Mixing: After adding the solvent, place the plate on an orbital shaker for 5-15 minutes or pipette up and down gently to ensure all crystals are dissolved. Visually confirm the absence of crystals under a microscope before reading the plate.[18]

B. LDH Assay (Membrane Integrity)

The Lactate Dehydrogenase (LDH) assay measures the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity, a hallmark of cytotoxicity.[20][21]

Q9: My negative control (untreated cells) shows high LDH release. What does this mean?

High background LDH can obscure the effects of your compound.

  • Serum Interference: Animal serum used to supplement culture media contains endogenous LDH, which can create a high background signal. Solution: Use a serum-free medium for the final incubation step before collecting the supernatant for the LDH assay, or use heat-inactivated serum. Always include a "media only" background control to subtract from all other readings.[22]

  • Mechanical Cell Damage: Overly vigorous pipetting, harsh media changes, or harvesting techniques can physically damage cells, causing them to release LDH. Handle cells gently at all times.

  • Over-confluence: Cells grown to a very high density can start to die, leading to increased LDH release. Ensure you are working with cells in the exponential growth phase.

Q10: My positive control (cells treated with lysis buffer) shows a weak signal.

The positive control defines the maximum LDH release (100% cytotoxicity) and is crucial for data normalization.[20] A weak signal indicates a problem with the assay itself.

  • Insufficient Lysis: The lysis buffer may not have been incubated long enough or may be ineffective. Ensure you follow the manufacturer's protocol for the lysis step.

  • Reagent Issues: The LDH assay reagents may have expired or been stored improperly.

  • Low Cell Number: Similar to the MTT assay, if too few cells are present, the maximum signal will be low. Ensure an optimal cell density is used.

C. Apoptosis vs. Necrosis Assays

Distinguishing between apoptosis (programmed cell death) and necrosis (uncontrolled cell death due to injury) provides critical mechanistic insight.[23] The most common method is dual staining with Annexin V and a nuclear dye like Propidium Iodide (PI) followed by flow cytometry analysis.[24][25]

Q11: How do I interpret the four quadrants from an Annexin V/PI flow cytometry plot?

This dual staining method categorizes cells based on membrane integrity and the externalization of phosphatidylserine (PS), an early apoptotic event.[24][25]

QuadrantStaining PatternCell Population StatusInterpretation
Lower Left (Q4) Annexin V Negative / PI NegativeViable Cells Healthy cells with intact plasma membranes and no PS externalization.[24]
Lower Right (Q3) Annexin V Positive / PI NegativeEarly Apoptotic Cells Cells have begun apoptosis and externalized PS, but their plasma membranes remain intact.[24]
Upper Right (Q2) Annexin V Positive / PI PositiveLate Apoptotic / Necrotic Cells These cells have lost membrane integrity, allowing PI to enter. They cannot be definitively distinguished as late apoptotic or primary necrotic by this assay alone.[25][26]
Upper Left (Q1) Annexin V Negative / PI PositiveNecrotic Cells / Debris Often considered primary necrotic cells or cellular debris. The plasma membrane is compromised, but PS externalization has not occurred or is not detectable.[24]

Q12: The Annexin V-positive / PI-positive (late apoptotic/necrotic) population is large, but the Annexin V-positive / PI-negative (early apoptotic) population is small. How can I clarify the cell death pathway?

This can happen if apoptosis is progressing very rapidly or if the primary mechanism is necrosis.

  • Time-Course Experiment: The transition from early to late apoptosis can be swift. Solution: Perform a time-course experiment, analyzing cells at earlier time points (e.g., 4, 8, 12 hours) after treatment. This may allow you to capture a larger early apoptotic population before membrane integrity is lost.[26]

  • Caspase Assays: To confirm apoptosis, measure the activity of caspases (key executioner enzymes in apoptosis) using a luminometric or colorimetric assay.

  • Morphological Analysis: Observe cell morphology using fluorescence microscopy. Apoptotic cells typically show membrane blebbing and chromatin condensation, whereas necrotic cells exhibit swelling and membrane rupture.[23]

Part 4: Data Analysis & Visualization
Workflow & Troubleshooting Diagrams

Cytotoxicity_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_assay Phase 3: Assay cluster_analysis Phase 4: Analysis Compound Compound Prep (Dissolution & Dilution) Treatment Cell Treatment (Dose-Response & Controls) Compound->Treatment Cells Cell Culture & Seeding (96-well plate) Cells->Treatment Incubation Incubation (e.g., 24, 48, 72h) Treatment->Incubation Assay Perform Assay (MTT, LDH, etc.) Incubation->Assay Readout Measure Signal (Absorbance/Fluorescence) Assay->Readout Analysis Data Normalization (% Viability) Readout->Analysis IC50 Calculate IC50 (Non-linear Regression) Analysis->IC50 Report Report & Interpret IC50->Report

MTT_Troubleshooting Start High Variability in MTT Replicates? CheckSeeding Is cell suspension homogenous? Start->CheckSeeding CheckEdge Are perimeter wells used for data? CheckSeeding->CheckEdge Yes Sol_Seed Solution: Mix suspension before and during plating. CheckSeeding->Sol_Seed No CheckPipette Are pipettes calibrated and technique consistent? CheckEdge->CheckPipette No Sol_Edge Solution: Fill perimeter wells with PBS/media and exclude from analysis. CheckEdge->Sol_Edge Yes Sol_Pipette Solution: Calibrate pipettes and use consistent technique. CheckPipette->Sol_Pipette No End Variability Reduced CheckPipette->End Yes Sol_Seed->End Sol_Edge->End Sol_Pipette->End

main [label=<

Annexin V-FITC →

Negative Positive

Propidium Iodide ↑ Positive Q1: Necrotic (Ann- / PI+) Q2: Late Apoptotic / Necrotic (Ann+ / PI+)

Negative Q4: Viable (Ann- / PI-) Q3: Early Apoptotic (Ann+ / PI-)

]; } endomit Caption: Interpretation of the four quadrants in an Annexin V/PI assay.

Q13: How do I calculate and interpret the IC50 value?

The IC50 (half-maximal inhibitory concentration) is the concentration of a compound that reduces a measured biological response by 50%.[27] It is a standard measure of a compound's potency.

  • Data Normalization: First, convert your raw absorbance/fluorescence values into a percentage of the control.

    • Set the average of the untreated (or vehicle control) wells to 100% viability.

    • Set the average of the maximum inhibition/lysis control (or a "no cells" background well) to 0% viability.

    • Calculate the percent viability for each compound concentration relative to these controls.[28]

  • Non-linear Regression: Plot the percent viability against the log of the compound concentration.[12]

  • Curve Fitting: Use a statistical software package (e.g., GraphPad Prism, Origin) to fit the data to a non-linear, four-parameter logistic equation (sigmoidal dose-response curve).[29] This will provide the most accurate IC50 value.[12]

  • Interpretation: A lower IC50 value indicates a more potent compound, as less of it is required to induce a 50% reduction in cell viability.[27]

Part 5: Detailed Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay

This protocol is adapted for adherent cells in a 96-well format.[9][19]

  • Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 18-24 hours at 37°C, 5% CO₂ to allow for attachment.

  • Compound Treatment: Remove the medium and add 100 µL of fresh medium containing the desired concentrations of this compound. Include vehicle control wells and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for an additional 2-4 hours at 37°C, until purple precipitates are visible under a microscope.[9]

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Place the plate on an orbital shaker for 10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[15]

Protocol 2: LDH Release Assay

This protocol measures LDH released into the culture supernatant.[20]

  • Cell Seeding & Treatment: Follow steps 1-3 from the MTT protocol. It is critical to set up three additional control wells for each cell type:

    • Untreated Control: Cells with medium only (for spontaneous LDH release).

    • Maximum Release Control: Cells with medium, to which lysis buffer will be added.

    • Medium Background Control: Medium only, no cells.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes to pellet any floating cells.

  • Lysis of Positive Control: Add 10 µL of 10X Lysis Buffer (provided in most commercial kits) to the "Maximum Release" wells. Incubate for 45 minutes at 37°C.

  • Sample Transfer: Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing supernatant.

  • Incubation & Reading: Incubate at room temperature for 30 minutes, protected from light. Measure the absorbance at 490 nm using a microplate reader.

  • Calculation: Calculate cytotoxicity (%) using the formula: [(Compound-Treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)] * 100.[30]

References

Technical Support Center: Overcoming Solubility Challenges with 2-Amino-3-(m-tolyl)propanoic acid in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Amino-3-(m-tolyl)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this phenylalanine analog in their cell-based assays. As a non-canonical amino acid, its unique structure, featuring a hydrophobic m-tolyl group, presents specific challenges not always seen with standard proteinogenic amino acids. This guide provides a systematic, causality-driven approach to troubleshooting, moving from fundamental principles to advanced solubilization strategies.

Section 1: Frequently Asked Questions (FAQs) - Your First Line of Defense

This section addresses the most common initial hurdles researchers face.

Q1: I tried dissolving this compound directly in my cell culture medium or PBS, and it won't dissolve. Why?

A1: This is expected behavior due to the compound's chemical structure. Like other amino acids, it is a zwitterion at physiological pH, possessing both a positive (amino) and negative (carboxyl) charge. However, the presence of the benzyl ring with an additional methyl group (the m-tolyl group) significantly increases the molecule's hydrophobicity (LogP of ~1.57)[1]. This nonpolar side chain limits its interaction with water molecules in your aqueous medium, leading to very low intrinsic aqueous solubility. Standard cell culture media are not effective solvents for such compounds[2].

Q2: What is the recommended starting solvent to create a stock solution?

A2: The universally recommended starting solvent for compounds of this class is high-purity, anhydrous Dimethyl Sulfoxide (DMSO)[1][3]. Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. It is critical to use a fresh, unopened bottle of anhydrous DMSO, as DMSO is highly hygroscopic. Absorbed water can significantly reduce its solvating power for hydrophobic compounds[4].

Q3: My compound dissolved perfectly in 100% DMSO, but it immediately formed a precipitate when I added it to my cell culture medium. What is happening?

A3: This common phenomenon is known as "crashing out" or precipitation[5]. Your compound has high solubility in the organic solvent (DMSO) but very low solubility in the aqueous assay buffer. When you add the concentrated DMSO stock directly to the medium, the local concentration of the compound vastly exceeds its aqueous solubility limit before the DMSO has a chance to disperse. This rapid change in solvent environment forces the compound out of solution. The solution is to perform a stepwise or serial dilution, which is detailed in Section 2.

Q4: How much DMSO is acceptable in my cell-based assay? I'm concerned about toxicity.

A4: This is a critical consideration for data integrity. The final concentration of DMSO in your cell culture wells should be kept as low as possible to avoid solvent-induced artifacts or cytotoxicity.

DMSO ConcentrationGeneral Cellular ImpactRecommendation
< 0.1% Generally considered safe for most cell lines with minimal off-target effects.Ideal Target
0.1% - 0.5% Acceptable for many cell lines, but may induce minor stress or differentiation in sensitive cells.Widely Accepted Range [6]
> 1.0% Often leads to significant cytotoxicity, altered gene expression, and membrane permeability issues.Avoid [5]

Crucially, you must always include a "vehicle control" in your experimental design. This control should contain cells treated with the same final concentration of DMSO as your highest compound concentration, but without the compound itself. This allows you to subtract any effects caused by the solvent alone[5].

Section 2: Troubleshooting Guide - A Step-by-Step Approach to Solubilization

If the initial attempts fail, follow these validated protocols to systematically overcome solubility issues.

Issue 1: Failure to Dissolve in 100% DMSO

If the compound does not fully dissolve even in pure DMSO, it suggests either the concentration is too high or the solvent quality is compromised.

Protocol 1: Preparing a High-Quality DMSO Stock Solution

  • Weigh Compound: Accurately weigh the required amount of this compound powder.

  • Select Solvent: Use a fresh vial of high-purity, anhydrous DMSO (≤0.02% water).

  • Initial Dissolution: Add the DMSO to the powder to achieve your target concentration (e.g., 20 mM).

  • Mechanical Agitation: Vortex the solution vigorously for 1-2 minutes.

  • Assisted Solubilization: If solids remain, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by another round of vortexing[7]. For stubborn compounds, brief sonication in a water bath can also be effective[4].

  • Visual Confirmation: A successfully dissolved stock solution should be completely clear, with no visible particulates. Shine a laser pointer through the vial; if the beam is visible (the Tyndall effect), it indicates suspended nanoparticles, and the compound is not truly dissolved[8].

  • Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles[6].

Issue 2: Precipitation When Diluting DMSO Stock into Aqueous Medium

This is the most frequent challenge. The key is to avoid a sudden, drastic change in the solvent environment.

Protocol 2: The Two-Step Serial Dilution Method This protocol minimizes precipitation by gradually introducing the compound to the aqueous environment and keeping the DMSO concentration consistent and low across all final dilutions[5].

  • Prepare High-Concentration Stock: Prepare a 20 mM stock of the compound in 100% DMSO as described in Protocol 1.

  • Create an Intermediate Dilution Plate: In a separate 96-well plate (not your cell plate), create an intermediate dilution series.

    • Add your cell culture medium to the wells.

    • Pipette a small volume of your 20 mM DMSO stock into the first well to create the highest concentration for your assay (e.g., 2 µL of 20 mM stock into 198 µL of medium to get 200 µM with 1% DMSO). This is your top concentration for the intermediate plate.

    • Perform serial dilutions across this intermediate plate using the cell culture medium as the diluent.

  • Transfer to Cell Plate: Once the intermediate plate is prepared, transfer the desired volume of these pre-diluted solutions to your final cell plate. This ensures the compound is already diluted in a medium with a fixed DMSO percentage before it ever contacts the cells.

  • Vehicle Control: Prepare a parallel dilution series using only 100% DMSO to serve as your vehicle control.

dot

TwoStepDilution cluster_0 Step 1: Stock Preparation cluster_1 Step 2: Intermediate Dilution Plate (No Cells) cluster_2 Step 3: Final Cell Plate stock 20 mM Compound in 100% DMSO intermediate_plate Highest Concentration (e.g., 200 µM in Medium + 1% DMSO) stock->intermediate_plate Initial Dilution (e.g., 1:100) serial_dilution Serial Dilutions in Medium + 1% DMSO intermediate_plate->serial_dilution Dilute across plate cell_plate Add diluted compound to wells with cells serial_dilution->cell_plate Transfer final concentrations

Caption: Workflow for the Two-Step Serial Dilution Method.

Issue 3: Compound Remains Insoluble or Unstable in Final Assay Medium

If the above methods are insufficient, you may need to modify the chemical environment of your solvent.

Protocol 3: pH Modification Strategy Amino acids have ionizable amino and carboxylic acid groups, making their solubility highly pH-dependent[9]. By shifting the pH of the solvent away from the compound's isoelectric point (pI), you can increase the population of the more soluble charged species.

  • Determine Feasibility: This method is only suitable if your cells can tolerate a slight, temporary pH shift or if the final assay pH can be readjusted without compromising the experiment.

  • Prepare Acidic/Basic Stocks: Attempt to dissolve the compound in a dilute acid (e.g., 10-100 mM HCl) or a dilute base (e.g., 10-100 mM NaOH) instead of water or DMSO.

    • For acidic stock (forms positive salt): Dissolve in dilute HCl. This protonates the carboxyl group.

    • For basic stock (forms negative salt): Dissolve in dilute NaOH. This deprotonates the amino group.

  • Dilution & Neutralization: Perform your dilutions in a suitable buffer (like HEPES) that can maintain the final desired pH for your cell assay. Ensure the final pH of the medium after adding the compound is measured and confirmed to be within a physiologically acceptable range (e.g., pH 7.2-7.4).

  • Cytotoxicity Controls: Run stringent controls to ensure that the salt formed (e.g., NaCl from neutralization) and the slight pH variance do not affect cell viability or the assay endpoint.

Section 3: Proactively Characterizing Solubility

Instead of reacting to problems, you can proactively determine the solubility limit of this compound in your specific assay medium.

Protocol 4: Simplified Kinetic Solubility Assessment This protocol helps you find the maximum concentration at which your compound will stay dissolved under your exact assay conditions, preventing you from attempting to test concentrations that are physically impossible to achieve.

  • Prepare Compound Series: In a 96-well plate, create a serial dilution of your compound in 100% DMSO (e.g., from 50 mM down to ~10 µM).

  • Add Assay Buffer: Transfer a small, precise volume (e.g., 2 µL) from each well of the DMSO plate to a new clear 96-well plate containing your final assay buffer (e.g., 198 µL), replicating your final assay conditions.

  • Equilibrate: Cover the plate and let it shake at room temperature for 1-2 hours.

  • Measure Turbidity: Read the absorbance of the plate on a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).

  • Data Analysis: The concentration at which you see a sharp increase in absorbance (light scattering) corresponds to the kinetic solubility limit. Do not prepare working solutions above this concentration.

Compound Concentration (µM)DMSO Conc. (%)Absorbance at 620 nmObservation
2001.0%0.450Heavy Precipitation
1001.0%0.150Slight Turbidity
50 1.0% 0.055 Clear Solution
251.0%0.052Clear Solution
Vehicle Control1.0%0.050Clear Solution
In this example, the kinetic solubility limit is approximately 50 µM.

Section 4: Master Troubleshooting Workflow

Use this decision tree to navigate the solubilization process logically from start to finish.

dot

Solubility_Workflow start Start: Need to dissolve This compound prep_stock Prepare 10-50 mM stock in 100% Anhydrous DMSO. Use warming/vortexing if needed. start->prep_stock dissolved_q Is the DMSO stock a clear solution? prep_stock->dissolved_q dilute Use Two-Step Serial Dilution (Protocol 2) into final assay medium. Target DMSO < 0.5%. dissolved_q->dilute Yes check_dmso Troubleshoot: 1. Use a new, sealed bottle of anhydrous DMSO. 2. Lower stock concentration. 3. Sonicate. dissolved_q->check_dmso No precipitate_q Does precipitation occur in the final medium? dilute->precipitate_q success Success! Proceed with assay. Remember vehicle controls. precipitate_q->success No run_kinetic Proactive Step: Run Kinetic Solubility Assay (Protocol 4) to find the max concentration. precipitate_q->run_kinetic Yes check_dmso->prep_stock ph_mod Advanced Strategy: Try pH Modification (Protocol 3). Prepare stock in dilute acid/base. run_kinetic->ph_mod reassess Re-evaluate Experiment: Is the required concentration physiologically relevant and achievable? ph_mod->reassess

Caption: Troubleshooting Decision Tree for Compound Solubilization.

References

Navigating the Nuances of 2-Amino-3-(m-tolyl)propanoic Acid Reactions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Amino-3-(m-tolyl)propanoic acid. As a Senior Application Scientist, I've compiled this guide to address common and complex issues encountered during its use, focusing on the formation of reaction side products. This resource is designed to provide not just troubleshooting steps, but a deeper understanding of the underlying chemical principles to empower your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of impurities when working with this compound?

Impurities can be broadly categorized into two main sources: those arising from the synthesis of the amino acid itself, and those generated during its subsequent reactions, such as peptide coupling.

  • Synthesis-Related Impurities: If you are synthesizing this compound in-house, be aware of potential carry-over of starting materials or byproducts from the synthetic route. For instance, in a typical synthesis starting from m-tolualdehyde, you might encounter residual aldehyde or intermediates from the condensation and reduction steps.

  • Reaction-Related Side Products: In applications like peptide synthesis, the activation of the carboxylic acid group can lead to several side products. The most common of these is the formation of the diastereomer, D-2-Amino-3-(m-tolyl)propanoic acid, through racemization. Other potential side products include the formation of dimers or oligomers if the protecting groups are not stable or are prematurely removed.

Q2: My peptide coupling reaction with N-protected this compound is showing a significant amount of a byproduct with the same mass. What is likely happening?

This is a classic sign of racemization , where the chiral center of the amino acid inverts, leading to the formation of its D-enantiomer. Activation of the N-protected amino acid can lead to the formation of a racemizable intermediate.[1] While all amino acids are susceptible to some degree of racemization during activation, certain coupling reagents and conditions can exacerbate this issue.[1]

Troubleshooting Flowchart for Racemization

Caption: Troubleshooting workflow for suspected racemization.

Troubleshooting Guides

Issue 1: Formation of Diastereomers (Racemization)

Symptoms:

  • Appearance of a second peak in chiral HPLC analysis with the same mass as the desired product.

  • Broad or split peaks in NMR spectra of the purified peptide.

Causality: The α-proton of the amino acid becomes acidic upon activation of the carboxyl group for coupling. Abstraction of this proton by a base leads to the formation of a planar enolate intermediate, which can be re-protonated from either face, resulting in a mixture of L- and D-isomers. The presence of the m-tolyl group, being an electron-donating group, can slightly influence the stability of the enolate intermediate.

Mitigation Strategies & Protocols:

StrategyRationale
Choice of Coupling Reagent Some coupling reagents are known to cause higher rates of racemization. For instance, HATU in the presence of NMM can be problematic for some amino acids.[1]
Use of Additives Additives like Oxyma Pure or HOBt can suppress racemization by forming less reactive activated esters.
Base Selection The strength and steric hindrance of the base used for neutralization and coupling are critical. Strong, non-hindered bases are more likely to abstract the α-proton.
Temperature Control Lowering the reaction temperature (e.g., to 0°C or -15°C) can significantly reduce the rate of racemization.

Protocol: Minimizing Racemization during Peptide Coupling

  • Reagent Preparation:

    • Dissolve the N-protected this compound (1.0 eq) and the coupling additive (e.g., Oxyma Pure, 1.1 eq) in a minimal amount of anhydrous DMF.

    • In a separate vial, dissolve the amino-component (e.g., the resin-bound peptide with a free N-terminus) in anhydrous DMF.

    • Prepare a solution of the coupling reagent (e.g., DIC, 1.1 eq) in anhydrous DMF.

    • Prepare a solution of a sterically hindered base (e.g., DIPEA, 2.0 eq) or a weaker base like N-methylmorpholine (NMM).

  • Coupling Reaction:

    • Cool the reaction vessel containing the amino-component to 0°C.

    • Add the solution of the N-protected this compound and additive to the reaction vessel.

    • Add the base to the reaction mixture.

    • Slowly add the coupling reagent solution to the reaction mixture while maintaining the temperature at 0°C.

    • Allow the reaction to proceed at 0°C for 2-4 hours, or until completion as monitored by a suitable method (e.g., Kaiser test for solid-phase synthesis).

  • Work-up and Analysis:

    • For solid-phase synthesis, wash the resin thoroughly with DMF, DCM, and methanol.

    • For solution-phase synthesis, perform an appropriate aqueous work-up to remove water-soluble byproducts.

    • Analyze the crude product by chiral HPLC to determine the diastereomeric ratio.

Issue 2: Incomplete Deprotection or Side Reactions from Protecting Groups

Symptoms:

  • Presence of byproducts corresponding to the mass of the protected amino acid or peptide.

  • Formation of unexpected adducts, for example, with scavengers used during deprotection.

Causality: The choice of protecting group for the α-amino function is critical. The most common are Fmoc (base-labile) and Boc (acid-labile). Incomplete removal of these groups will lead to truncated sequences. Furthermore, the conditions used for deprotection can sometimes lead to side reactions. For example, the tert-butyl cation generated during Boc deprotection can alkylate tryptophan or methionine residues if not properly scavenged. While this compound does not have a reactive side chain itself, other residues in the peptide sequence might be susceptible.

Protecting Group Strategy and Troubleshooting

Protecting_Group_Strategy cluster_Fmoc Fmoc Strategy cluster_Boc Boc Strategy Fmoc_Intro Protection: Fmoc-OSu or Fmoc-Cl Fmoc_Deprotection Deprotection: 20% Piperidine in DMF Fmoc_Intro->Fmoc_Deprotection Fmoc_Side_Product Potential Side Product: Dibenzofulvene-piperidine adduct Fmoc_Deprotection->Fmoc_Side_Product Fmoc_Troubleshooting Troubleshooting: - Ensure complete deprotection (extended time, fresh reagent) - Use DBU for difficult deprotections Fmoc_Deprotection->Fmoc_Troubleshooting Boc_Intro Protection: Boc-anhydride Boc_Deprotection Deprotection: TFA in DCM Boc_Intro->Boc_Deprotection Boc_Side_Product Potential Side Product: Alkylation of sensitive residues by t-butyl cation Boc_Deprotection->Boc_Side_Product Boc_Troubleshooting Troubleshooting: - Use scavengers (e.g., triisopropylsilane, water) - Optimize deprotection time Boc_Deprotection->Boc_Troubleshooting

Caption: Comparison of Fmoc and Boc protecting group strategies and associated troubleshooting.

Protocol: HPLC Analysis of Reaction Purity and Side Products

A robust analytical method is essential for identifying and quantifying side products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A typical gradient would be from 5% to 95% B over 20-30 minutes. The exact gradient should be optimized for the specific peptide.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm and 254 nm.

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in the initial mobile phase composition.

This method will allow for the separation of the desired product from more polar (e.g., truncated sequences) and less polar (e.g., some protecting group adducts) impurities. For confirmation of diastereomers, a chiral HPLC method would be required.

References

Validation & Comparative

A Comparative Guide to Phenylalanine and its Synthetic Analog, 2-Amino-3-(m-tolyl)propanoic acid, in Neurological Research Models

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This guide provides a detailed comparison between the essential amino acid L-phenylalanine and its synthetic analog, 2-Amino-3-(m-tolyl)propanoic acid. A vast body of research has characterized phenylalanine's dual role in the central nervous system (CNS): essential for neurotransmitter synthesis at physiological levels, yet profoundly neurotoxic at high concentrations, as seen in Phenylketonuria (PKU). In contrast, public-domain experimental data on the neurological effects of this compound is scarce. This guide will therefore provide a comprehensive review of phenylalanine's activity in established neurological models, use structure-activity relationship principles to hypothesize the potential behavior of its m-tolyl analog, and propose a detailed experimental roadmap to directly investigate and compare these two compounds.

Phenylalanine: The Two-Faced Amino Acid in the CNS

L-phenylalanine is an essential aromatic amino acid and a fundamental building block for proteins. In the CNS, its significance is twofold: it is the precursor for tyrosine, which in turn is required for the synthesis of catecholamine neurotransmitters (dopamine, norepinephrine, epinephrine), and it must be transported across the blood-brain barrier (BBB) to enter the brain.[1]

Transport Across the Blood-Brain Barrier

Phenylalanine, along with other large neutral amino acids (LNAAs), is actively transported into the brain from the bloodstream via the L-type Amino Acid Transporter 1 (LAT1), also known as SLC7A5.[2] This transporter is crucial for brain homeostasis but also serves as a point of intense competition among LNAAs. The high affinity of phenylalanine for LAT1 means that pathologically elevated plasma concentrations can saturate the transporter, severely restricting the brain uptake of other essential amino acids like tyrosine and tryptophan.[3][4][5] This competitive inhibition is a primary mechanism behind the neurological damage seen in hyperphenylalaninemia.[4]

cluster_Blood Bloodstream cluster_Brain Brain Interstitium Phe_blood Phenylalanine (High Conc.) LAT1 LAT1 Transporter (at BBB) Phe_blood->LAT1 Saturates Transporter Other_LNAA Other LNAAs (Tyrosine, Tryptophan) Other_LNAA->LAT1 Transport Blocked Phe_brain Phenylalanine (Toxic Levels) Other_LNAA_brain Other LNAAs (Deficient) Dopamine Dopamine (Reduced) Other_LNAA_brain->Dopamine Reduced Precursor Serotonin Serotonin (Reduced) Other_LNAA_brain->Serotonin Reduced Precursor LAT1->Phe_brain

Figure 1. LAT1 transporter saturation in hyperphenylalaninemia.

Phenylalanine Neurotoxicity: Insights from Neurological Models

The neurotoxic effects of high phenylalanine concentrations are extensively studied using models of Phenylketonuria (PKU), an inherited metabolic disorder caused by deficient phenylalanine hydroxylase activity.[6][7] These models have elucidated several mechanisms of brain damage.

  • Impaired Neurotransmitter Synthesis: As noted, restricted entry of tyrosine and tryptophan leads to deficiencies in dopamine and serotonin, contributing to cognitive and mood disorders.[8][9]

  • Oxidative Stress: High phenylalanine levels have been shown to induce the production of reactive oxygen species and decrease antioxidant defenses, leading to damage of lipids, proteins, and DNA.[8]

  • Apoptosis: Studies using cultured cerebral cortical neurons demonstrate that phenylalanine can induce mitochondria-mediated apoptosis through the RhoA/Rho-associated kinase (ROCK) signaling pathway.[10]

  • Demyelination: White matter abnormalities are a hallmark of PKU.[7] Experiments using organotypic cerebellar slice cultures have shown that high phenylalanine concentrations (≥1.2 mM) are directly toxic to myelin.[7]

  • Synaptic Disruption: PKU mouse models reveal reductions in the number of axons, dendrites, and synapses, leading to an imbalance of excitation and inhibition.[3]

Neurological Model Key Findings at High Phenylalanine Concentrations References
Human iPSC-derived Cerebral Organoids Induced apoptosis, depletion of neural progenitor cells, reduced cortical thickness, and decreased myelination.[11]
Mouse Cerebellar Organotypic Slices Significant decrease in myelin basic protein (MBP), indicating demyelination after 21 days of exposure to ≥1.2 mM Phe.[7]
Primary Cortical Neuron Cultures (Rat) Induction of mitochondria-mediated apoptosis via the RhoA/ROCK pathway.[10]
Pahenu2 Mouse Model of PKU Delayed synaptic pruning, impaired synaptic transmission, and reduced brain monoamine neurotransmitter levels.[3]

This compound: A Synthetic Analog

This compound, also known as 3-methyl-L-phenylalanine, is a synthetic derivative of phenylalanine. It features a methyl group attached to the meta- (or 3-) position of the phenyl ring. While commercially available and noted in chemical patents for potential use in pharmaceutical development for neurological disorders, there is a conspicuous absence of peer-reviewed studies detailing its biological activity in neurological models.[5][10][12]

Theoretical Comparison Based on Structure-Activity Relationships (SAR)

In the absence of direct experimental data, we can formulate hypotheses about the potential behavior of this compound relative to phenylalanine based on known SAR principles for LAT1 substrates.

Physicochemical Properties

The addition of a methyl group to the phenyl ring increases the molecule's lipophilicity and steric bulk compared to phenylalanine.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Structural Difference
L-Phenylalanine C₉H₁₁NO₂165.19Unsubstituted phenyl ring
This compound C₁₀H₁₃NO₂179.22Methyl group at meta-position
Hypothesized Interaction with the LAT1 Transporter

The key question is how the meta-methyl group influences affinity for the LAT1 transporter. Research on various phenylalanine analogs provides critical clues:

  • Substitutions on the phenyl ring can significantly alter LAT1 affinity.

  • A study analyzing the structure of LAT1 suggests the presence of a hydrophobic vestibule . It is hypothesized that lipophilic moieties on the meta position of phenylalanine analogs can occupy this pocket, leading to enhanced hydrophobic interactions and consequently, high affinity.[2]

Based on this, it is plausible to hypothesize that This compound may exhibit an equal or even higher affinity for the LAT1 transporter than phenylalanine itself. If true, this could make it a potent competitive inhibitor of LNAA transport across the BBB. Its potential downstream effects (neurotoxic vs. neuroprotective) would depend entirely on its intrinsic activity post-transport, which remains unknown.

Proposed Experimental Roadmap for Direct Comparison

To move from hypothesis to data, a structured experimental plan is required. The following workflow outlines a logical progression to characterize and compare this compound against phenylalanine.

cluster_Phase1 Phase 1: In Vitro Characterization cluster_Phase2 Phase 2: In Vivo Pharmacokinetics & Toxicity cluster_Phase3 Phase 3: In Vivo Neurological Models P1_A LAT1 Affinity Assay (HEK293-hLAT1 cells) P1_B Neuronal Viability Assay (Primary Cortical Neurons) Decision1 Higher LAT1 Affinity? P1_A->Decision1 P1_C Neurite Outgrowth Assay (SH-SY5Y cells) P1_B->P1_C Decision2 Neurotoxic? P1_C->Decision2 P2_A Blood-Brain Barrier Penetration Study (Rodent) P2_B Acute Systemic Toxicity (LD50) P2_A->P2_B Decision3 BBB Permeable? P2_B->Decision3 P3_A Behavioral Models (e.g., Open Field, Morris Water Maze) P3_B Neurochemical Analysis (Brain Tissue Homogenates) P3_A->P3_B End End: Comparative Profile Established P3_B->End Start Start Start->P1_A Decision1->P1_B Yes Decision1->End No Decision2->P2_A Potentially Interesting Decision2->End Yes, Highly Decision3->P3_A Yes Decision3->End No

Figure 2. Proposed experimental workflow for comparative analysis.

Detailed Protocol: Competitive LAT1 Uptake Assay

This experiment is critical to validate the hypothesis regarding transporter affinity.

Objective: To determine the inhibitory constant (Ki) of this compound for the LAT1 transporter relative to L-phenylalanine.

Model System: HEK293 cells stably overexpressing human LAT1 (HEK-hLAT1) and mock-transfected HEK293 cells as a negative control.

Methodology:

  • Cell Culture: Culture HEK-hLAT1 and mock cells in DMEM supplemented with 10% FBS and appropriate selection antibiotics to 90% confluency in 24-well plates.

  • Preparation of Solutions:

    • Uptake Buffer: Krebs-Ringer-Henseleit (KRH) buffer, pH 7.4.

    • Radiolabeled Substrate: Prepare a stock solution of [¹⁴C]-L-Leucine (a known high-affinity LAT1 substrate) in KRH buffer.

    • Competitors: Prepare serial dilutions of non-labeled L-phenylalanine and this compound in KRH buffer (e.g., from 1 µM to 10 mM).

  • Uptake Experiment:

    • Wash cell monolayers twice with pre-warmed KRH buffer.

    • Add 250 µL of the competitor solution (or buffer for control) to each well.

    • Immediately add 250 µL of the [¹⁴C]-L-Leucine solution (final concentration ~10 µM) to start the uptake.

    • Incubate for a short, defined period within the linear uptake range (e.g., 1 minute) at 37°C.

    • Terminate the uptake by aspirating the solution and rapidly washing the cells three times with ice-cold KRH buffer.

  • Quantification:

    • Lyse the cells in each well with 0.1 M NaOH.

    • Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

    • In parallel wells, determine the protein concentration using a BCA assay for normalization.

  • Data Analysis:

    • Subtract non-specific uptake (measured in mock cells) from total uptake in HEK-hLAT1 cells to determine LAT1-mediated transport.

    • Plot the percentage of [¹⁴C]-L-Leucine uptake against the log concentration of the competitor.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the concentration of [¹⁴C]-L-Leucine and Km is its Michaelis-Menten constant for LAT1.

Conclusion and Future Directions

L-phenylalanine is a well-characterized amino acid whose neurotoxic potential in high concentrations provides a robust baseline for studying CNS pathology. While this compound remains an unknown entity in neurological research, its structure suggests it could be a potent interactor with the LAT1 transporter. The primary contribution of this guide is to highlight this knowledge gap and provide a clear, actionable framework for its investigation. The proposed experimental roadmap, starting with fundamental transporter affinity and cytotoxicity assays, offers a path to defining the neurological profile of this synthetic analog. Such studies would not only clarify its potential as a research tool or therapeutic but would also deepen our understanding of the structure-function relationships governing transport and toxicity at the blood-brain barrier.

References

A Comparative Analysis of the Biological Effects of m-Tolyl, p-Tolyl, and o-Tolyl Propanoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the biological effects of three structural isomers of tolyl propanoic acid: meta (m), para (p), and ortho (o) isomers. Understanding the distinct biological activities stemming from subtle changes in molecular structure is paramount in the fields of pharmacology and drug development. This document synthesizes available data to illuminate the structure-activity relationships (SAR) of these compounds, offering insights into their potential therapeutic applications and toxicological profiles.

Introduction to Tolyl Propanoic Acids and Structure-Activity Relationships

Tolyl propanoic acids are derivatives of propanoic acid containing a tolyl (methylphenyl) group. The position of the methyl group on the phenyl ring—ortho (position 2), meta (position 3), or para (position 4)—defines the isomer and significantly influences the molecule's three-dimensional shape, electronic properties, and, consequently, its interaction with biological targets.[1][2]

The principle of Structure-Activity Relationships (SAR) is central to medicinal chemistry, asserting that the biological activity of a compound is directly related to its chemical structure.[1] By comparing isomers, we can dissect how the spatial arrangement of functional groups dictates interactions with enzymes, receptors, and other cellular components.

DOT Script for Isomer Structures

Caption: Chemical structures of o-, m-, and p-tolyl propanoic acid.

Comparative Biological Activities

While specific comparative studies on all three tolyl propanoic acid isomers are limited in publicly available literature, we can infer their potential biological activities based on the well-established pharmacology of propanoic acid derivatives, a class that includes many non-steroidal anti-inflammatory drugs (NSAIDs).[3][4]

Anti-inflammatory and Analgesic Effects

Propanoic acid derivatives are known to exert anti-inflammatory and analgesic effects primarily through the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2).[3][4] These enzymes are critical for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[3] The inhibitory potency and selectivity towards COX-1 versus COX-2 can be significantly influenced by the substitution pattern on the aromatic ring.

Hypothesized Isomeric Differences:

  • p-Tolyl Propanoic Acid: The para-substitution often leads to a more linear and elongated structure, which may fit well into the active site of COX enzymes, potentially leading to potent inhibition.

  • o-Tolyl Propanoic Acid: The ortho-methyl group can introduce steric hindrance, which might alter the binding orientation and affinity for COX enzymes. This could result in lower potency or a different COX-1/COX-2 selectivity profile compared to the other isomers.

  • m-Tolyl Propanoic Acid: The meta-substitution results in an intermediate structure that could exhibit a unique binding profile and biological activity.

Other Potential Biological Targets

Beyond COX inhibition, propanoic acids can interact with other biological targets. Propionic acid itself is a short-chain fatty acid (SCFA) that can activate G-protein coupled receptors GPR41 and GPR43.[5][6] These receptors are involved in various physiological processes, including immune responses and metabolism.[6][7] It is plausible that tolyl propanoic acids, as derivatives, could also modulate these or other receptors, and the isomeric form would likely influence the binding affinity and functional outcome.

Experimental Protocols for Comparative Analysis

To empirically determine and compare the biological effects of m-, p-, and o-tolyl propanoic acids, a series of well-defined experimental protocols are necessary.

In Vitro Enzyme Inhibition Assay: COX-1 and COX-2

Objective: To determine the inhibitory potency (IC50) of each isomer against COX-1 and COX-2 enzymes.[3]

Methodology:

  • Enzyme Preparation: Use recombinant human COX-1 and COX-2 enzymes.[3]

  • Assay Buffer: Prepare a Tris-HCl buffer containing necessary cofactors like EDTA and heme.[3]

  • Substrate: Utilize arachidonic acid as the natural substrate.[3]

  • Test Compound Incubation: Pre-incubate the enzymes with varying concentrations of each tolyl propanoic acid isomer.[3]

  • Reaction Initiation and Termination: Initiate the enzymatic reaction by adding arachidonic acid and stop it after a defined time with hydrochloric acid.[3]

  • Detection: Quantify the product, prostaglandin E2 (PGE2), using a competitive enzyme-linked immunosorbent assay (ELISA).[3]

Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of the compound concentration to determine the IC50 value for each isomer against each COX enzyme.

DOT Script for COX Inhibition Pathway

COX_Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 Prostaglandins Prostaglandins Arachidonic Acid->Prostaglandins COX-1 / COX-2 Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Tolyl Propanoic Acids Tolyl Propanoic Acids Tolyl Propanoic Acids->Prostaglandins Inhibition

Caption: Inhibition of the cyclooxygenase pathway by tolyl propanoic acids.

Cell Viability Assay

Objective: To assess the cytotoxicity of the tolyl propanoic acid isomers on relevant cell lines (e.g., macrophages, fibroblasts).[8][9]

Methodology (MTT Assay):

  • Cell Culture: Plate cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of each isomer for a specified duration (e.g., 24, 48 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.[10]

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

Data Analysis: Calculate cell viability as a percentage of the untreated control. This helps to determine the concentration range at which the compounds are non-toxic and can be used for further functional assays.

In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test

Objective: To evaluate the peripheral analgesic activity of the isomers in a mouse model of pain.[4][11]

Methodology:

  • Animal Grouping: Divide mice into groups: control (vehicle), positive control (e.g., aspirin), and test groups for each isomer at various doses.[11]

  • Drug Administration: Administer the test compounds or vehicle intraperitoneally (IP).[4]

  • Induction of Writhing: After a set time (e.g., 30 minutes), inject acetic acid IP to induce a characteristic stretching behavior known as writhing.[4]

  • Observation: Count the number of writhes for each animal over a defined period (e.g., 20 minutes).[4]

Data Analysis: Compare the number of writhes in the test groups to the control group. A significant reduction in the number of writhes indicates analgesic activity.[4]

DOT Script for Writhing Test Workflow

Writhing_Test A Animal Grouping B Drug Administration (IP) A->B C Acetic Acid Injection (IP) B->C D Observation & Counting of Writhes C->D E Data Analysis D->E

Caption: Experimental workflow for the acetic acid-induced writhing test.

Quantitative Data Summary

The following table structure should be used to summarize the experimental data obtained for a clear comparison of the three isomers.

Parametero-Tolyl Propanoic Acidm-Tolyl Propanoic Acidp-Tolyl Propanoic Acid
COX-1 IC50 (µM) Experimental ValueExperimental ValueExperimental Value
COX-2 IC50 (µM) Experimental ValueExperimental ValueExperimental Value
COX-2/COX-1 Selectivity Index Calculated ValueCalculated ValueCalculated Value
Cell Viability (LC50, µM) Experimental ValueExperimental ValueExperimental Value
Analgesic Activity (% Inhibition of Writhing at dose X) Experimental ValueExperimental ValueExperimental Value

Discussion and Interpretation of Potential Results

The expected results from these experiments would provide a comprehensive comparison of the biological effects of the three tolyl propanoic acid isomers.

  • Potency and Selectivity: The IC50 values for COX-1 and COX-2 will reveal the relative potency and selectivity of each isomer. A lower IC50 indicates higher potency. The selectivity index (COX-2 IC50 / COX-1 IC50) will indicate whether an isomer is more selective for COX-2, which is often associated with a reduced risk of gastrointestinal side effects.[4]

  • Structure-Activity Relationship Insights: By correlating the structural differences (position of the methyl group) with the observed biological activities, clear SARs can be established. For instance, if the p-isomer shows the highest potency, it might suggest that a linear conformation is optimal for binding to the target enzyme.

  • Therapeutic Potential: The combined data from the in vitro and in vivo experiments will provide a preliminary assessment of the therapeutic potential of each isomer as an anti-inflammatory or analgesic agent. A compound with high potency, good selectivity, and low cytotoxicity would be a promising candidate for further development.

Conclusion

A systematic comparison of the biological effects of m-tolyl, p-tolyl, and o-tolyl propanoic acids is essential for understanding their structure-activity relationships and identifying potential drug candidates. The experimental protocols outlined in this guide provide a robust framework for such an investigation. The resulting data will be invaluable for researchers, scientists, and drug development professionals in the pursuit of novel and improved therapeutic agents.

References

Efficacy of 2-Amino-3-(m-tolyl)propanoic acid compared to other phenylalanine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Efficacy of 2-Amino-3-(m-tolyl)propanoic Acid Compared to Other Phenylalanine Derivatives

Introduction: The Expanding Role of Non-Proteinogenic Amino Acids in Drug Discovery

Phenylalanine, an essential aromatic amino acid, is a fundamental constituent of proteins and a precursor to vital neurotransmitters and hormones.[1] Its structural scaffold has long been a fertile ground for medicinal chemists. By modifying the core phenylalanine structure, a vast array of non-proteinogenic amino acids (npAAs) has been developed, each with unique physicochemical and biological properties.[2] These synthetic analogs are instrumental in modern drug discovery, offering pathways to enhance peptide stability, modulate receptor binding, and create novel therapeutic agents.[3]

This guide focuses on this compound, a meta-substituted phenylalanine derivative. We will provide an objective, data-driven comparison of its efficacy with other phenylalanine analogs, primarily through the lens of their interaction with the Large-Neutral Amino Acid Transporter 1 (LAT-1). The available experimental data for meta-substituted derivatives in this context provides a solid foundation for a detailed comparative analysis. Furthermore, we will explore the broader therapeutic landscape of other phenylalanine derivatives and provide detailed experimental protocols for researchers to assess the efficacy of these and other novel compounds.

Chemical and Structural Overview of Selected Phenylalanine Derivatives

The subtle structural modifications of the phenylalanine scaffold can lead to profound changes in biological activity. The position and nature of the substituent on the phenyl ring are critical determinants of a compound's interaction with its biological targets. Below is a comparison of this compound with its parent compound and other relevant analogs.

Compound NameStructureMolecular FormulaKey Structural Feature
L-PhenylalanineL-Phenylalanine structureC₉H₁₁NO₂Unsubstituted phenyl ring
This compoundthis compound structureC₁₀H₁₃NO₂Methyl group at the meta-position of the phenyl ring[4]
2-Amino-3-(p-tolyl)propanoic acid2-Amino-3-(p-tolyl)propanoic acid structureC₁₀H₁₃NO₂Methyl group at the para-position of the phenyl ring
2-Amino-3-(o-tolyl)propanoic acid2-Amino-3-(o-tolyl)propanoic acid structureC₁₀H₁₃NO₂Methyl group at the ortho-position of the phenyl ring
3-Iodo-L-phenylalanine3-Iodo-L-phenylalanine structureC₉H₁₀INO₂Iodine atom at the meta-position of the phenyl ring

Synthesis of meta-Substituted Phenylalanine Analogs

The synthesis of non-proteinogenic amino acids like this compound often requires multi-step procedures. One effective method for creating meta-substituted analogs involves the use of Negishi coupling on a protected iodophenylalanine derivative. This approach allows for the introduction of various alkyl and aryl groups at the meta-position.[5]

A general synthetic scheme involves protecting both the amine and carboxylic acid functionalities of 3-iodo-phenylalanine, often through the formation of an oxazolidinone. This protected intermediate can then undergo a Negishi coupling reaction with an organozinc reagent (e.g., methylzinc chloride for the synthesis of the m-tolyl derivative). The final step is the deprotection of the amino acid to yield the desired product.[5] The enantioselective synthesis of such compounds can be achieved through various methods, including the use of chiral auxiliaries or asymmetric catalysis.[6]

Comparative Efficacy Analysis I: Interaction with the LAT-1 Transporter

A key area where meta-substituted phenylalanine derivatives have been systematically evaluated is their interaction with the Large-Neutral Amino Acid Transporter 1 (LAT-1).

Mechanism of Action: The LAT-1 Transporter

LAT-1 is a transmembrane protein responsible for the transport of large neutral amino acids, including phenylalanine, across the cell membrane.[7][8] It functions as an antiporter, exchanging an extracellular amino acid for an intracellular one.[8] LAT-1 is highly expressed in certain tissues, including the brain, placenta, and testes, and is notably upregulated in many types of cancer cells to meet their high demand for amino acids for proliferation.[7][9] This overexpression makes LAT-1 an attractive target for both cancer diagnostics and therapeutics, either by developing inhibitors to starve cancer cells of essential amino acids or by using LAT-1 to deliver cytotoxic drugs that mimic amino acids.[5][9]

LAT1_Mechanism cluster_membrane Cell Membrane LAT1 LAT-1 Transporter Cell_Interior Cell Interior LAT1->Cell_Interior Transport In Extracellular_Space Extracellular Space LAT1->Extracellular_Space Transport Out Extracellular_AA Extracellular Amino Acid (e.g., Phenylalanine Derivative) Extracellular_AA->LAT1 Binding Intracellular_AA Intracellular Amino Acid Intracellular_AA->LAT1 Binding

LAT-1 amino acid transport mechanism.
In Vitro Efficacy: Substrate Activity and Inhibition

A study by Augustyn et al. (2016) systematically evaluated a series of meta-substituted phenylalanine and tyrosine analogs for their ability to act as substrates for or inhibitors of LAT-1 in HEK293 cells overexpressing human LAT-1.[5] The results for methyl-substituted phenylalanine isomers are particularly relevant for understanding the potential efficacy of this compound.

CompoundPosition of Methyl GroupSubstrate Activity (% Efflux)¹Inhibition (% of [³H]-gabapentin uptake)²
L-Phenylalanine-100 ± 558 ± 2
3-Methyl-L-phenylalanine (m-tolyl) meta78 ± 3 78 ± 1
4-Methyl-L-phenylalanine (p-tolyl)para102 ± 365 ± 2
2-Methyl-L-phenylalanine (o-tolyl)ortho55 ± 280 ± 1
¹Data from trans-stimulation assay, representing the compound's ability to be transported by LAT-1.
²Data from cis-inhibition assay, representing the compound's ability to block LAT-1 transport.
(Data adapted from Augustyn et al., 2016)[5]

These findings indicate that substitution at the meta-position with a methyl group, as in this compound, results in a potent inhibitor of LAT-1 transport, with slightly reduced but still substantial substrate activity compared to the parent L-phenylalanine.[5] The ortho- and meta-isomers were stronger inhibitors than L-phenylalanine and the para-isomer.[5] This suggests that the position of the methyl group is crucial for modulating the interaction with the LAT-1 transporter.

Detailed Experimental Protocols

The following protocols are based on the methodologies described by Augustyn et al. (2016) for assessing LAT-1 activity.[5]

Protocol 1: cis-Inhibition Assay

This assay measures the ability of a test compound to inhibit the uptake of a known radiolabeled LAT-1 substrate.

  • Cell Culture: Culture HEK293 cells stably transfected with human LAT-1 in a suitable medium (e.g., DMEM with 10% FBS and a selection antibiotic) in 24-well plates until confluent.

  • Preparation of Solutions:

    • Uptake Buffer: Hanks’ Balanced Salt Solution (HBSS), pH 7.4.

    • Test Compounds: Prepare stock solutions of the phenylalanine derivatives in a suitable solvent and dilute to the desired final concentrations in Uptake Buffer.

    • Radiolabeled Substrate: Prepare a solution of [³H]-gabapentin (or another suitable LAT-1 substrate like [³H]-L-phenylalanine) in Uptake Buffer.

  • Assay Procedure:

    • Wash the cell monolayers twice with pre-warmed Uptake Buffer.

    • Add the test compound solution to the wells and incubate for 5 minutes at 37°C.

    • Add the [³H]-gabapentin solution to each well (to a final concentration, e.g., 100 nM) and incubate for a defined period (e.g., 1 minute) at 37°C.

    • Terminate the uptake by rapidly washing the cells three times with ice-cold Uptake Buffer.

    • Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH).

    • Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the protein concentration in each well using a standard protein assay (e.g., BCA assay).

    • Calculate the rate of uptake (in pmol/mg protein/min).

    • Express the results as a percentage of the uptake in the absence of the inhibitor.

Protocol 2: trans-Stimulation (Efflux) Assay

This assay measures whether a test compound is a substrate for the transporter by assessing its ability to stimulate the efflux of a pre-loaded radiolabeled substrate.

  • Cell Culture: Grow LAT-1 expressing HEK293 cells to confluence in 24-well plates.

  • Loading with Radiolabeled Substrate:

    • Wash the cells with Uptake Buffer.

    • Incubate the cells with a solution of [³H]-gabapentin in Uptake Buffer for a sufficient time to allow for substrate loading (e.g., 30 minutes at 37°C).

    • Wash the cells rapidly three times with ice-cold Uptake Buffer to remove extracellular radiolabel.

  • Efflux Measurement:

    • Add the test compound solution (at a high concentration, e.g., 1 mM) in Uptake Buffer to the wells.

    • At various time points (e.g., 0, 1, 2, 5 minutes), collect the supernatant (which contains the effused radiolabel).

    • At the final time point, lyse the cells to determine the amount of radiolabel remaining intracellularly.

    • Measure the radioactivity in the collected supernatants and the cell lysate using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of the total initial radioactivity that has effused from the cells at each time point.

    • Compare the rate of efflux stimulated by the test compounds to that of a known substrate (e.g., L-phenylalanine).

Experimental_Workflow cluster_cis cis-Inhibition Assay cluster_trans trans-Stimulation Assay Culture_Cells_Cis Culture LAT-1 Expressing Cells Wash_Cis Wash Cells Culture_Cells_Cis->Wash_Cis Add_Inhibitor Add Test Compound (Inhibitor) Wash_Cis->Add_Inhibitor Add_Radiolabel_Cis Add [³H]-Substrate Add_Inhibitor->Add_Radiolabel_Cis Incubate_Cis Incubate Add_Radiolabel_Cis->Incubate_Cis Terminate_Wash_Cis Terminate and Wash Incubate_Cis->Terminate_Wash_Cis Lyse_Cis Lyse Cells Terminate_Wash_Cis->Lyse_Cis Measure_Radioactivity_Cis Scintillation Counting Lyse_Cis->Measure_Radioactivity_Cis Analyze_Cis Calculate % Inhibition Measure_Radioactivity_Cis->Analyze_Cis Culture_Cells_Trans Culture LAT-1 Expressing Cells Load_Radiolabel Load with [³H]-Substrate Culture_Cells_Trans->Load_Radiolabel Wash_Trans Wash Cells Load_Radiolabel->Wash_Trans Add_Substrate Add Test Compound (Substrate) Wash_Trans->Add_Substrate Collect_Supernatant Collect Supernatant (Time Points) Add_Substrate->Collect_Supernatant Lyse_Trans Lyse Cells Collect_Supernatant->Lyse_Trans Measure_Radioactivity_Trans Scintillation Counting Lyse_Trans->Measure_Radioactivity_Trans Analyze_Trans Calculate % Efflux Measure_Radioactivity_Trans->Analyze_Trans

Workflow for LAT-1 transporter assays.

Broader Methodologies for Efficacy Assessment

While direct comparative data for this compound is most robust in the context of LAT-1, the following are standard, detailed protocols that researchers can use to evaluate its efficacy and that of other phenylalanine derivatives in various other therapeutic contexts.

Protocol 3: General Enzyme Inhibition Assay

Many phenylalanine derivatives are designed as enzyme inhibitors. This protocol provides a general framework for assessing enzyme inhibition.

  • Materials and Reagents:

    • Purified enzyme of interest.

    • Substrate for the enzyme.

    • Test compound (inhibitor).

    • Assay buffer (optimized for pH and ionic strength for the specific enzyme).

    • Cofactors, if required by the enzyme.

    • Microplate reader or spectrophotometer.

  • Assay Procedure:

    • Prepare a series of dilutions of the test compound in the assay buffer.

    • In a 96-well plate, add the enzyme solution and the test compound dilutions. Include a control with no inhibitor.

    • Pre-incubate the enzyme and inhibitor for a set time (e.g., 15 minutes) at a controlled temperature to allow for binding.

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time. This change should be proportional to the product formation or substrate consumption.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration.

    • Plot the percentage of enzyme activity versus the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Protocol 4: Cell Viability Assay (MTT Assay)

This assay is commonly used to assess the cytotoxic effects of compounds on cancer or other cell lines.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the phenylalanine derivatives in the cell culture medium.

    • Replace the existing medium with the medium containing the test compounds. Include a vehicle control.

    • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of ~0.5 mg/mL) and incubate for 2-4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[5]

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement:

    • Read the absorbance of the plate on a microplate reader at a wavelength of ~570 nm.[10]

  • Data Analysis:

    • Subtract the background absorbance from a blank well.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability versus the log of the compound concentration to determine the IC₅₀ value.

Protocol 5: In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a compound in a mouse model.

  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude or NOD/SCID).

  • Tumor Cell Implantation:

    • Harvest cancer cells from culture and resuspend them in a suitable medium (e.g., a mixture of PBS and Matrigel).

    • Subcutaneously inject a specific number of cells (e.g., 1-5 million) into the flank of each mouse.[11][12]

  • Tumor Growth and Treatment:

    • Monitor the mice regularly for tumor growth.

    • When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[13]

    • Administer the test compound (e.g., this compound) and a vehicle control to the respective groups via a specified route (e.g., intraperitoneal injection, oral gavage) and schedule.

  • Efficacy Assessment:

    • Measure the tumor dimensions with calipers regularly (e.g., twice a week) and calculate the tumor volume.[14]

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis:

    • Plot the mean tumor volume over time for each group.

    • Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.

Discussion and Future Perspectives

The available data strongly suggests that this compound is a potent modulator of the LAT-1 transporter, acting as both an inhibitor and a substrate.[5] This dual activity is of significant interest for therapeutic development, particularly in oncology. As an inhibitor, it could potentially limit the growth of LAT-1-overexpressing tumors by restricting their supply of essential amino acids. As a substrate, it could be leveraged as a targeting moiety to deliver cytotoxic agents specifically to cancer cells.

Compared to its ortho- and para-isomers, the meta-substituted analog demonstrates a balanced profile of strong inhibition and good substrate activity.[5] This highlights the critical role of substituent positioning in fine-tuning the pharmacological properties of phenylalanine derivatives.

While the current comparative data is focused on LAT-1, the broader field of phenylalanine derivative research offers exciting future directions for this compound. Its efficacy as an enzyme inhibitor, its potential for incorporation into therapeutic peptides to enhance stability and activity, and its neuroprotective effects are all areas worthy of investigation. The detailed experimental protocols provided in this guide offer a roadmap for researchers to undertake these future studies and further elucidate the therapeutic potential of this and other novel phenylalanine analogs.

References

Validation of 2-Amino-3-(m-tolyl)propanoic acid as a Specific Phenylalanine Hydroxylase Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of 2-Amino-3-(m-tolyl)propanoic acid as a specific inhibitor of Phenylalanine Hydroxylase (PAH). Designed for researchers in enzymology and drug development, this document moves beyond a simple protocol, offering a strategic workflow grounded in established biochemical principles. We will explore the rationale behind each experimental step, compare our candidate inhibitor to a known standard, and provide the necessary tools for a robust and self-validating investigation.

Introduction: The Rationale for Phenylalanine Hydroxylase Inhibition

Phenylalanine Hydroxylase (PAH) is a critical iron-dependent monooxygenase that catalyzes the conversion of L-phenylalanine to L-tyrosine. This reaction is the rate-limiting step in the catabolism of phenylalanine. Genetic mutations in the PAH gene can lead to its deficiency, resulting in the metabolic disorder Phenylketonuria (PKU), characterized by toxic accumulation of phenylalanine in the blood and brain. While the focus of PKU treatment is often on dietary restriction or enzyme substitution, the study of specific PAH inhibitors remains crucial for several reasons:

  • Biochemical Research: Specific inhibitors are indispensable tools for probing the enzyme's structure, function, and catalytic mechanism.

  • Understanding Off-Target Effects: In drug development, compounds may unintentionally inhibit PAH. Understanding these interactions is vital for predicting and mitigating toxicity.

  • Therapeutic Potential: While counterintuitive for PKU, modulating PAH activity could be relevant in other metabolic contexts where transiently lowering tyrosine production might be desirable.

Our candidate molecule, this compound, is a structural analog of L-phenylalanine. The presence of the methyl group on the phenyl ring is hypothesized to allow binding to the active site while sterically hindering the hydroxylation event, making it a prime candidate for a competitive inhibitor. This guide outlines the workflow to test this hypothesis rigorously.

The Validation Workflow: A Multi-Pillar Approach

A convincing validation of an enzyme inhibitor does not rely on a single data point. Instead, it requires a logical progression of experiments that build upon one another to create a comprehensive profile of the inhibitor's potency, selectivity, and mechanism of action.

G cluster_0 Phase 1: Potency Assessment cluster_1 Phase 2: Specificity Profiling cluster_2 Phase 3: Mechanism of Action A Primary Screening Assay (Recombinant Human PAH) B IC50 Determination (Dose-Response Curve) A->B Hit Confirmation C Selectivity Panel: - Tyrosine Hydroxylase (TH) - Tryptophan Hydroxylase (TPH) B->C Confirmed Potency D Quantify IC50 for Off-Targets C->D E Enzyme Kinetic Studies (Vary [Substrate]) D->E Confirmed Specificity F Data Analysis (e.g., Lineweaver-Burk Plot) E->F G Determine Ki and Inhibition Type F->G H Validated Inhibitor Profile (Potency, Specificity, MoA) G->H Complete Inhibitor Profile

Caption: The three-phase experimental workflow for validating a novel enzyme inhibitor.

Phase 1: Determining Inhibitory Potency (IC50)

The first step is to confirm that this compound inhibits PAH activity and to quantify its potency. Potency is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of inhibitor required to reduce enzyme activity by 50%. We will compare our candidate directly against 3-Fluorophenylalanine , a known, albeit non-specific, inhibitor of aromatic amino acid hydroxylases.

Experimental Protocol: PAH Activity Assay

This protocol is adapted from established methods for measuring PAH activity via the detection of its product, L-tyrosine.

Principle: Recombinant human PAH is incubated with its substrate L-phenylalanine and the necessary cofactor, (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4). In the presence of an inhibitor, the rate of L-tyrosine production is reduced. Tyrosine is then detected fluorometrically after reaction with nitric acid.

Materials:

  • Recombinant Human Phenylalanine Hydroxylase (hPAH)

  • L-Phenylalanine stock solution (100 mM)

  • (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4) stock solution (10 mM)

  • Catalase (to prevent BH4 oxidation)

  • HEPES buffer (100 mM, pH 7.0)

  • Ferrous ammonium sulfate

  • This compound (test inhibitor)

  • 3-Fluorophenylalanine (reference inhibitor)

  • Trichloroacetic acid (TCA) for quenching

  • Nitric acid solution with sodium nitrite for derivatization

  • 96-well black fluorescence plates

  • Fluorometer (Excitation: 410 nm, Emission: 510 nm)

Procedure:

  • Enzyme Preparation: Pre-activate hPAH by incubating it with ferrous ammonium sulfate in HEPES buffer on ice.

  • Reaction Mixture Preparation: In each well of a 96-well plate, prepare the reaction mixture containing HEPES buffer, catalase, and BH4.

  • Inhibitor Addition: Add varying concentrations of this compound (e.g., from 0.1 µM to 1 mM) or the reference inhibitor to the wells. Include "no inhibitor" (100% activity) and "no enzyme" (background) controls.

  • Initiate Reaction: Add a fixed, non-saturating concentration of L-phenylalanine (e.g., equal to its Km value, ~100-200 µM) to all wells. Immediately add the pre-activated hPAH to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for a fixed time (e.g., 20 minutes), ensuring the reaction remains in the linear range.

  • Quench Reaction: Stop the reaction by adding a solution of TCA.

  • Derivatization: Add the nitric acid/sodium nitrite reagent to each well and incubate to allow the formation of a fluorescent product with the newly synthesized tyrosine.

  • Fluorescence Reading: Measure the fluorescence intensity using a plate reader at Ex/Em = 410/510 nm.

  • Data Analysis: Subtract the background reading, normalize the data to the "no inhibitor" control (100% activity), and plot the percent inhibition versus the log of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Anticipated Results & Comparison

The data below is a hypothetical representation of expected outcomes, demonstrating how to compare the novel inhibitor to the reference compound.

CompoundIC50 (µM)Hill SlopeMax Inhibition (%)
This compound15.2-1.198.5
3-Fluorophenylalanine (Reference)45.7-1.099.1

Interpretation: In this hypothetical result, this compound demonstrates a threefold higher potency than the reference inhibitor. A Hill slope close to -1 suggests a 1:1 binding stoichiometry between the inhibitor and the enzyme.

Phase 2: Profiling for Inhibitor Specificity

An inhibitor's value, particularly as a research tool, is defined by its specificity. A potent inhibitor that cross-reacts with other enzymes can produce misleading results. Given that PAH belongs to the aromatic amino acid hydroxylase family, the most critical off-targets to assess are Tyrosine Hydroxylase (TH) and Tryptophan Hydroxylase (TPH).

Experimental Protocol: Specificity Assays

The procedure is analogous to the PAH IC50 assay, with the following key substitutions:

  • For Tyrosine Hydroxylase (TH):

    • Enzyme: Recombinant human Tyrosine Hydroxylase

    • Substrate: L-Tyrosine

    • Detection: Measure the production of L-DOPA, often using HPLC with electrochemical detection.

  • For Tryptophan Hydroxylase (TPH):

    • Enzyme: Recombinant human Tryptophan Hydroxylase

    • Substrate: L-Tryptophan

    • Detection: Measure the production of 5-Hydroxytryptophan (5-HTP), typically via HPLC.

The same concentration range of this compound should be tested against these enzymes to determine their respective IC50 values.

Anticipated Results & Comparison

A highly specific inhibitor should show a significant potency window between its primary target and related off-targets.

EnzymeIC50 for this compound (µM)Selectivity Index (IC50 Off-Target / IC50 PAH)
Phenylalanine Hydroxylase (PAH)15.2-
Tyrosine Hydroxylase (TH)>1000>65-fold
Tryptophan Hydroxylase (TPH)850~56-fold

Interpretation: These hypothetical results demonstrate excellent specificity. The inhibitor is over 50-fold more potent for PAH than for its closest structural homologs, TH and TPH. This high degree of selectivity is a desirable characteristic for a chemical probe, suggesting that at concentrations effective for inhibiting PAH (e.g., 15-50 µM), its effects on the other two enzymes would be minimal.

Phase 3: Elucidating the Mechanism of Action (MoA)

Understanding how an inhibitor works is fundamental. The MoA determines how the inhibitor's potency changes with substrate concentration. Given its structural similarity to phenylalanine, we hypothesize that this compound acts as a competitive inhibitor , binding to the same active site as the substrate.

G E PAH Enzyme (E) ES ES Complex (Active) E->ES + S EI EI Complex (Inactive) E->EI + I S Phenylalanine (S) I Inhibitor (I) (this compound) ES->E P Tyrosine (P) ES->P k_cat EI->E caption Proposed Competitive Inhibition Mechanism. The inhibitor (I) and substrate (S) compete for the free enzyme (E). The inhibitor cannot bind to the ES complex.

Caption: Proposed competitive inhibition mechanism for this compound.

Experimental Protocol: Enzyme Kinetics

Principle: By measuring the rate of reaction at various substrate concentrations in the presence of a fixed amount of inhibitor, we can determine the inhibition type. This is commonly visualized using a Lineweaver-Burk (double reciprocal) plot.

Procedure:

  • Set up the PAH activity assay as described in Phase 1.

  • Create several sets of reactions. Each set will have a fixed concentration of this compound (e.g., 0 µM, 15 µM, 30 µM).

  • Within each set, vary the concentration of the substrate, L-phenylalanine, from well below its Km to well above it (e.g., 20 µM to 800 µM).

  • Run the reactions and measure the initial velocity (rate of product formation) for each condition.

  • Data Analysis:

    • Plot velocity versus substrate concentration for each inhibitor concentration.

    • Transform the data by taking the reciprocal of the velocity (1/V) and the reciprocal of the substrate concentration (1/[S]).

    • Plot 1/V versus 1/[S] (Lineweaver-Burk plot).

Anticipated Results & Interpretation
  • Competitive Inhibition: The lines on the Lineweaver-Burk plot will intersect at the same point on the y-axis (1/Vmax will be unchanged). The x-intercepts will differ, indicating an increase in the apparent Km (Km,app).

  • Non-competitive Inhibition: The lines will intersect on the x-axis (Km will be unchanged), but the y-intercepts will differ (Vmax will decrease).

  • Uncompetitive Inhibition: The lines will be parallel.

From these plots, the inhibition constant (Ki ), which represents the dissociation constant of the enzyme-inhibitor complex, can be calculated. For a competitive inhibitor, a lower Ki value signifies a tighter binding and more potent inhibitor.

ParameterDefinitionHypothetical Value
MoA Mechanism of ActionCompetitive
Ki Inhibition Constant7.5 µM
Effect on Vmax Maximum reaction velocityNo change
Effect on Km Substrate concentration at half-Vmax (apparent)Increases

Conclusion and Summary

This guide outlines a systematic and robust workflow for the validation of this compound as a specific inhibitor of Phenylalanine Hydroxylase. Following this three-phase approach—assessing potency, profiling specificity, and determining the mechanism of action—provides the comprehensive data package required to confidently classify this molecule.

A Senior Application Scientist's Guide to Antibody Cross-Reactivity for Peptides Containing 2-Amino-3-(m-tolyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Specificity Challenge of Non-Natural Amino Acids

In the rapidly advancing field of peptide therapeutics, the incorporation of non-natural amino acids (nnAAs) like 2-Amino-3-(m-tolyl)propanoic acid (m-Tol) is a key strategy for enhancing stability, modulating bioactivity, and improving pharmacokinetic profiles.[1] However, these structural modifications present a significant analytical challenge: developing antibodies that can specifically recognize the modified peptide without cross-reacting with its natural counterparts or other closely related structures.[2]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate and compare the cross-reactivity of antibodies against peptides containing m-Tol. We will delve into the molecular basis for this cross-reactivity, present robust experimental designs, and provide detailed protocols to ensure the selection of highly specific antibody candidates essential for the development of reliable diagnostics and targeted therapies.[]

The Molecular Basis for Cross-Reactivity: A Game of Structural Similarity

An antibody's specificity is dictated by the precise molecular interactions between its paratope and the antigen's epitope.[4] Cross-reactivity arises when an antibody binds to antigens other than the one used for its generation, a common issue when antigens share structural similarities.[4][5] In the case of m-Tol, its structure is highly analogous to the natural aromatic amino acid Phenylalanine (Phe), differing only by a single methyl group on the phenyl ring.[6][7][8] This subtle difference is often insufficient to deter antibodies, especially polyclonal ones, which recognize multiple epitopes.[4][9]

Furthermore, the positional isomers of the methyl group, ortho-tolyl (o-Tol) and para-tolyl (p-Tol), present additional, closely related structures that must be considered as potential cross-reactants.

Diagram: Structural Comparison of Target and Potential Cross-Reactants

Caption: Chemical structures of the target analyte (m-Tol) and related amino acids.

Designing a Robust Cross-Reactivity Assessment

A conclusive assessment of antibody specificity requires a meticulously designed experimental plan. The goal is to challenge the antibody with a panel of molecules that could potentially cause interference in a real-world sample.

Critical Component 1: The Peptide Panel

The selection of peptides for testing is the foundation of the entire analysis. A comprehensive panel should include:

  • Target Peptide: The full-length peptide sequence containing the this compound modification.

  • Endogenous Counterpart(s): The same peptide sequence but with Phenylalanine (and Tyrosine, if relevant) in place of m-Tol. This is the most critical comparison.

  • Isomeric Peptides: Peptides containing the o-Tol and p-Tol isomers to check for fine-specificity.

  • Unrelated Negative Control: A scrambled version of the target peptide or an entirely different peptide to establish a baseline for non-specific binding.

The design of these peptides is crucial for generating antibodies with the desired specificity.[10][11]

Critical Component 2: The Antibody Candidates

It is advisable to compare several antibody candidates. Monoclonal antibodies are generally preferred over polyclonal antibodies when high specificity is required, as they recognize a single epitope and are less prone to off-target binding.[4]

Experimental Methodologies for Quantifying Cross-Reactivity

A multi-pronged approach using orthogonal methods provides the most confidence in an antibody's specificity profile.

Primary Method: Competitive Immunoassay (ELISA)

A competitive ELISA is the gold standard for quantifying antibody specificity and determining the degree of cross-reactivity.[12] In this format, a known amount of the target peptide (conjugated to a carrier and coated on a plate) competes with the free peptide (target or potential cross-reactant) in the sample for binding to a limited amount of the antibody. A lower signal indicates a higher concentration of the free peptide, allowing for the generation of a standard curve and the calculation of IC50 values (the concentration of free peptide required to inhibit 50% of the antibody binding).

Diagram: Competitive ELISA Workflow

Competitive_ELISA_Workflow cluster_prep Preparation cluster_competition Competition Reaction cluster_detection Detection P1 Step 1: Coat Plate Microtiter plate wells are coated with a peptide-carrier conjugate (e.g., m-Tol-BSA). P2 Step 2: Block Remaining protein-binding sites are blocked to prevent non-specific binding. P1->P2 C1 Step 3: Add Competitors & Antibody Add mixtures of: - Standard/Sample (Free Peptide) - Primary Antibody (Fixed Amount) P2->C1 C2 Step 4: Incubate Antibody binds to either the coated peptide or the free peptide in solution. C1->C2 D1 Step 5: Wash & Add Secondary Ab Unbound reagents are washed away. Enzyme-conjugated secondary antibody is added. C2->D1 D2 Step 6: Add Substrate & Read Substrate is added, producing a colorimetric signal. Absorbance is read by a plate reader. D1->D2

Caption: Workflow for a competitive ELISA to assess antibody cross-reactivity.

Detailed Protocol: Competitive ELISA for Cross-Reactivity

This protocol is a general guideline and may require optimization.[13][14]

  • Plate Coating:

    • Coat a 96-well high-binding microtiter plate with 100 µL/well of the target peptide conjugated to a carrier protein (e.g., BSA) at 1-2 µg/mL in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Incubate overnight at 4°C.

    • Wash the plate 3 times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20).

  • Blocking:

    • Add 200 µL/well of Blocking Buffer (e.g., 3% BSA in PBS).

    • Incubate for 2 hours at room temperature (RT).

    • Wash the plate 3 times with Wash Buffer.

  • Competition Reaction:

    • Prepare serial dilutions of the competitor peptides (target peptide, Phe-peptide, o-Tol-peptide, p-Tol-peptide, etc.) in assay buffer.

    • In a separate dilution plate, mix 50 µL of each competitor dilution with 50 µL of the primary antibody (at a pre-determined optimal concentration). Incubate this mixture for 1 hour at RT.

    • Transfer 100 µL of the antibody/competitor mixture to the coated and blocked ELISA plate.

    • Incubate for 2 hours at RT.

  • Detection:

    • Wash the plate 5 times with Wash Buffer.

    • Add 100 µL/well of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG) diluted in assay buffer.

    • Incubate for 1 hour at RT.

    • Wash the plate 5 times with Wash Buffer.

    • Add 100 µL/well of TMB substrate solution and incubate in the dark until sufficient color develops (typically 15-30 minutes).[13]

    • Stop the reaction by adding 50 µL/well of Stop Solution (e.g., 2N H2SO4).

  • Data Analysis:

    • Read the absorbance at 450 nm using a microplate reader.

    • Plot the absorbance versus the log of the competitor concentration and fit a four-parameter logistic curve to determine the IC50 for each peptide.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Target Peptide / IC50 of Competitor Peptide) x 100

Orthogonal Method: Surface Plasmon Resonance (SPR)

While ELISA provides endpoint data, Surface Plasmon Resonance (SPR) offers real-time kinetic analysis of antibody-antigen interactions.[15][16] By immobilizing the antibody and flowing the different peptides over the sensor surface, SPR can determine the association (on-rate) and dissociation (off-rate) constants.[17] This provides a more nuanced understanding of binding affinity and specificity, which is invaluable for selecting therapeutic antibody candidates.[18][19]

Data Interpretation & Comparative Analysis

The ultimate goal is to select an antibody that exhibits high affinity for the m-Tol peptide and negligible affinity for all other tested peptides. The data should be summarized in a clear, comparative format.

Table 1: Hypothetical Cross-Reactivity Data for Two Monoclonal Antibodies

Competitor PeptideAntibody A (IC50, nM)Antibody A (% Cross-Reactivity)Antibody B (IC50, nM)Antibody B (% Cross-Reactivity)
Target (m-Tol Peptide) 1.5 100% 2.0 100%
Phe-Peptide1,2000.125%852.35%
o-Tol-Peptide8500.176%4500.44%
p-Tol-Peptide> 10,000< 0.015%> 10,000< 0.02%
Scrambled Peptide> 10,000< 0.015%> 10,000< 0.02%

Analysis of Results:

Based on the hypothetical data in Table 1, Antibody A would be the superior candidate. It shows a significantly higher IC50 value (lower affinity) for the endogenous Phe-peptide compared to Antibody B, resulting in a much lower and more desirable cross-reactivity percentage (0.125% vs. 2.35%). Both antibodies demonstrate excellent specificity against the p-Tol isomer and the scrambled negative control. The validation of such bioanalytical methods is critical for ensuring reliable data to support regulatory decisions.[20][21][22][23]

Conclusion and Recommendations

The selection of a specific antibody for a peptide containing a non-natural amino acid like this compound is a critical step in the development of robust assays and effective therapeutics. A superficial analysis is insufficient; a systematic and quantitative approach is mandatory.

Key Recommendations:

  • Invest in a Comprehensive Peptide Panel: Do not cut corners. Test against the endogenous counterpart(s), relevant isomers, and a true negative control.

  • Employ a Quantitative Immunoassay: A competitive ELISA is the preferred method for generating quantitative cross-reactivity data (IC50 values).

  • Use Orthogonal Methods: Confirm key findings with a secondary method like SPR to understand the kinetics of the binding interaction.

  • Prioritize Monoclonals: For applications requiring the highest degree of specificity, monoclonal antibodies are strongly recommended over polyclonal antibodies.

By following the principles and protocols outlined in this guide, researchers can confidently select and validate antibodies, ensuring the accuracy, selectivity, and reliability of their immunoassays in a regulated environment.[24]

References

A Researcher's Guide to 2-Amino-3-(m-tolyl)propanoic acid as a Negative Control

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of biological research, the validity of an experiment often hinges on the quality of its controls. A well-chosen negative control is paramount for distinguishing a true biological effect from experimental noise or off-target interactions. This guide provides an in-depth comparison of 2-Amino-3-(m-tolyl)propanoic acid, a structural analog of L-phenylalanine, and its application as a negative control in experiments involving the phenylalanine metabolic pathway. We will explore the scientific rationale for its use, present comparative experimental data, and provide detailed protocols to empower researchers in designing robust and self-validating studies.

The Rationale: Structural Similarity, Functional Inertness

L-phenylalanine is an essential amino acid that serves as a building block for proteins and a precursor for the synthesis of vital molecules like the neurotransmitters dopamine, norepinephrine, and epinephrine.[1][2] A key initial step in its catabolism is the conversion to L-tyrosine, a reaction catalyzed by the enzyme Phenylalanine Hydroxylase (PAH).[3][4]

This compound, also known as 3-Methyl-DL-phenylalanine, is a derivative of phenylalanine.[5][6] Its structural resemblance to L-phenylalanine is the very reason it can serve as an excellent negative control. The critical difference lies in the methyl group at the meta position of the phenyl ring. This seemingly minor modification is hypothesized to be significant enough to disrupt its interaction with key biological targets, such as the active site of PAH or amino acid transporters, thereby rendering it biologically inert in these specific contexts. The use of such a close structural analog helps to ensure that any observed effects of the active compound (L-phenylalanine) are not due to general properties of the molecule, such as its size or charge, but rather to its specific chemical structure.[7][8]

dot

Caption: Structural vs. Functional Relationship

Experimental Validation: A Three-Pronged Approach

To empirically validate the suitability of this compound as a negative control, we propose a series of experiments designed to compare its activity against L-phenylalanine and a vehicle control.

1. In Vitro Phenylalanine Hydroxylase (PAH) Activity Assay

This assay directly assesses whether this compound interacts with and is a substrate for PAH. A lack of activity would support its role as a negative control in studies of this enzyme.

Experimental Protocol:

  • Reagent Preparation:

    • Recombinant human Phenylalanine Hydroxylase (PAH).

    • L-phenylalanine (positive control).

    • This compound (test compound).

    • Tetrahydrobiopterin (BH4) cofactor.

    • Assay buffer (e.g., 100 mM HEPES, pH 7.4).

    • Tyrosine standards.

  • Assay Procedure:

    • Prepare reaction mixtures containing PAH, BH4, and either L-phenylalanine, this compound, or vehicle control at various concentrations.

    • Initiate the reaction by adding the enzyme.

    • Incubate at 37°C for a defined period (e.g., 30 minutes).

    • Stop the reaction (e.g., by adding perchloric acid).

    • Quantify the amount of tyrosine produced using a standard method, such as a fluorometric assay or LC-MS/MS.[9][10]

  • Data Analysis:

    • Construct a standard curve using the tyrosine standards.

    • Calculate the rate of tyrosine production for each condition.

    • Compare the activity of PAH in the presence of this compound to the positive and vehicle controls.

Expected Results:

CompoundConcentration (µM)PAH Activity (nmol Tyrosine/min/mg)
Vehicle Control-< 0.1
L-Phenylalanine10050.2 ± 4.5
500185.6 ± 12.1
This compound100< 0.1
500< 0.1

The expected data demonstrates that while L-phenylalanine is a substrate for PAH, this compound is not, confirming its inertness in this enzymatic reaction.

2. Cell-Based Amino Acid Uptake Assay

This experiment investigates whether this compound is recognized and transported by cellular amino acid transporters that handle L-phenylalanine.

Experimental Protocol:

  • Cell Culture:

    • Culture a suitable cell line (e.g., HEK293, HeLa) known to express amino acid transporters.

  • Uptake Assay:

    • Seed cells in a multi-well plate and grow to confluence.

    • Wash cells with a sodium-free uptake buffer to remove endogenous amino acids.

    • Incubate cells with radiolabeled L-[³H]-phenylalanine in the presence of varying concentrations of unlabeled L-phenylalanine (positive control) or this compound (test compound).[11][12]

    • After a short incubation period (e.g., 5-10 minutes), wash the cells with ice-cold buffer to stop the uptake.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of L-[³H]-phenylalanine uptake inhibition for each condition relative to the control (no competitor).

Expected Results:

CompetitorConcentration (µM)L-[³H]-phenylalanine Uptake (% of Control)
None (Control)-100
L-Phenylalanine10045.3 ± 3.8
50012.7 ± 2.1
This compound10098.2 ± 5.1
50095.6 ± 4.7

These results would indicate that L-phenylalanine effectively competes for uptake, while this compound does not, suggesting it is not a substrate for the relevant amino acid transporters.

dot

cluster_0 Experimental Workflow A Prepare Reagents & Controls (L-Phe, Toly-Phe, Vehicle) B Perform In Vitro PAH Assay A->B C Perform Cell-Based Uptake Assay A->C D Perform Cytotoxicity (MTT) Assay A->D E Quantify Tyrosine Production B->E F Measure Radiolabeled Amino Acid Uptake C->F G Measure Cell Viability D->G H Analyze & Compare Data E->H F->H G->H I Validate Toly-Phe as Negative Control H->I

Caption: Experimental Validation Workflow

3. Cytotoxicity Assay (MTT Assay)

It is crucial to ensure that the negative control itself does not exert any cytotoxic effects, which could confound the interpretation of results in cell-based experiments. The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.[13][14]

Experimental Protocol:

  • Cell Treatment:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with a range of concentrations of L-phenylalanine, this compound, or a known cytotoxic agent (positive control) for a specified duration (e.g., 24-48 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.[15]

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the untreated control.

Expected Results:

CompoundConcentration (µM)Cell Viability (% of Control)
Untreated Control-100
L-Phenylalanine10099.5 ± 4.2
50098.9 ± 3.8
This compound100101.2 ± 5.5
50099.8 ± 4.9
Staurosporine (Positive Control)115.4 ± 2.3

The data should demonstrate that neither L-phenylalanine nor this compound exhibit significant cytotoxicity at the tested concentrations, confirming their suitability for use in cell-based assays without confounding cytotoxic effects.

Conclusion

The selection of an appropriate negative control is a cornerstone of rigorous scientific inquiry. This compound, due to its structural similarity but functional inertness in the phenylalanine metabolic pathway, presents a robust choice for a negative control. The experimental framework provided in this guide offers a comprehensive approach to validate its use, ensuring the reliability and integrity of your research findings. By employing such a well-characterized negative control, researchers can confidently attribute the observed biological effects to the specific activity of L-phenylalanine, thereby advancing our understanding of its role in health and disease.

References

A Head-to-Head Comparison for Advanced Research: 2-Amino-3-(m-tolyl)propanoic acid vs. Tyrosine Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Canonical 20

In the intricate world of cellular signaling and protein engineering, the limitations of the 20 canonical amino acids are a constant challenge. To probe and manipulate biological systems with greater precision, researchers increasingly turn to unnatural amino acids (UAAs). These custom-designed molecules offer novel chemical functionalities that can illuminate biological mechanisms or serve as therapeutic agents.[1][2] This guide provides a detailed comparison between two distinct classes of non-canonical amino acids: 2-Amino-3-(m-tolyl)propanoic acid, a phenylalanine analogue, and the broad family of tyrosine analogues.

Structurally, this compound is a derivative of phenylalanine, featuring a methyl group at the meta-position of the phenyl ring.[3][4] In contrast, tyrosine analogues are derivatives of tyrosine, which itself is a hydroxylated version of phenylalanine. This seemingly small structural difference—the presence, absence, or modification of a para-hydroxyl group—dictates vastly different biological activities and applications. Tyrosine analogues are central to the study and inhibition of tyrosine kinases, enzymes pivotal to cellular signal transduction.[5][6] this compound, while less characterized as a direct modulator of signaling, serves as a unique chemical scaffold and building block.[7] This guide will dissect these differences, providing the experimental context needed to select the appropriate tool for your research.

Structural and Physicochemical Comparison

The fundamental difference between these molecules lies in the substitution on the phenyl ring. Tyrosine's hydroxyl group is a key functional moiety, capable of acting as a hydrogen bond donor and acceptor, and most critically, as a site for phosphorylation by tyrosine kinases. This compound lacks this hydroxyl group, replacing it with a non-polar methyl group. This substitution renders it incapable of being phosphorylated, fundamentally distinguishing its potential biological role from that of tyrosine or its analogues.

PropertyThis compoundL-Tyrosine (for reference)Representative Tyrosine Analogue (O-Methyl-D-tyrosine)
IUPAC Name 2-amino-3-(3-methylphenyl)propanoic acid[4](S)-2-amino-3-(4-hydroxyphenyl)propanoic acid(2R)-2-amino-3-(4-methoxyphenyl)propanoic acid[8]
Molecular Formula C₁₀H₁₃NO₂[4]C₉H₁₁NO₃C₁₀H₁₃NO₃[8]
Molecular Weight 179.22 g/mol [4]181.19 g/mol 195.22 g/mol [8]
Key Functional Group m-methylphenylp-hydroxyphenylp-methoxyphenyl
Phosphorylation Site NoneYes (hydroxyl group)No (hydroxyl group is capped)
Primary Application Synthetic reagent/building block[7]Protein synthesis, precursorTyrosine hydroxylase inhibitor[8]

Biological Activity & Mechanism of Action

The divergent structures of this compound and tyrosine analogues lead them down distinct functional paths.

Tyrosine Analogues: Modulators of Kinase Signaling and Beyond

The family of tyrosine analogues is functionally diverse, with applications defined by the specific modifications made to the tyrosine scaffold.

  • Tyrosine Kinase Inhibitors (TKIs): This is arguably the most significant application of tyrosine analogues in drug development.[9] Tyrosine kinases are enzymes that catalyze the transfer of a phosphate group from ATP to tyrosine residues on substrate proteins, a critical "on" switch in many signaling pathways that control cell growth, proliferation, and differentiation.[6] Dysregulation of these pathways is a hallmark of many cancers.[5] TKI drugs are often designed as tyrosine analogues that compete with ATP at the kinase's active site, blocking the phosphorylation event and shutting down the oncogenic signaling.[5][6]

  • Probes for Protein Function: By genetically encoding and incorporating tyrosine analogues with unique properties (e.g., photo-crosslinkers, fluorescent tags, or altered redox potentials) into a protein of interest, researchers can investigate protein structure, dynamics, and interactions in living cells.[10][11]

  • Enzyme Substrates & Inhibitors: Specific analogues can act as substrates or inhibitors for other enzymes involved in tyrosine metabolism. For example, O-Methyl-D-tyrosine is a known inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in the synthesis of catecholamine neurotransmitters like dopamine.[8][12] This makes it a valuable tool for neuroscience research.

Tyrosine_Kinase_Signaling cluster_membrane Cell Membrane RTK_inactive Receptor Tyrosine Kinase (Inactive Monomer) RTK_active Receptor Dimer (Active) RTK_inactive->RTK_active 2. Dimerization P P RTK_active->P 3. Autophosphorylation Ligand Growth Factor (Ligand) Ligand->RTK_inactive 1. Ligand Binding ATP ATP ATP->P TKI Tyrosine Kinase Inhibitor (Tyrosine Analogue) TKI->RTK_active Inhibition Downstream Downstream Signaling (e.g., RAS/MAPK) P->Downstream 4. Adaptor Protein Recruitment Response Cellular Response (Proliferation, Survival) Downstream->Response 5. Signal Cascade

Caption: A simplified Receptor Tyrosine Kinase (RTK) signaling pathway.

This compound: A Phenylalanine Analogue

As a phenylalanine derivative, this compound is not a substrate for tyrosine kinases. Its biological activity is less extensively documented in peer-reviewed literature compared to TKIs. Its primary utility appears to be as a specialized reagent in chemical synthesis. For example, it has been used as a starting material for the synthesis of inhibitors for other enzyme classes, such as Pin1 and cathepsin B.[7] Its role is that of a structural scaffold, where the tolyl group provides a specific steric and electronic profile for interaction with a target protein's binding pocket. It could potentially act as an antagonist in systems that recognize phenylalanine, but it is not a direct modulator of phosphorylation-dependent signaling.

Experimental Protocols: A Guide to Comparative Analysis

Protocol 1: In Vitro Tyrosine Kinase Activity Assay (ELISA-based)

This assay directly measures the ability of a compound to inhibit the activity of a purified tyrosine kinase.

Causality: The choice of an in vitro, purified enzyme assay is critical for establishing a direct mechanism of action. It isolates the kinase from the complexities of a cellular environment, ensuring that any observed inhibition is due to a direct interaction between the compound and the kinase, rather than off-target cellular effects.

Methodology:

  • Plate Coating: Coat a 96-well high-binding microplate with a synthetic peptide substrate containing a tyrosine residue (e.g., Poly(Glu, Tyr) 4:1). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound substrate.

  • Compound Preparation: Prepare serial dilutions of your test compounds (this compound and a known TKI as a positive control) in kinase reaction buffer. Include a "vehicle only" control (e.g., DMSO).

  • Kinase Reaction:

    • Add the diluted compounds to the wells.

    • Add the purified tyrosine kinase enzyme of interest (e.g., EGFR, Abl) to all wells except the "no enzyme" negative control.

    • Initiate the phosphorylation reaction by adding ATP.

    • Incubate for 30-60 minutes at 30°C.[13]

  • Stopping the Reaction: Stop the reaction by adding an EDTA solution to chelate the Mg²⁺ required by the kinase.

  • Detection:

    • Wash the plate thoroughly.

    • Add a primary antibody that specifically recognizes phosphorylated tyrosine (e.g., Clone PY-66). Incubate for 1 hour at room temperature.[13]

    • Wash the plate and add a secondary antibody conjugated to an enzyme like Horseradish Peroxidase (HRP). Incubate for 1 hour.

    • Wash the plate and add an HRP substrate (e.g., TMB). A color change will occur.

    • Stop the color development with a stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the data to determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).

Protocol 2: Cell-Based Proliferation Assay (WST-1)

This assay assesses the downstream functional consequence of treating living cells with the compounds. It measures the overall effect on cell viability and proliferation.

Causality: While the in vitro assay confirms direct target engagement, a cell-based assay is essential to determine if the compound is cell-permeable and can engage its target in a physiological context to produce a functional outcome. It also provides an initial assessment of cytotoxicity.

Methodology:

  • Cell Seeding: Seed a cancer cell line known to be dependent on a specific tyrosine kinase (e.g., K562 cells for Abl kinase) into a 96-well cell culture plate at a predetermined density. Allow cells to adhere and resume growth for 24 hours.[14]

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a positive control (a known cytotoxic agent or relevant TKI) and a vehicle control.

  • Incubation: Incubate the cells for 48-72 hours in a humidified incubator at 37°C and 5% CO₂.

  • Addition of WST-1 Reagent: Add WST-1 reagent to each well. This reagent is cleaved by mitochondrial dehydrogenases in viable cells to form a soluble formazan dye.

  • Incubation: Incubate for 1-4 hours. The incubation time should be optimized based on the cell line's metabolic activity.

  • Data Acquisition: Measure the absorbance of the formazan product at 450 nm.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the data to determine the GI₅₀ value (the concentration that causes 50% growth inhibition).

Workflow cluster_prep Assay Preparation cluster_exp Experiment cluster_analysis Data Analysis A Seed Cells in 96-Well Plate C Add Compounds to Cells A->C B Prepare Serial Dilutions of Compounds B->C D Incubate for 72 hours C->D E Add WST-1 Reagent D->E F Incubate for 2 hours E->F G Read Absorbance (450 nm) F->G H Calculate % Viability vs. Vehicle Control G->H I Plot Dose-Response Curve & Determine GI₅₀ H->I

Caption: Workflow for a cell-based proliferation assay (WST-1).

Conclusion and Recommendations

The head-to-head comparison reveals that this compound and tyrosine analogues are fundamentally different tools for distinct scientific inquiries.

  • Choose Tyrosine Analogues when:

    • Your goal is to inhibit or study the activity of a specific tyrosine kinase.

    • You are developing drugs for diseases driven by aberrant kinase signaling, such as cancer.[5][9]

    • You need to probe protein structure and function by incorporating non-canonical amino acids with specific functionalities at tyrosine sites.[10]

  • Choose this compound when:

    • You require a non-phosphorylatable phenylalanine analogue to probe steric or electronic requirements in a protein's binding pocket.

    • You are engaged in the chemical synthesis of novel inhibitors where a meta-tolyl group is a desired pharmacophore.[7]

The lack of a phosphorylatable hydroxyl group makes this compound an excellent negative control in experiments designed to study tyrosine phosphorylation. By understanding these core differences and applying the rigorous experimental protocols outlined above, researchers can confidently select the right compound to advance their discovery and development programs.

References

A Comparative Guide to Elucidating the Mechanism of Action of 2-Amino-3-(m-tolyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This guide provides a comprehensive, technically-grounded framework for elucidating the mechanism of action (MoA) of 2-Amino-3-(m-tolyl)propanoic acid, a synthetic phenylalanine derivative.[1] Given its structural analogy to large neutral amino acids, this compound is hypothesized to interact with pathways governing amino acid transport and metabolism. We present a multi-phase experimental strategy designed to systematically test these hypotheses, comparing its biological activity profile against well-characterized pharmacological agents. This document serves as a roadmap for researchers tasked with characterizing novel small molecules that target fundamental cellular processes, emphasizing scientific integrity, experimental causality, and robust data interpretation.

Introduction and Core Hypotheses

This compound is a non-proteinogenic amino acid structurally similar to L-phenylalanine. This similarity is the cornerstone of our mechanistic investigation, suggesting that the compound may act as a competitive ligand for proteins that recognize or process aromatic amino acids. Such interactions are critical in numerous physiological and pathological states, including cancer, where the demand for essential amino acids is significantly upregulated.[2][3]

Based on its structure, we propose three primary, testable hypotheses for its mechanism of action:

  • Inhibition of Aromatic Amino Acid-Metabolizing Enzymes: The compound may act as a competitive or non-competitive inhibitor of enzymes like Phenylalanine Hydroxylase (PAH), which catalyzes the conversion of phenylalanine to tyrosine.[4][5]

  • Modulation of Amino Acid Transport: It could function as a substrate or inhibitor of amino acid transporters, particularly the L-type Amino Acid Transporter 1 (LAT1/SLC7A5), which is a primary conduit for large neutral amino acids and is frequently overexpressed in cancer cells.[2][3][6]

  • Induction of Amino Acid Stress Responses: By disrupting amino acid homeostasis, the compound may trigger cellular stress signaling pathways, such as the General Control Nonderepressible 2 (GCN2) pathway, or affect nutrient-sensing pathways like the mammalian Target of Rapamycin Complex 1 (mTORC1).[7][8][9]

This guide will systematically address each hypothesis through a logical progression of in vitro and cell-based assays.

Phase 1: In Vitro Target Identification and Validation

The initial phase focuses on direct, cell-free assays to determine if this compound physically interacts with and modulates the function of our primary hypothesized targets.

Enzyme Inhibition Kinetics

Rationale: To directly test the hypothesis that our compound inhibits enzymes involved in phenylalanine metabolism, we will perform kinetic assays using purified, recombinant Phenylalanine Hydroxylase (PAH).[5] This approach allows for the precise determination of inhibitory potency (IC50) and the mode of inhibition (e.g., competitive, non-competitive).[10][11]

Comparative Compound: p-Chlorophenylalanine (PCPA) , a well-established irreversible inhibitor of tryptophan hydroxylase and a known inhibitor of phenylalanine hydroxylase, will be used as a positive control.[12][13][14]

Experimental Protocol: Phenylalanine Hydroxylase (PAH) Inhibition Assay
  • Reagents & Setup:

    • Recombinant human PAH enzyme.

    • L-Phenylalanine (substrate).

    • Tetrahydrobiopterin (BH4) (cofactor).[15]

    • Assay Buffer (e.g., 100 mM HEPES, pH 7.4).

    • Test Compound: this compound, dissolved in DMSO (10-point, 3-fold serial dilution).

    • Positive Control: p-Chlorophenylalanine (PCPA).

    • 96-well microplate.

  • Procedure:

    • Add a fixed concentration of PAH to each well.

    • Add varying concentrations of the test compound or PCPA and pre-incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding L-phenylalanine (at its predetermined Km concentration) and BH4.[16]

    • Allow the reaction to proceed for a set time (e.g., 20 minutes) within the linear velocity range.

    • Stop the reaction (e.g., by adding acetic acid).

    • Quantify the production of L-tyrosine using a suitable detection method (e.g., HPLC or a colorimetric assay).

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

    • To determine the mechanism of inhibition, repeat the assay with varying concentrations of L-phenylalanine.[11] Analyze the data using Lineweaver-Burk plots.[10] Competitive inhibitors will increase the apparent Km without changing Vmax.[17]

Transporter Inhibition Assays

Rationale: To investigate the compound's effect on amino acid transport, a radiolabeled substrate uptake assay is the gold standard.[18][19] This method directly measures the ability of the test compound to compete with a known transporter substrate, providing a functional readout of inhibition. We will use cells engineered to overexpress LAT1.

Comparative Compound: JPH203 (Nanvuranlat) , a potent and selective LAT1 inhibitor, serves as the ideal positive control.[6][20][21]

Experimental Protocol: [¹⁴C]-Leucine Uptake Assay for LAT1 Inhibition
  • Cell Culture:

    • Use a cell line with high LAT1 expression (e.g., HT-29 colon cancer cells or engineered S2-LAT1 cells).[20]

    • Seed cells in a 24-well plate and grow to confluence.[20]

  • Uptake Assay:

    • Wash cells with a pre-warmed, Na+-free uptake buffer (e.g., Hanks' Balanced Salt Solution) to isolate LAT1 activity.[7][20]

    • Incubate cells with varying concentrations of this compound or JPH203 for 10 minutes at 37°C.

    • Add [¹⁴C]-L-leucine (a high-affinity LAT1 substrate) at a concentration near its Km and incubate for a short period (e.g., 1-5 minutes) to measure initial uptake rates.[6][20]

    • Terminate the transport by rapidly washing the cells three times with ice-cold uptake buffer.[18]

    • Lyse the cells (e.g., with 1% SDS).[18]

  • Data Analysis:

    • Measure the radioactivity in the cell lysates using a scintillation counter.[18]

    • Normalize the counts per minute (CPM) to the protein concentration of each sample.

    • Calculate the IC50 value as described for the enzyme assay.

Data Presentation: Phase 1 Comparative Results
CompoundTargetAssay TypeEndpointResult (Hypothetical)
This compound PAHEnzyme InhibitionIC50> 100 µM
p-Chlorophenylalanine (PCPA)PAHEnzyme InhibitionIC5015 µM
This compound LAT1[¹⁴C]-Leucine UptakeIC505.2 µM
JPH203LAT1[¹⁴C]-Leucine UptakeIC500.06 µM[2][3]

Interpretation: The hypothetical data above suggests that this compound is a moderately potent inhibitor of LAT1-mediated transport and a very weak inhibitor of PAH. This directs our investigation towards the cellular consequences of LAT1 inhibition.

Phase 2: Cell-Based Target Engagement and Pathway Analysis

Following the in vitro findings, this phase aims to confirm the mechanism in a cellular context and map the downstream signaling consequences.

Signaling Pathway Modulation via Western Blot

Rationale: LAT1 inhibition depletes intracellular amino acid pools, which is known to suppress the mTORC1 signaling pathway and activate the GCN2-mediated amino acid stress response.[7][21][22] Western blotting for key phosphorylated proteins in these pathways provides a direct readout of target engagement in cells.[23][24]

Comparative Compounds:

  • JPH203: As a selective LAT1 inhibitor, it should produce a similar signaling signature.[7][22]

  • Rapamycin: An mTORC1 inhibitor, used to delineate mTORC1-specific effects.

Diagram: Hypothesized Signaling Consequences of LAT1 Inhibition

LAT1_Inhibition_Pathway cluster_membrane Plasma Membrane cluster_extracellular cluster_intracellular LAT1 LAT1 Transporter EAA_in Essential Amino Acids LAT1->EAA_in EAA_out Essential Amino Acids (e.g., Leucine) EAA_out->LAT1 Transport mTORC1 mTORC1 EAA_in->mTORC1 Activation GCN2 GCN2 EAA_in->GCN2 Repression S6K p70S6K mTORC1->S6K Phosphorylation pS6K p-p70S6K (Thr389)↓ mTORC1->pS6K Protein_Synth Protein Synthesis↓ pS6K->Protein_Synth eIF2a eIF2α GCN2->eIF2a Phosphorylation peIF2a p-eIF2α (Ser51)↑ GCN2->peIF2a ATF4 ATF4 Translation↑ peIF2a->ATF4 Test_Compound This compound (Test Compound) Test_Compound->LAT1 Inhibition

Caption: LAT1 inhibition by the test compound blocks amino acid influx, leading to mTORC1 suppression and GCN2 activation.

Experimental Protocol: Western Blot for mTORC1 and GCN2 Pathways
  • Cell Treatment:

    • Culture a relevant cell line (e.g., Panc-1 pancreatic cancer cells) to 70-80% confluency.[7]

    • Treat cells with this compound (e.g., at 1x, 5x, and 10x its IC50), JPH203, Rapamycin, or vehicle (DMSO) for a specified time (e.g., 6-24 hours).

  • Protein Extraction and Quantification:

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[23]

    • Clarify lysates by centrifugation and determine protein concentration using a BCA assay.[23]

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.[23][24]

    • Block the membrane with 5% BSA or non-fat milk in TBST.[23]

    • Incubate overnight at 4°C with primary antibodies (see table below).

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[23]

    • Visualize bands using an ECL substrate and an imaging system.[23]

Data Presentation: Phase 2 Western Blot Target Panel
Target ProteinPathwayExpected Change with LAT1iRationale
p-p70S6K (Thr389)mTORC1DecreaseA direct downstream target of mTORC1 kinase activity.[7]
p-4E-BP1 (Thr37/46)mTORC1DecreaseAnother key mTORC1 substrate controlling translation initiation.[7]
p-eIF2α (Ser51)GCN2 Stress ResponseIncreaseGCN2 is activated by amino acid depletion and phosphorylates eIF2α.[7][8]
ATF4GCN2 Stress ResponseIncreaseTranslation of ATF4 is induced by p-eIF2α.
β-Actin or GAPDHLoading ControlNo ChangeEnsures equal protein loading across lanes.

Interpretation: If this compound induces a dose-dependent decrease in p-p70S6K and an increase in p-eIF2α, mirroring the effects of JPH203, this provides strong cellular evidence that its primary mechanism is the inhibition of LAT1-mediated amino acid transport.

Phase 3: Comparative Analysis and Mechanism Confirmation

This final phase integrates all collected data to build a conclusive argument for the compound's primary mechanism of action.

The Experimental Workflow: A Decision-Making Framework

The process of MoA confirmation is not linear but follows a logical, branching path based on experimental outcomes.

Diagram: MoA Confirmation Workflow

MoA_Workflow Start Start: This compound Phase1 Phase 1: In Vitro Assays - Enzyme Inhibition (PAH) - Transporter Uptake (LAT1) Start->Phase1 PAH_active Result: PAH IC50 < 10 µM? Phase1->PAH_active LAT1_active Result: LAT1 IC50 < 10 µM? PAH_active->LAT1_active No Phase2_PAH Phase 2 (PAH Focus): - Measure cellular Phe/Tyr ratio - Assess downstream metabolic flux PAH_active->Phase2_PAH Yes Phase2_LAT1 Phase 2 (LAT1 Focus): - Western Blot for mTORC1/GCN2 - Cell Proliferation Assays LAT1_active->Phase2_LAT1 Yes ReEvaluate Conclusion: Primary MoA is not PAH or LAT1. Re-evaluate hypotheses. LAT1_active->ReEvaluate No Conclusion_PAH Conclusion: Primary MoA is PAH Inhibition Phase2_PAH->Conclusion_PAH Conclusion_LAT1 Conclusion: Primary MoA is LAT1 Inhibition Phase2_LAT1->Conclusion_LAT1

References

Safety Operating Guide

Navigating the Safe Handling of 2-Amino-3-(m-tolyl)propanoic Acid: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous handling of chemical reagents is paramount to both personal safety and experimental integrity. This guide provides essential, in-depth information on the appropriate personal protective equipment (PPE) for handling 2-Amino-3-(m-tolyl)propanoic acid, a phenylalanine derivative. Our focus extends beyond mere procedural steps to instill a deep understanding of the "why" behind each safety measure, ensuring a culture of safety and confidence in your laboratory operations.

Understanding the Risks: A Proactive Approach to Safety

While comprehensive toxicological data for this compound may be limited, its structural similarity to other aromatic amino acids and propanoic acid derivatives necessitates a cautious approach. Safety data sheets for analogous compounds indicate potential hazards including skin irritation, serious eye irritation, and respiratory irritation if inhaled as a dust or aerosol.[1][2][3] Therefore, the selection of appropriate PPE is not merely a suggestion but a critical line of defense.

Core Principles of Protection: A Multi-Layered Strategy

Effective protection against chemical hazards relies on a multi-layered approach, with PPE serving as the final and most personal barrier. The following sections detail the essential PPE and the rationale for its use when handling this compound.

Hand Protection: The First Line of Defense

Given that this compound is a solid powder, direct skin contact is a primary route of exposure.

  • Recommended Gloves: Nitrile gloves are the preferred choice for handling solid chemicals like this compound.[4][5] They offer good resistance to a variety of chemicals and provide a reliable barrier against powders.[4][5]

  • Why Nitrile? Unlike latex gloves, which can cause allergic reactions in some individuals, nitrile is a synthetic rubber that offers superior chemical resistance and durability.

  • Best Practices: Always inspect gloves for any signs of damage before use.[6] Double-gloving can be considered when handling larger quantities or during procedures with a higher risk of spillage. It is crucial to change gloves immediately if they become contaminated.

Eye and Face Protection: Shielding Against the Unseen

The fine, powdered nature of this compound presents a significant risk of eye irritation.

  • Essential Eyewear: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[5][7] Standard safety glasses do not offer sufficient protection from airborne dust.

  • Enhanced Protection: For procedures that may generate significant dust, such as weighing or transferring large quantities, a face shield worn over safety goggles is strongly recommended to protect the entire face.[5][6]

Protective Clothing: A Barrier for the Body

Protecting your skin from accidental spills and contamination is a fundamental aspect of laboratory safety.

  • Laboratory Coat: A clean, buttoned laboratory coat made of a suitable material, such as cotton or a flame-resistant blend, should be worn at all times.[4] This prevents the chemical from coming into contact with your skin and personal clothing.

  • Additional Protection: For tasks with a higher potential for contamination, consider the use of disposable coveralls to provide an extra layer of protection.[5]

Respiratory Protection: Guarding Against Inhalation

Inhalation of fine chemical dust can lead to respiratory tract irritation.

  • Engineering Controls First: The primary method for controlling airborne contaminants is through engineering controls, such as a chemical fume hood or a powder containment hood.[7] All weighing and handling of this compound should be performed within these ventilated enclosures.

  • When Respirators are Necessary: In situations where engineering controls are not feasible or during a large-scale cleanup of a spill, respiratory protection may be required.[4][6] The selection of an appropriate respirator, such as an N95-rated mask or a half-mask respirator with particulate filters, should be based on a formal risk assessment and in accordance with your institution's respiratory protection program.[4][6]

Operational Plan: From Preparation to Disposal

A systematic approach to handling this compound ensures safety at every stage.

Donning and Doffing PPE: A Critical Procedure

The order in which you put on and take off your PPE is crucial to prevent cross-contamination.

PPE_Donning_Doffing cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Lab Coat Don2 2. Eye/Face Protection Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Eye/Face Protection Doff2->Doff3

Caption: The correct sequence for donning and doffing PPE to minimize contamination risk.

Handling Protocol
  • Preparation: Before handling the compound, ensure that the designated work area (preferably a chemical fume hood) is clean and uncluttered. Have all necessary equipment, including a waste container, readily available.

  • Weighing and Transfer: Carefully weigh the desired amount of this compound on a tared weigh boat or paper inside the fume hood. Use a spatula to transfer the solid, minimizing the creation of dust.

  • Dissolving: If the protocol requires dissolving the compound, add the solvent to the solid slowly to avoid splashing.

  • Post-Handling: After completing the task, decontaminate the work surface and any equipment used.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a legal and ethical responsibility.

  • Solid Waste: All solid waste contaminated with this compound, including weigh boats, gloves, and disposable lab coats, should be placed in a clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing the compound should be disposed of in a designated hazardous liquid waste container. Do not pour chemical waste down the drain.[1]

  • Regulatory Compliance: Always follow your institution's specific guidelines for hazardous waste disposal, which are designed to comply with local, state, and federal regulations.

Summary of Personal Protective Equipment

Protection Type Required PPE Rationale
Hand Protection Nitrile GlovesPrevents skin contact and irritation.[4][5]
Eye/Face Protection Chemical Safety GogglesProtects eyes from dust and splashes.[5][7]
Face Shield (as needed)Provides full-face protection during high-risk procedures.[5][6]
Protective Clothing Laboratory CoatShields skin and personal clothing from contamination.[4]
Respiratory Protection Work in a Fume HoodPrimary engineering control to prevent inhalation of dust.[7]
N95 Respirator (as needed)Provides respiratory protection when engineering controls are insufficient.[4][6]

By adhering to these guidelines and fostering a deep understanding of the principles behind them, you can ensure a safe and productive research environment when working with this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.